13-Oxo-9E,11E-octadecadienoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(9E,11E)-13-oxooctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXAZBBVQSRKJR-KDFHGORWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298386 | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29623-29-8, 31385-09-8 | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Oxo-9,11-octadecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Discovery and Bioactivity of 13-Oxo-9E,11E-octadecadienoic Acid from Salicornia herbacea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE), a bioactive lipid compound identified in the halophyte Salicornia herbacea. This document details the experimental methodologies for its extraction and purification, summarizes key quantitative findings on its anti-cancer and anti-inflammatory properties, and visualizes the associated molecular signaling pathways.
Introduction
Salicornia herbacea, a salt-tolerant coastal plant, has been investigated for its various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Bioassay-guided fractionation of extracts from this plant has led to the isolation of this compound (also known as 13-KODE), a derivative of linoleic acid.[1][2] This compound has demonstrated significant potential as a therapeutic agent, particularly in targeting breast cancer stem cells (BCSCs) and modulating inflammatory responses.[2][3] This guide serves as a technical resource for researchers interested in the properties and mechanisms of 13-Oxo-ODE.
Isolation and Identification of 13-Oxo-ODE
The isolation of 13-Oxo-ODE from Salicornia herbacea is a multi-step process involving extraction, fractionation, and purification. The identity of the compound is then confirmed using spectrometric techniques.
Experimental Protocols
2.1. Extraction:
-
Sample Preparation: Dried and ground Salicornia herbacea (1000 g) is used as the starting material.[2][3]
-
Methanol (B129727) Incubation: The ground sample is incubated with 100% methanol at a temperature of 28-32°C overnight in a shaking incubator.[2][3]
-
Solvent Evaporation: The methanol-extracted samples are combined with distilled water in a 1:1 ratio. All methanol is subsequently removed using a rotary evaporator.[2][3]
-
Solvent Partitioning: The remaining aqueous sample is combined with an equal volume of ethyl acetate (B1210297). The ethyl acetate fraction, containing the compound of interest, is isolated and the solvent is evaporated.[3] The resulting purified samples are dissolved in 100% methanol.[2]
2.2. Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography to separate compounds based on their polarity.
-
Preparatory Thin-Layer Chromatography (TLC): Further separation is achieved using preparatory TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification of 13-Oxo-ODE is performed using preparatory HPLC.[3]
2.3. Identification:
The structural elucidation of the purified compound is carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, confirming its identity as this compound.[2]
Biological Activities and Quantitative Data
13-Oxo-ODE has been shown to exhibit potent biological effects, particularly in the realms of oncology and inflammation.
Anti-Breast Cancer Stem Cell (BCSC) Activity
13-Oxo-ODE has been identified as an inhibitor of breast cancer stem cells.[3] Its effects have been quantified through various in vitro assays.
Table 1: Effect of 13-Oxo-ODE on Breast Cancer Cells
| Assay | Cell Line | Concentration Range of 13-Oxo-ODE (µM) | Observed Effect | Citation |
| Cell Viability (MTS Assay) | Breast Cancer Cells | 0-400 | Dose-dependent suppression of cell proliferation. | [3] |
| Mammosphere Formation | Breast Cancer Stem Cells | Not specified | Inhibition of mammosphere formation and proliferation. | [3] |
| Apoptosis | Breast Cancer Stem Cells | Not specified | Increased apoptosis of BCSCs. | [3] |
| BCSC Marker Expression | Breast Cancer Stem Cells | Not specified | Reduction in the CD44high/CD24low subpopulation and ALDH expression. | [3] |
| Gene Expression (c-myc) | Breast Cancer Stem Cells | Not specified | Decreased c-myc gene expression. | [3] |
Anti-Inflammatory Activity
13-Oxo-ODE has also demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[2]
Table 2: Anti-Inflammatory Effects of 13-Oxo-ODE
| Assay | Cell Line | Concentration of 13-Oxo-ODE (µM) | Observed Effect | Citation |
| Cell Proliferation | RAW 264.7 Macrophages | Up to 100 | No growth inhibition. | [2] |
| Cell Proliferation | RAW 264.7 Macrophages | 200 | 42% inhibition of cell proliferation. | [2] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Not specified | Inhibition of LPS-induced NO production. | [2] |
| Pro-inflammatory Cytokine Expression | LPS-stimulated RAW 264.7 | Not specified | Suppression of LPS-induced TNF-α and IL-1β expression. | [2] |
| Reactive Oxygen Species (ROS) Production | LPS-stimulated RAW 264.7 | Not specified | Significant reduction in LPS-induced ROS production. | [2] |
Signaling Pathways
The biological activities of 13-Oxo-ODE are attributed to its modulation of specific intracellular signaling pathways.
Downregulation of c-Myc in Breast Cancer Stem Cells
13-Oxo-ODE has been found to suppress the viability of breast cancer stem cells by downregulating the expression of the proto-oncogene c-Myc.[3] This leads to an increase in BCSC apoptosis and a reduction in their characteristic markers.
Caption: Downregulation of c-Myc by 13-Oxo-ODE in BCSCs.
Anti-Inflammatory Signaling Cascade
The anti-inflammatory effects of 13-Oxo-ODE are mediated through the inhibition of pro-inflammatory pathways (NF-κB and MAPK) and the activation of the antioxidant Nrf2/HO-1 pathway.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of 13-Keto-9(Z),11(E)-octadecadienoic Acid (13-KODE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE), a bioactive oxylipin with significant anti-inflammatory properties. This document details the known natural occurrences of 13-KODE, presents its biosynthetic pathway, and summarizes its interactions with key inflammatory signaling pathways, namely NF-κB and Nrf2/HO-1. Methodologies for the extraction, purification, and quantification of 13-KODE from natural sources are also discussed, providing a valuable resource for researchers and professionals in drug development and related scientific fields.
Natural Sources of 13-KODE
13-KODE has been identified in a variety of plant and animal sources. While its presence is documented, quantitative data on its concentration in these sources remains limited in publicly available literature.
Table 1: Documented Natural Sources of 13-KODE
| Kingdom | Species | Common Name | Part(s) Where Found | Reference(s) |
| Plantae | Salicornia herbacea | Glasswort | Whole plant | [1] |
| Plantae | Solanum lycopersicum | Tomato | Fruit peel | |
| Plantae | Carthamus oxyacantha | Wild Safflower | Not specified | |
| Plantae | Glycine max | Soybean | Not specified | |
| Plantae | Artemisia argyi | Chinese Mugwort | Not specified | |
| Animalia | Oryctolagus cuniculus | Rabbit | Reticulocyte plasma and mitochondrial membranes | |
| Animalia | Rattus norvegicus | Rat | Colonic mucosa |
Biosynthesis of 13-KODE
13-KODE is a metabolite of linoleic acid, a common omega-6 fatty acid. Its biosynthesis involves a multi-step enzymatic cascade. The pathway begins with the oxidation of linoleic acid by lipoxygenases to form 13-hydroperoxyoctadecadienoic acid (13-HPODE). This is subsequently reduced to 13-hydroxyoctadecadienoic acid (13-HODE). The final step involves the oxidation of 13-HODE to 13-KODE, a reaction catalyzed by a hydroxy fatty acid dehydrogenase.
Figure 1: Biosynthetic pathway of 13-KODE from linoleic acid.
Biological Activity and Signaling Pathways
13-KODE exhibits potent anti-inflammatory effects through the modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that 13-KODE inhibits this pathway by reducing the nuclear translocation of the p65 subunit of NF-κB.[1] While the precise mechanism of IKK inhibition is not fully elucidated, this action prevents the downstream inflammatory cascade.
Figure 2: Inhibition of the NF-κB signaling pathway by 13-KODE.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). 13-KODE has been shown to activate this pathway, leading to an increased expression of Nrf2 and HO-1. This contributes to its overall anti-inflammatory and antioxidant effects. The direct mechanism of how 13-KODE leads to the dissociation of Nrf2 from Keap1 is an area of ongoing research.
Figure 3: Activation of the Nrf2/HO-1 signaling pathway by 13-KODE.
Experimental Protocols
The following sections outline general methodologies for the extraction, purification, and quantification of 13-KODE from plant materials. It is important to note that these are generalized protocols and may require optimization for specific plant matrices and research objectives.
Extraction of 13-KODE from Plant Material
This protocol describes a solid-liquid extraction suitable for obtaining oxylipins from plant tissues.
Materials:
-
Fresh or lyophilized plant material (e.g., Salicornia herbacea)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol (B129727) and water)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Lyophilized tissue can be ground at room temperature.
-
Extraction: Suspend the powdered plant material in the chosen extraction solvent (a common ratio is 1:10, w/v).
-
Homogenization: Homogenize the mixture using a high-speed homogenizer or sonicator to ensure efficient extraction.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator or under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for further purification or analysis.
Figure 4: General workflow for the extraction of 13-KODE from plant material.
Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is a common method for purifying and concentrating oxylipins from crude extracts.
Materials:
-
Reconstituted plant extract
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or low percentage methanol in water)
-
Elution solvent (e.g., methanol or ethyl acetate)
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing water through it.
-
Sample Loading: Load the reconstituted plant extract onto the SPE cartridge.
-
Washing: Wash the cartridge with water or a low-percentage methanol solution to remove polar impurities.
-
Elution: Elute the bound oxylipins, including 13-KODE, with a non-polar solvent like methanol or ethyl acetate.
-
Drying: Dry the eluted fraction under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 13-KODE.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Method:
-
Chromatographic Separation: Inject the purified extract onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) to separate 13-KODE from other components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 13-KODE will be its deprotonated molecule [M-H]⁻. Specific product ions are generated by collision-induced dissociation and monitored for quantification.
-
Quantification: Create a calibration curve using a certified standard of 13-KODE. The concentration of 13-KODE in the sample is determined by comparing its peak area to the calibration curve. An internal standard (e.g., a deuterated analog of 13-KODE) should be used to correct for matrix effects and variations in extraction efficiency.
Table 2: Example LC-MS/MS Parameters for 13-KODE Quantification
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ion 1 (m/z) | To be determined empirically |
| Product Ion 2 (m/z) | To be determined empirically |
| Collision Energy | To be optimized |
| Internal Standard | Deuterated 13-KODE |
Note: Specific m/z transitions and collision energies must be optimized for the instrument used.
Conclusion
13-KODE is a promising bioactive lipid with well-documented anti-inflammatory properties. Its natural occurrence in various plant and animal sources, coupled with its defined biosynthetic pathway, makes it an interesting target for further research and potential therapeutic development. The methodologies outlined in this guide provide a foundation for the extraction, purification, and quantification of 13-KODE, enabling more detailed investigations into its biological functions and potential applications. Further research is warranted to obtain precise quantitative data on 13-KODE concentrations in its natural sources and to fully elucidate its molecular mechanisms of action.
References
The Enzymatic Odyssey: A Technical Guide to the Biosynthesis of 13-Oxo-9E,11E-octadecadienoic Acid from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) from linoleic acid. This bioactive lipid metabolite is implicated in a range of physiological and pathological processes, making a thorough understanding of its formation crucial for researchers in various fields, including inflammation, cancer, and cardiovascular disease. This guide details the enzymatic pathway, provides experimental protocols for its study, and presents key quantitative data for easy reference.
The Biosynthetic Pathway: A Two-Step Enzymatic Cascade
The conversion of linoleic acid to 13-oxo-ODE is a multi-step process primarily mediated by two key enzymes: lipoxygenase (LOX) and 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE dehydrogenase). The pathway can be summarized as follows:
-
Oxygenation by Lipoxygenase: The initial step involves the stereospecific insertion of molecular oxygen into linoleic acid to form a hydroperoxy fatty acid. Specifically, 15-lipoxygenase-1 (15-LOX-1) acts on linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[1] Other lipoxygenase isoforms may also contribute to this reaction.
-
Reduction to a Hydroxy Fatty Acid: The unstable hydroperoxide, 13(S)-HpODE, is rapidly reduced to its corresponding stable hydroxy derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), by cellular peroxidases.[1]
-
Oxidation by 13-HODE Dehydrogenase: The final step is the NAD⁺-dependent oxidation of 13(S)-HODE to this compound (13-oxo-ODE). This reaction is catalyzed by the enzyme 13-hydroxyoctadecadienoic acid dehydrogenase.[2][3]
Quantitative Data
This section summarizes key quantitative parameters related to the enzymes and metabolites involved in the biosynthesis of 13-oxo-ODE.
Table 1: Kinetic Parameters of Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source Organism/Tissue |
| Soybean Lipoxygenase-1 | Linoleic Acid | 11.2 | 55 s⁻¹ (kcat) | 55 | 4.9 | Soybean |
| Truncated Soybean LOX1 | Linoleic Acid | 24.2 | 363 s⁻¹ (kcat) | 363 | 15.0 | Soybean |
| Nostoc sphaeroides LOX | Linoleic Acid | 19.46 | - | 9199.75 | 473.85 | Nostoc sphaeroides |
| Human 15-LOX-1 | Linoleoyl-CoA | 12 | - | 7.5 | 0.62 | Human |
| 13-HODE Dehydrogenase | 13-HODE | 6.3 | 5.7 | - | - | Rat Liver |
Note: Data for different lipoxygenase isozymes are presented to highlight the variability in kinetic parameters.
Table 2: Concentrations of 13-oxo-ODE in Biological Samples
| Biological Sample | Concentration | Analytical Method | Reference |
| Rat Plasma | 57.8 ± 19.2 nmol/L | Q-TOF MS | [2] |
| Rat Plasma | 69.5 nmol/L | Q-TOF MS | [2] |
| Mouse Amygdala (Control) | Not significantly different from CFA-treated | LC-MS/MS | |
| Mouse Amygdala (CFA-treated) | Not significantly different from control | LC-MS/MS | |
| Human Plasma (NASH patients) | Significantly elevated vs. steatosis patients | Mass Spectrometry |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of 13-oxo-ODE.
Lipoxygenase Activity Assay (Spectrophotometric)
This protocol is adapted from Axelrod et al. (1981) and measures the formation of conjugated dienes at 234 nm.
Materials:
-
Sodium linoleate (B1235992) stock solution (10 mM)
-
Phosphate (B84403) buffer (50 mM, pH 6.0)
-
Enzyme extract
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Sodium Linoleate Stock Solution (10 mM):
-
To 10 mL of boiled, distilled water in a light-protected flask, add 78 µL of linoleic acid and 90 µL of Tween 20.
-
Mix gently to avoid bubbles.
-
Add 0.5 M NaOH dropwise until the solution clarifies.
-
Bring the final volume to 25 mL with boiled, distilled water.
-
Store in aliquots at -20°C.
-
-
Prepare Phosphate Buffer (50 mM, pH 6.0):
-
Mix appropriate volumes of 0.2 M sodium phosphate monobasic and dibasic solutions to achieve a pH of 6.0.
-
Dilute to the final volume with deionized water.
-
-
Assay Mixture:
-
Blank: 1002 µL Phosphate Buffer + 10 µL Sodium Linoleate Stock Solution.
-
Test: 1000 µL Phosphate Buffer + 10 µL Sodium Linoleate Stock Solution + 2 µL Enzyme Extract.
-
-
Measurement:
-
Zero the spectrophotometer with the blank at 234 nm.
-
Add the enzyme extract to the test cuvette, mix by inversion, and immediately start monitoring the absorbance at 234 nm for 2-3 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₂₃₄/min).
-
Use the molar extinction coefficient for conjugated dienes (ε = 25,000 M⁻¹cm⁻¹) to calculate the enzyme activity.
-
13-HODE Dehydrogenase Activity Assay (Spectrophotometric)
This protocol is based on the principle of monitoring the formation of the 2,4-dienone chromophore of 13-oxo-ODE, which has a maximum absorbance at 285 nm.[3]
Materials:
-
13(S)-HODE substrate solution
-
NAD⁺ solution
-
Phosphate buffer (e.g., 100 mM, pH 8.5)
-
Enzyme preparation (e.g., cytosolic fraction)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.5.
-
Prepare Substrate Solution: Dissolve 13(S)-HODE in ethanol (B145695) to a stock concentration (e.g., 1 mM) and dilute to the desired final concentration in the assay buffer.
-
Prepare NAD⁺ Solution: Dissolve NAD⁺ in the assay buffer to a stock concentration (e.g., 10 mM).
-
Assay Mixture (in a 1 mL cuvette):
-
800 µL Assay Buffer
-
100 µL NAD⁺ solution (final concentration 1 mM)
-
50 µL Enzyme preparation
-
Incubate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of 13(S)-HODE solution (final concentration will vary depending on the experiment, e.g., 50 µM).
-
Measurement: Immediately monitor the increase in absorbance at 285 nm for 5-10 minutes.
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA₂₈₅/min).
-
Use a molar extinction coefficient for 13-oxo-ODE at 285 nm to calculate the enzyme activity.
-
Sample Preparation for LC-MS/MS Analysis of 13-oxo-ODE from Plasma
This protocol provides a general guideline for the extraction of oxidized fatty acids from plasma for subsequent analysis by LC-MS/MS.[2]
Materials:
-
Plasma sample
-
Antioxidant solution (e.g., BHT/DTPA)
-
Internal standard (e.g., d4-13-HODE)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
-
LC-MS/MS system
Procedure:
-
Sample Collection and Thawing: Thaw frozen plasma samples on ice.
-
Hydrolysis of Esterified Lipids:
-
To 50 µL of plasma in a glass tube, add an antioxidant solution and the internal standard.
-
Add methanolic KOH to a final concentration of 0.2 M.
-
Incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.
-
-
Extraction:
-
Cool the sample and acidify to pH 3 with HCl.
-
Extract the lipids twice with 3 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
Conclusion
The biosynthesis of 13-oxo-ODE from linoleic acid is a well-defined enzymatic pathway with significant biological implications. This guide provides researchers with the fundamental knowledge, quantitative data, and experimental protocols necessary to investigate this pathway in their own research. A thorough understanding of the enzymes and metabolites involved is essential for developing novel therapeutic strategies targeting the complex network of bioactive lipid signaling.
References
The Biological Activity of 13-Oxo-9Z,11E-octadecadienoic Acid (13-Oxo-ODE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), a keto-derivative of linoleic acid, is an endogenous lipid mediator that has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 13-Oxo-ODE's functions, focusing on its anti-cancer and anti-inflammatory properties. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways modulated by this compound.
Quantitative Data Summary
The biological effects of 13-Oxo-ODE are concentration-dependent. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Anti-Cancer Activity of 13-Oxo-ODE in Breast Cancer Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | MTS Assay | 0-400 µM | Reduced cell viability in a dose-dependent manner | [1] |
| MCF-7 | MTS Assay | 0-400 µM | Reduced cell viability in a dose-dependent manner | [1] |
| MDA-MB-231 | Mammosphere Formation Assay | 200 µM | Reduced mammosphere formation | [1] |
| MCF-7 | Mammosphere Formation Assay | Not Specified | Reduced mammosphere formation | [1] |
| MDA-MB-231 | Flow Cytometry (CD44high/CD24low) | 200 µM | Reduced CD44high/CD24low subpopulation from 96.5% to 70.7% | [1] |
| MDA-MB-231 | ALDEFLUOR Assay | 200 µM | Reduced ALDH1-positive subpopulation from 5.1% to 0.7% | [1] |
| BCSCs | Apoptosis Assay | 150 µM | Increased late apoptotic cell subpopulation from 6.5% to 23.7% | [1] |
| BCSCs | Quantitative Real-Time PCR | 150 µM | Down-regulated transcription of Nanog, CD44, and Oct4 | [1] |
| BCSCs | Western Blot | Not Specified | Decreased c-Myc protein expression | [1] |
Table 2: Anti-Inflammatory Activity of 13-Oxo-ODE in Macrophages
| Cell Line | Assay | Concentration | Effect | Reference |
| RAW 264.7 | NO Assay | 100 µM | Inhibited LPS-induced nitric oxide (NO) production | [2][3] |
| RAW 264.7 | ELISA / qPCR | 100 µM | Suppressed LPS-induced TNF-α and IL-1β expression | [2] |
| RAW 264.7 | Western Blot | 100 µM | Reduced nuclear translocation of NF-κB p65 by 67% | [2] |
| RAW 264.7 | Western Blot | 100 µM | Decreased LPS-induced phosphorylation of ERK1/2, p38, and JNK | [2] |
| RAW 264.7 | Western Blot | 100 µM | Increased nuclear Nrf2 protein levels by 5.3-fold | [2] |
Table 3: PPAR Activation by 13-Oxo-ODE
| Receptor | Assay | Cell Line | Concentration | Effect | Reference |
| PPARα | Luciferase Reporter Assay | CV1 | Dose-dependent | Increased luciferase activity, stronger than 9-oxo-ODA and CLA | [4][5][6] |
| PPARγ | Luciferase Reporter Assay | Not Specified | 0.6 µM | Moderately activated PPARγ | [7] |
| PPARγ | Binding Assay | His-tagged PPARγ | Not Specified | Demonstrated direct interaction | [7][8] |
| PPARγ | IL-8 Secretion Assay | Intestinal Epithelial Cells | Not Specified | More pronounced decrease in IL-8 secretion compared to troglitazone | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 13-Oxo-ODE's biological activity.
3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) Assay for Cell Viability
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 13-Oxo-ODE (e.g., 0-400 µM) and incubate for 24 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mammosphere Formation Assay for Cancer Stem Cell Activity
This assay is used to enrich and quantify breast cancer stem cells (BCSCs), which are capable of forming spherical colonies in non-adherent culture conditions.
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells.
-
Seeding: Plate the cells in ultra-low attachment 6-well plates at a density of 1 x 10⁴ cells/mL in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Treatment: Add 13-Oxo-ODE at the desired concentration (e.g., 200 µM) to the culture medium.
-
Incubation: Culture the cells for 7-10 days to allow for mammosphere formation.
-
Quantification: Count the number of mammospheres with a diameter greater than 50 µm under an inverted microscope.
-
Mammosphere Forming Efficiency (MFE): Calculate MFE as (Number of mammospheres / Number of cells seeded) x 100%.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., c-Myc, p-ERK, NF-κB p65, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Luciferase Reporter Assay for PPAR Activation
This assay measures the activation of peroxisome proliferator-activated receptors (PPARs) by a ligand.
-
Cell Transfection: Co-transfect cells (e.g., CV1) with a PPAR expression vector (e.g., pM-hPPARα) and a luciferase reporter plasmid containing a PPAR response element (PPRE) (e.g., p4xUASg-tk-luc). A Renilla luciferase vector is often co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of 13-Oxo-ODE. Include a vehicle control and a known PPAR agonist as a positive control.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vehicle control.
Signaling Pathways Modulated by 13-Oxo-ODE
13-Oxo-ODE exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Anti-Cancer Signaling of 13-Oxo-ODE in Breast Cancer Stem Cells
13-Oxo-ODE has been shown to suppress the proliferation of breast cancer stem cells (BCSCs) and induce their apoptosis, at least in part, through the downregulation of the oncoprotein c-Myc.[1]
Anti-Inflammatory Signaling of 13-Oxo-ODE via NF-κB and MAPK Pathways
In macrophages, 13-Oxo-ODE exhibits anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.[2]
Antioxidant Response Signaling of 13-Oxo-ODE via the Nrf2/HO-1 Pathway
13-Oxo-ODE can also induce an antioxidant response by activating the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress.[2]
Regulation of Gene Expression by 13-Oxo-ODE via PPAR Activation
13-Oxo-ODE is a ligand for both PPARα and PPARγ. Activation of these nuclear receptors leads to the regulation of target genes involved in lipid metabolism and inflammation. The activation of PPARγ has also been linked to the downregulation of c-Myc.[4][5][7][8][9]
Conclusion
13-Oxo-ODE is a multifaceted signaling molecule with significant potential in therapeutic development, particularly in the fields of oncology and immunology. Its ability to modulate key signaling pathways such as c-Myc, NF-κB, MAPK, and Nrf2, as well as its function as a PPAR agonist, underscores its importance as a target for further investigation. This guide provides a foundational understanding of the biological activities of 13-Oxo-ODE, offering valuable data and protocols to facilitate future research and drug discovery efforts. Continued exploration of the intricate mechanisms of action of 13-Oxo-ODE will undoubtedly unveil new avenues for the treatment of various diseases.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand activation of peroxisome proliferator-activated receptor gamma induces apoptosis of leukemia cells by down-regulating the c-myc gene expression via blockade of the Tcf-4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
13-Oxo-9E,11E-octadecadienoic Acid: A Potent PPARα Agonist for Metabolic Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA), a naturally occurring oxidized fatty acid found in tomato juice, has emerged as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4] PPARα is a ligand-activated transcription factor pivotal in regulating lipid and glucose metabolism.[5][6][7][8] This technical guide provides a comprehensive overview of the role of 13-oxo-ODA as a PPARα agonist, detailing its mechanism of action, presenting key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug discovery.
Introduction to this compound and PPARα
This compound is an isomer of 9-oxo-ODA and a derivative of conjugated linoleic acid (CLA).[3][4] It has garnered significant attention for its ability to activate PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[7][8] The activation of PPARα plays a crucial role in the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.[6][8] Consequently, PPARα agonists are effective in managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular diseases and other metabolic disorders.[3][4]
Mechanism of Action: The PPARα Signaling Pathway
Upon binding to its ligand, such as 13-oxo-ODA, PPARα undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR).[5][9] This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[5][9] This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The downstream effects include an increase in the expression of enzymes and transporters involved in lipid metabolism, ultimately leading to reduced plasma and hepatic triglyceride levels.[3][6]
Quantitative Data on the Efficacy of 13-oxo-ODA
The potency of 13-oxo-ODA as a PPARα agonist has been demonstrated through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: In Vitro PPARα Activation by 13-oxo-ODA and Comparators
| Compound | Concentration | Fold Induction of Luciferase Activity (vs. Vehicle) | Reference |
| 13-oxo-ODA | 10 µM | ~ 8-fold | [3] |
| 13-oxo-ODA | 30 µM | ~ 14-fold | [3] |
| 9-oxo-ODA | 30 µM | ~ 6-fold | [3] |
| CLA | 30 µM | ~ 4-fold | [3] |
| GW7647 (Positive Control) | 5 nM | ~ 12-fold | [3] |
Table 2: Effect of 13-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes
| Gene | Treatment (20 µM 13-oxo-ODA) | Fold Induction (vs. Vehicle) | Reference |
| CPT1a | 24 h | ~ 2.5-fold | [10],[11] |
| AOX | 24 h | ~ 3.5-fold | [10],[11] |
| FAT | 24 h | ~ 2-fold | [10],[11] |
| ACS | 24 h | ~ 2-fold | [10],[11] |
| UCP2 | 24 h | ~ 2.5-fold | [10],[11] |
Table 3: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed Obese Diabetic (KK-Ay) Mice
| Parameter | Treatment Group | Result | Reference |
| Plasma Triglyceride | 0.05% 13-oxo-ODA (4 weeks) | ~ 30% decrease vs. control | [3] |
| Hepatic Triglyceride | 0.05% 13-oxo-ODA (4 weeks) | ~ 25% decrease vs. control | [3] |
| Hepatic CPT1a mRNA | 0.05% 13-oxo-ODA (4 weeks) | ~ 2-fold increase vs. control | [3] |
| Hepatic AOX mRNA | 0.05% 13-oxo-ODA (4 weeks) | ~ 2.5-fold increase vs. control | [3] |
| Skeletal Muscle CPT1b mRNA | 0.05% 13-oxo-ODA (4 weeks) | ~ 1.5-fold increase vs. control | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize 13-oxo-ODA as a PPARα agonist.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate PPARα in a cellular context.
Protocol:
-
Cell Culture: CV-1 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with a GAL4-PPARα chimeric receptor expression vector (pM-hPPARα), a luciferase reporter plasmid containing GAL4 upstream activating sequences (p4xUASg-tk-luc), and an internal control plasmid (pRL-CMV) using a suitable transfection reagent.[12]
-
Compound Incubation: 24 hours after transfection, the medium is replaced with fresh medium containing various concentrations of 13-oxo-ODA, known PPARα agonists (e.g., GW7647), or vehicle (e.g., DMSO). The cells are then incubated for an additional 24 hours.[12]
-
Luciferase Assay: Cells are washed with phosphate-buffered saline (PBS) and lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[12]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold induction relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to measure the change in mRNA levels of PPARα target genes in response to 13-oxo-ODA treatment.
Protocol:
-
Cell or Tissue Preparation: Mouse primary hepatocytes are isolated and cultured. Alternatively, liver and skeletal muscle tissues are collected from mice treated with 13-oxo-ODA or a control diet.
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Specific primers for the target genes (e.g., CPT1a, AOX) and a housekeeping gene (e.g., 36B4 or GAPDH) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the control group.[13]
Conclusion and Future Directions
The evidence strongly supports this compound as a potent and naturally derived PPARα agonist.[3][4] Its ability to activate PPARα and subsequently upregulate genes involved in fatty acid metabolism translates to beneficial effects on lipid profiles in preclinical models.[3] These findings highlight the potential of 13-oxo-ODA as a lead compound for the development of novel therapeutics for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic properties of 13-oxo-ODA.
-
Investigating its long-term efficacy and safety in more extensive preclinical models.
-
Exploring its potential synergistic effects with other therapeutic agents for metabolic diseases.
-
Conducting human clinical trials to validate its therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising role of 13-oxo-ODA in metabolic health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PPAR | TargetMol [targetmol.com]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 7. cusabio.com [cusabio.com]
- 8. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Figure S1 - Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
The Anti-Inflammatory Properties of 13-Oxo-9E,11E-octadecadienoic Acid: A Technical Guide
An in-depth exploration of the mechanisms and therapeutic potential of 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODA) as a potent anti-inflammatory agent. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of 13-Oxo-ODA's biological activities, focusing on its anti-inflammatory effects and underlying molecular pathways.
Executive Summary
This compound (13-Oxo-ODA), a derivative of linoleic acid found in sources such as tomato juice and the halophyte Salicornia herbacea, has emerged as a significant bioactive lipid with potent anti-inflammatory properties.[1][2] Extensive research has demonstrated its ability to modulate key inflammatory pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), inhibition of pro-inflammatory signaling cascades like NF-κB and MAPK, and activation of the antioxidant Nrf2/HO-1 pathway.[2][3][4] This guide synthesizes the current knowledge on 13-Oxo-ODA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development efforts.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of 13-Oxo-ODA are multifaceted, involving direct interaction with nuclear receptors and modulation of intracellular signaling pathways.
PPARα and PPARγ Agonism
A primary mechanism of 13-Oxo-ODA's action is its function as a potent agonist for both PPARα and PPARγ.[1][3] Activation of these nuclear receptors plays a crucial role in the regulation of lipid metabolism and inflammation.
-
PPARα Activation: In vitro luciferase assays have shown that 13-Oxo-ODA significantly induces PPARα activation in a dose-dependent manner.[1][5] Its activity has been reported to be stronger than that of its precursor, conjugated linoleic acid (CLA), and its isomer, 9-oxo-ODA.[1][5] This activation leads to the transcription of genes involved in fatty acid oxidation, thereby helping to ameliorate dyslipidemia and hepatic steatosis, conditions often associated with chronic inflammation.[1]
-
PPARγ Activation: 13-Oxo-ODA has been identified as an endogenous ligand for PPARγ in human colonic epithelial cells.[3] Activation of PPARγ is known to exert anti-inflammatory effects, including the transcriptional repression of pro-inflammatory factors.[3][6] This interaction has been shown to reduce the secretion of the pro-inflammatory cytokine IL-8 in intestinal epithelial cells.[3][6]
Inhibition of NF-κB and MAPK Signaling Pathways
In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), 13-Oxo-ODA has been shown to inhibit key pro-inflammatory signaling pathways.
-
NF-κB Inhibition: 13-Oxo-ODA suppresses the LPS-induced nuclear translocation of the p65 subunit of NF-κB.[7][8] By preventing the activation of this critical transcription factor, 13-Oxo-ODA inhibits the expression of numerous pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).[2][8]
-
MAPK Inhibition: The activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, is a crucial step in the inflammatory response. 13-Oxo-ODA has been demonstrated to suppress the LPS-stimulated phosphorylation of these MAPKs, thereby attenuating the downstream inflammatory cascade.[2][4][8]
Activation of the Nrf2/HO-1 Antioxidant Pathway
13-Oxo-ODA also exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][4] This pathway plays a critical role in the cellular defense against oxidative stress, which is closely linked to inflammation. By increasing the expression of Nrf2 and HO-1, 13-Oxo-ODA reduces the production of reactive oxygen species (ROS) induced by LPS.[2][4]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of 13-Oxo-ODA.
Table 1: In Vitro Effects of 13-Oxo-ODA on Pro-Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of 13-Oxo-ODA | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) Production | 100 µM | Significant inhibition | [2][4] |
| iNOS Expression | 100 µM | Suppressed | [2][4] |
| TNF-α Secretion | 100 µM | 61% | [2] |
| TNF-α mRNA Expression | 100 µM | 66% | [2] |
| IL-1β Secretion | 100 µM | 72% | [2] |
| IL-1β mRNA Expression | 100 µM | 52% | [2] |
| IL-8 Secretion (in IECs) | Not specified | More pronounced than troglitazone | [3][6] |
Table 2: In Vivo Effects of 13-Oxo-ODA in a Mouse Model of Obesity-Induced Inflammation
| Parameter | Treatment | Outcome | Reference |
| Plasma Triglycerides | 0.02% and 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |
| Hepatic Triglycerides | 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |
| Plasma Glucose | 0.02% and 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |
| Plasma Insulin (B600854) | 0.02% and 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathways affected by 13-Oxo-ODA and a general experimental workflow for its investigation.
Caption: Signaling pathway of 13-Oxo-ODA's anti-inflammatory action.
Caption: General experimental workflow for investigating 13-Oxo-ODA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro PPARα Luciferase Reporter Assay[1][9]
-
Cell Line: CV-1 cells.
-
Plasmids:
-
Reporter plasmid: p4xUASg-tk-luc.
-
Expression vector for GAL4-PPARα chimeric protein: pM-hPPARα.
-
Internal control reporter plasmid: pRL-CMV.
-
-
Procedure:
-
Transfect CV-1 cells with the three plasmids.
-
24 hours post-transfection, treat the cells with synthesized 13-Oxo-ODA at various concentrations for 24 hours. A synthetic PPARα agonist (e.g., GW7647, 5 nM) can be used as a positive control.
-
Measure luciferase activity using a dual-luciferase reporter assay system. The activity of a vehicle control is set to 100%, and the relative luciferase activities are presented as fold induction.
-
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages[2][8]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate plates.
-
Pre-treat cells with 13-Oxo-ODA (e.g., 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-1β): Quantify cytokine levels in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Gene Expression Analysis (qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform real-time quantitative PCR to measure the mRNA levels of target genes (e.g., Tnf, Il1b, Nos2).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the expression and phosphorylation status of key signaling proteins (e.g., p65 NF-κB, p-ERK, p-JNK, p-p38).
-
In Vivo Study in an Obese Diabetic Mouse Model[1][5]
-
Animal Model: KK-Ay obese diabetic mice.
-
Diet: High-fat diet (HFD) containing 0.02% or 0.05% synthesized 13-Oxo-ODA.
-
Duration: 4 weeks.
-
Procedure:
-
Feed KK-Ay mice with the control HFD or HFD supplemented with 13-Oxo-ODA for 4 weeks.
-
At the end of the treatment period, collect blood samples after overnight fasting.
-
Plasma Analysis: Determine plasma triglyceride, glucose, and insulin concentrations using commercially available kits.
-
Tissue Analysis:
-
Excise the liver and other relevant tissues.
-
Measure hepatic triglyceride content.
-
Perform histological analysis of liver sections stained with Oil Red O to visualize lipid accumulation.
-
Isolate total RNA from tissues (e.g., liver, skeletal muscle) and perform real-time quantitative RT-PCR to measure the mRNA expression levels of PPARα target genes (e.g., Cpt1a, Aox, Fat, Acs, Ucp2).
-
-
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory and metabolic regulatory properties through its action on multiple signaling pathways. Its ability to activate PPARs, inhibit NF-κB and MAPK signaling, and enhance antioxidant responses positions it as a promising therapeutic candidate for inflammatory and metabolic diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into its clinical potential. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, optimizing delivery methods, and evaluating its efficacy and safety in preclinical and clinical models of chronic inflammatory diseases.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
"antioxidant effects of 13-KODE"
An In-depth Technical Guide on the Antioxidant Effects of 13-Keto-9(Z),11(E)-octadecadienoic Acid (13-KODE)
Audience: Researchers, scientists, and drug development professionals.
Abstract
13-Keto-9(Z),11(E)-octadecadienoic acid (13-KODE) is an oxidized metabolite of linoleic acid, belonging to a class of compounds known as electrophilic oxo-lipids.[1][2] These molecules, once considered mere byproducts of cellular damage, are now recognized as potent signaling mediators, particularly in the context of oxidative stress and inflammation.[3] This technical guide provides a comprehensive overview of the antioxidant effects of 13-KODE, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways. The primary mechanism of action for 13-KODE involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a central regulator of cellular antioxidant defenses.[4][5]
Core Antioxidant Mechanisms of 13-KODE
The antioxidant properties of 13-KODE are primarily attributed to its ability to modulate endogenous antioxidant systems, rather than direct radical scavenging alone. As an electrophilic compound containing an α,β-unsaturated ketone moiety, 13-KODE acts as a signaling molecule that alerts the cell to oxidative or electrophilic stress.[2][5]
Activation of the Nrf2/Keap1/ARE Signaling Pathway
The most significant antioxidant effect of 13-KODE is its potent activation of the Nrf2 pathway.[4][5]
-
Basal State: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[6][7] Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[8]
-
Activation by 13-KODE: 13-KODE, being an electrophile, can covalently interact with highly reactive cysteine residues on the Keap1 protein.[9][10] This interaction induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and halting its degradation.[6][11]
-
Nuclear Translocation and Gene Expression: The stabilized Nrf2 is then free to translocate into the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[5][12]
-
Upregulation of Antioxidant Genes: This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, including:
-
Heme Oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.[5][12]
-
Glutathione S-Transferases (GSTs): Enzymes involved in the conjugation and detoxification of a wide range of electrophilic compounds.[8][13]
-
Crosstalk with Inflammatory Pathways
Oxidative stress and inflammation are intricately linked. 13-KODE demonstrates anti-inflammatory effects that are interconnected with its antioxidant activity. It has been shown to inhibit the activation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated macrophages.[4] By reducing the production of Reactive Oxygen Species (ROS), 13-KODE mitigates the oxidative stress that often acts as a trigger for these inflammatory pathways.[4]
Signaling Pathway and Workflow Diagrams
Signaling Pathways
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative effects of 13-KODE observed in studies using LPS-stimulated RAW 264.7 macrophage cells.[4]
Table 1: Anti-inflammatory and ROS-Reducing Effects of 13-KODE
| Parameter Measured | Treatment Group | Result | Percentage Change |
| ROS Accumulation | LPS-stimulated | 12.2-fold increase vs. control | - |
| LPS + 13-KODE (100 µM) | 88% reduction vs. LPS alone | ↓ 88% | |
| Nitric Oxide (NO) Production | LPS-stimulated | - | - |
| LPS + 13-KODE (100 µM) | Significant Inhibition | Not Quantified | |
| IL-1β mRNA Expression | LPS-stimulated | 88-fold increase vs. control | - |
| LPS + 13-KODE (100 µM) | 52% downregulation vs. LPS alone | ↓ 52% | |
| IL-1β Protein Secretion | LPS-stimulated | 7.4-fold increase vs. control | - |
| LPS + 13-KODE (100 µM) | 72% downregulation vs. LPS alone | ↓ 72% | |
| TNF-α mRNA Expression | LPS-stimulated | 6.3-fold increase vs. control | - |
| LPS + 13-KODE (100 µM) | 66% decrease vs. LPS alone | ↓ 66% | |
| TNF-α Protein Secretion | LPS-stimulated | 9.8-fold increase vs. control | - |
| LPS + 13-KODE (100 µM) | 61% decrease vs. LPS alone | ↓ 61% | |
| NF-κB p65 (Nuclear) | LPS-stimulated | 1.6-fold increase vs. control | - |
| LPS + 13-KODE (100 µM) | 67% reduction vs. LPS alone | ↓ 67% |
Data sourced from a study on RAW 264.7 macrophages.[4]
Table 2: Activation of the Nrf2/HO-1 Antioxidant Pathway by 13-KODE
| Protein | Treatment Time | Result (Fold Increase vs. Control) |
| Nrf2 (Total Protein) | 12 h | 4.6-fold increase |
| Nrf2 (Nuclear Fraction) | - | 5.3-fold increase |
| HO-1 (Total Protein) | 12 h | 20-fold increase |
| Keap1 (Total Protein) | 12 h | 67% reduction |
Data sourced from a study on RAW 246.7 macrophages treated with 100 µM 13-KODE.[4]
Detailed Experimental Protocols
The following methodologies are based on protocols used to investigate the antioxidant and anti-inflammatory effects of 13-KODE.[4]
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). Cells are typically pre-treated with 13-KODE (e.g., 100 µM) for 1 hour before stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the assay (e.g., 30 min for signaling, 24 h for cytokine production).
ROS Accumulation Assay
-
Principle: To measure intracellular ROS levels using a fluorescent probe.
-
Reagent: CellROX™ Green Reagent.
-
Procedure:
-
Culture and treat cells in a 96-well black plate.
-
After treatment, wash cells with Phosphate-Buffered Saline (PBS).
-
Add CellROX Green Reagent (final concentration ~5 µM) to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash cells three times with PBS.
-
Measure fluorescence intensity using a microplate reader (e.g., excitation/emission ~485/520 nm). N-acetyl-cysteine (NAC) can be used as a positive control for ROS inhibition.
-
Western Blotting for Protein Expression
-
Principle: To detect and quantify specific proteins in a sample.
-
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear/cytosolic fractionation, use a specialized kit. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-p65, anti-β-actin, anti-Lamin B) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Nitric Oxide (NO) Assay
-
Principle: Measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reaction.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
DPPH Radical Scavenging Assay
-
Principle: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[4]
-
Procedure:
-
Prepare various concentrations of 13-KODE (e.g., 0-100 µM) in a suitable solvent (e.g., ethanol).
-
In a 96-well plate, mix the 13-KODE solutions with a 200 µM DPPH solution.
-
Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = {1 - [(Sample Abs - Blank Abs) / Control Abs]} × 100.
-
Conclusion and Future Directions
13-KODE is a potent bioactive lipid that exerts significant antioxidant effects primarily by activating the Nrf2/ARE signaling pathway. This mechanism allows for the coordinated upregulation of a wide array of endogenous antioxidant and cytoprotective enzymes, providing a robust defense against oxidative stress. Furthermore, its ability to concurrently suppress pro-inflammatory pathways like NF-κB and MAPK highlights its dual role in mitigating the interconnected processes of oxidation and inflammation.
For drug development professionals, 13-KODE and other electrophilic lipids represent a promising class of molecules for therapeutic intervention in diseases with underlying oxidative stress pathology. Future research should focus on the structure-activity relationships of related oxo-lipids, their pharmacokinetic and pharmacodynamic profiles in vivo, and their potential for targeted delivery to tissues affected by chronic inflammation and oxidative damage. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists aiming to further explore the therapeutic potential of 13-KODE.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation of PVA Hydrogel Patch as a Drug Delivery System of Albumin Nanoparticles Loaded with Curcumin [mdpi.com]
The Core Anticancer Mechanisms of 13-Oxo-9Z,11E-octadecadienoic Acid (13-Oxo-ODE): A Technical Guide
Introduction: 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), a metabolite derived from the dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE), is an oxidized product of linoleic acid.[1] Initially recognized for its anti-inflammatory properties, emerging research has illuminated its potent anticancer activities.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which 13-Oxo-ODE exerts its effects against cancer, with a particular focus on its role in targeting cancer stem cells (CSCs), modulating key signaling pathways, and inducing apoptosis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Targeting Cancer Stem Cells (CSCs)
A primary and significant anticancer mechanism of 13-Oxo-ODE is its ability to target and inhibit breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for therapeutic resistance and metastasis.[2][4]
Key Effects on BCSCs:
-
Suppression of Self-Renewal: 13-Oxo-ODE effectively inhibits the formation and proliferation of mammospheres, an in vitro measure of CSC self-renewal capacity.[2][4]
-
Reduction of CSC Markers: Treatment with 13-Oxo-ODE leads to a significant reduction in the subpopulation of cells expressing key BCSC markers, including a decrease in the CD44high/CD24low phenotype and reduced aldehyde dehydrogenase (ALDH) expression.[2][5]
-
Downregulation of Stemness Genes: The compound downregulates the transcription levels of critical CSC-related genes such as Nanog, Oct4, and CD44.[2][6]
-
Induction of Apoptosis in BCSCs: 13-Oxo-ODE specifically induces apoptosis in BCSCs. In one study, treatment with 150 μM of 13-Oxo-ODE increased the late apoptotic cell subpopulation in mammospheres from 6.5% to 23.7%.[2]
The central mechanism for these anti-BCSC effects is the downregulation of the transcription factor c-Myc. 13-Oxo-ODE has been shown to decrease both c-myc gene expression and the total and nuclear levels of the c-Myc protein in BCSCs.[2][4] c-Myc is a known survival factor for BCSCs, and its degradation is a key strategic target for cancer therapy.[2]
Modulation of Key Signaling Pathways
13-Oxo-ODE's anticancer activity is underpinned by its interaction with several critical intracellular signaling pathways.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
13-Oxo-ODE is an endogenous ligand for PPARγ, a nuclear hormone receptor involved in inflammation, metabolic regulation, and cancer progression.[1][7][8] The activation of PPARγ by 13-Oxo-ODE is a key component of its anti-inflammatory and potential anticancer effects.[1][8] In colonic epithelial cells, 13-Oxo-ODE binds directly to PPARγ, leading to a reduction of pro-inflammatory cytokines like IL-8.[1][8] Since chronic inflammation is a known driver of cancer, this anti-inflammatory action is highly relevant to its oncostatic properties. While its precursor, 13(S)-HODE, also acts as a PPARγ ligand to induce apoptosis, 13-Oxo-ODE is a more potent activator.[7][9][10]
MAPK Signaling Pathway
13-Oxo-ODE is known to exert anti-inflammatory effects by regulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][11] In lipopolysaccharide-stimulated macrophages, it inhibits the activation of NF-κB and MAPKs, which are crucial pathways in inflammation and cancer.[3][11] Furthermore, extracts from Salicornia herbacea, a source of 13-Oxo-ODE, have been shown to inhibit melanoma growth via the phosphorylated ERK and p38 signaling pathways.[2]
Induction of Apoptosis and Cell Cycle Arrest
Beyond its effects on CSCs, 13-Oxo-ODE directly inhibits the proliferation of cancer cells and induces programmed cell death.
-
Antiproliferative Effects: Treatment with 13-Oxo-ODE reduces the viability of breast cancer cell lines in a dose-dependent manner.[2]
-
Apoptosis Induction: The compound triggers apoptosis, characterized by the surface exposure of phosphatidylserine (B164497) and DNA fragmentation.[6][12] A related keto-fatty acid, 9-Oxo-ODE, has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and modulation of Bcl-2 family proteins.[12]
-
Cell Cycle Arrest: While direct evidence for 13-Oxo-ODE is still emerging, its precursor 13(S)-HODE has been shown to induce cell cycle arrest, suggesting a similar mechanism may be at play.[13][14]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of 13-Oxo-ODE and its precursors on cancer cells.
Table 1: Effects of 13-Oxo-ODE on Breast Cancer Stem Cells (BCSCs)
| Parameter | Cell Line/Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| Apoptosis | BCSC Mammospheres | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7% | [2] |
| Gene Expression | BCSC Mammospheres | 150 µM | Downregulation of Nanog, CD44, Oct4 transcripts | [2][6] |
| Cell Proliferation | MDA-MB-231, MCF-7 | 0-400 µM | Dose-dependent reduction in viability | [2] |
| Mammosphere Formation | Primary BCSCs | Not specified | Reduced number and size of mammospheres |[2] |
Table 2: Effects of 13(S)-HODE (Precursor to 13-Oxo-ODE) on Cancer Cells
| Parameter | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Cell Growth Inhibition | MDA-MB-231, MCF-7 | 20, 50, 100 µM | Dose and time-dependent inhibition | [13] |
| Cell Cycle Arrest | MDA-MB-231, MCF-7 | 20, 50, 100 µM | Significant increase in Sub-G1 population | [13] |
| mTOR Inhibition | Cancer Cells | Not specified | Binds to mTOR, inhibiting kinase activity |[14][15][16] |
Detailed Experimental Protocols
Mammosphere Formation Assay
This assay is used to evaluate the self-renewal capability of cancer stem cells.
-
Cell Preparation: Single-cell suspensions are prepared from breast cancer cell lines or primary tumors.
-
Plating: Cells are plated at a low density (e.g., 500 cells/well) in ultra-low attachment plates.
-
Culture Medium: Cells are cultured in a serum-free medium supplemented with essential growth factors such as EGF and bFGF.
-
Treatment: The cells are treated with various concentrations of 13-Oxo-ODE or a vehicle control (DMSO).
-
Incubation: Plates are incubated for 7-10 days to allow for the formation of mammospheres (spherical colonies).
-
Quantification: The number and size of the mammospheres are measured and counted using a microscope. A reduction in number and size indicates an inhibitory effect on self-renewal.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cancer cells or mammospheres are cultured and treated with 13-Oxo-ODE for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.[6]
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells treated with 13-Oxo-ODE are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.[2]
Conclusion
13-Oxo-ODE demonstrates significant anticancer potential through a multi-pronged mechanism. Its ability to selectively target and eliminate cancer stem cells by downregulating the c-Myc oncogene is particularly promising for overcoming therapeutic resistance and preventing tumor recurrence.[2][17] Concurrently, its function as a PPARγ agonist provides anti-inflammatory benefits, while its direct pro-apoptotic and antiproliferative effects contribute to the overall reduction in tumor burden.[1][2] The detailed molecular understanding of these pathways positions 13-Oxo-ODE as a compelling candidate for further preclinical and clinical investigation as a novel therapeutic agent in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPARgamma, Bioactive Lipids, and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Formation of adducts between 13-oxooctadecadienoic acid (13-OXO) and protein-derived thiols, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 13-Oxo-9E,11E-octadecadienoic Acid in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) is an oxidized metabolite of linoleic acid that is emerging as a significant modulator of metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 13-oxo-ODE's role in metabolic syndrome, with a focus on its molecular mechanisms, experimental evidence, and relevant research methodologies. This document synthesizes findings from in vitro and in vivo studies, highlighting the dual role of 13-oxo-ODE as a ligand for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols and signaling pathway diagrams generated using Graphviz are provided to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound (13-oxo-ODE) is a keto-derivative of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] It is formed endogenously through enzymatic oxidation of linoleic acid to 13-hydroxyoctadecadienoic acid (13-HODE), which is then further oxidized to 13-oxo-ODE.[3][4] While initially investigated for its pro-inflammatory and cytotoxic effects, recent research has unveiled a more complex role for 13-oxo-ODE in cellular signaling and metabolism, particularly in the context of metabolic syndrome.
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[5][6] Oxidized fatty acids, including 13-oxo-ODE, have been identified as potential links between lipid metabolism, inflammation, and the development of metabolic dysregulation.[1][2] This guide will delve into the specific mechanisms by which 13-oxo-ODE influences components of the metabolic syndrome.
Molecular Mechanism of Action: A Dual PPAR Agonist
The primary mechanism of action for 13-oxo-ODE in metabolic regulation is its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play critical roles in lipid and glucose homeostasis.[7][8]
Activation of PPARα
13-oxo-ODE is a potent activator of PPARα.[7][8] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.[8] In vitro luciferase assays have demonstrated that 13-oxo-ODE induces PPARα activation in a dose-dependent manner, with a potency greater than its precursor, conjugated linoleic acid (CLA).[7][8] This activation of PPARα is a key mechanism by which 13-oxo-ODE may ameliorate dyslipidemia, a core component of metabolic syndrome.
Activation of PPARγ
In addition to its effects on PPARα, 13-oxo-ODE also functions as a ligand for PPARγ.[9][10][11] PPARγ is predominantly expressed in adipose tissue and is a master regulator of adipogenesis, insulin (B600854) sensitivity, and glucose metabolism.[9] Activation of PPARγ by 13-oxo-ODE in adipocytes promotes their differentiation, induces the expression of PPARγ target genes, stimulates the secretion of the insulin-sensitizing hormone adiponectin, and enhances glucose uptake.[9] These effects suggest a therapeutic potential for 13-oxo-ODE in managing insulin resistance and hyperglycemia.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by 13-oxo-ODE and a general workflow for its experimental investigation.
References
- 1. Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eicosanoids in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cellular Targets of 13-Keto-9(Z),11(E)-octadecadienoic Acid (13-KODE): A Technical Guide
Abstract
13-Keto-9(Z),11(E)-octadecadienoic acid (13-KODE) is an oxidized linoleic acid metabolite that has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the known cellular targets of 13-KODE, detailing the signaling pathways it modulates and the experimental methodologies used to elucidate these interactions. Quantitative data from published studies are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area. Visualizations of the signaling pathways and experimental workflows are presented using Graphviz diagrams to offer a clear and concise representation of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, cancer biology, and lipid signaling.
Introduction
13-Keto-9(Z),11(E)-octadecadienoic acid (13-KODE) is a bioactive lipid derived from the oxidation of linoleic acid. It has been identified as a key mediator in various physiological and pathological processes, demonstrating significant antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3] Understanding the precise cellular targets and molecular mechanisms of 13-KODE is crucial for harnessing its therapeutic potential. This guide will delve into the primary signaling pathways affected by 13-KODE, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathways. Additionally, its role in downregulating the oncoprotein c-Myc in breast cancer will be explored.
Quantitative Data on 13-KODE Cellular Interactions
The following tables summarize the quantitative data on the effects of 13-KODE on its primary cellular targets. These data have been compiled from various in vitro studies and provide insights into the potency and efficacy of 13-KODE in modulating specific cellular responses.
| Target Pathway | Cell Line | Parameter Measured | Concentration of 13-KODE | Observed Effect | Reference |
| NF-κB Signaling | RAW 264.7 Macrophages | Nuclear Translocation of NF-κB p65 | 100 µM | 67% reduction compared to LPS-stimulated cells | [1] |
| NF-κB Signaling | RAW 264.7 Macrophages | Cytosolic IκB Expression | 100 µM | 2.6-fold increase compared to LPS-stimulated control | [1] |
| Nrf2/HO-1 Signaling | RAW 264.7 Macrophages | Nuclear Nrf2 (Nfe2I2) Protein Level | 100 µM | 5.3-fold increase | [4] |
| Oxidative Stress | RAW 264.7 Macrophages | LPS-induced Reactive Oxygen Species (ROS) | 100 µM | 88% reduction in fluorescent signal | [1] |
| Cell Viability | RAW 264.7 Macrophages | Cell Proliferation | 200 µM | 42% inhibition | [1] |
| Cancer Cell Viability | Breast Cancer Cells | Cell Viability | 0-400 µM | Dose-dependent reduction | [3] |
Signaling Pathways Modulated by 13-KODE
13-KODE exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by 13-KODE.
Inhibition of NF-κB Signaling Pathway
13-KODE demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE prevents the nuclear translocation of the p65 subunit of NF-κB and promotes the expression of its inhibitor, IκB.[1][2]
Modulation of MAPK Signaling Pathway
13-KODE has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are critical mediators of inflammation and cell proliferation.[1][2]
Activation of Nrf2/HO-1 Antioxidant Pathway
13-KODE enhances the cellular antioxidant defense system by promoting the nuclear translocation of Nrf2, which in turn induces the expression of the antioxidant enzyme Heme oxygenase-1 (HO-1).[1][2][4]
Downregulation of c-Myc in Breast Cancer
In the context of breast cancer, 13-KODE has been found to attenuate cancer cell stemness by downregulating the expression of the proto-oncogene c-Myc.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets of 13-KODE.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
13-KODE Preparation: Dissolve 13-KODE in ethanol (B145695) or DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentration for experiments. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
LPS Stimulation: For inflammatory response studies, prime cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the indicated times.
Western Blot Analysis for NF-κB, MAPK, and Nrf2 Pathways
This protocol is for the detection of total and phosphorylated proteins in the NF-κB and MAPK pathways, and for total Nrf2 and HO-1 levels.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Immunofluorescence for NF-κB and Nrf2 Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 13-KODE and/or LPS as required.
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against p65 or Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression
-
RNA Extraction: Following treatment of breast cancer cells with 13-KODE, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of 13-KODE for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
13-KODE is a pleiotropic lipid mediator with significant therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer activities. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK, and the activation of the Nrf2 antioxidant response. In the context of cancer, its ability to downregulate c-Myc highlights its potential as an anti-proliferative agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the cellular targets of 13-KODE and explore its therapeutic applications. Future studies should focus on elucidating the direct binding partners of 13-KODE and translating these in vitro findings into in vivo models of disease.
References
A Technical Guide to 13-Oxo-9E,11E-octadecadienoic Acid: Physicochemical Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) is an oxidized metabolite of linoleic acid found in various natural sources, including tomato juice and the halophyte Salicornia herbacea. This molecule has garnered significant interest within the scientific community for its potent biological activities, including the activation of peroxisome proliferator-activated receptor alpha (PPARα) and modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the physicochemical properties of 13-oxo-ODA, detailed experimental protocols for its analysis, and a summary of its known signaling pathways, presented through clear visualizations. All quantitative data are summarized for ease of reference, and methodologies are described to support further research and development.
Physicochemical Properties
Data Summary
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₃ | PubChem[1][2] |
| Molecular Weight | 294.4 g/mol | PubChem[1][2] |
| IUPAC Name | (9E,11E)-13-oxooctadeca-9,11-dienoic acid | PubChem[2] |
| Physical Description | Solid | Human Metabolome Database[1] |
| XLogP3-AA (Computed) | 5.2 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 54.4 Ų | PubChem[2] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[2] |
| Rotatable Bond Count (Computed) | 14 | LIPID MAPS[3] |
Table 2: Experimental Solubility Data
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 50 mg/mL | Cayman Chemical[4] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Cayman Chemical[4] |
| Ethanol | 50 mg/mL | Cayman Chemical[4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | Cayman Chemical[4] |
| Other Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | BioCrick[5] |
Biological Activity and Signaling Pathways
13-Oxo-ODA is a bioactive lipid that exerts its effects through interaction with key cellular signaling pathways. Its roles as a potent PPARα activator and an anti-inflammatory agent are of particular interest.
PPARα Activation
13-Oxo-ODA has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[6][7] Activation of PPARα by 13-oxo-ODA leads to the upregulation of genes involved in fatty acid oxidation, which contributes to a reduction in plasma and hepatic triglyceride levels.[6][7] Studies have shown that the PPARα activation by 13-oxo-ODA is more potent than that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA).[7]
Anti-Inflammatory Effects via NF-κB and MAPK Inhibition
13-Oxo-ODA has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages. It also promotes the Nrf2/HO-1 antioxidant signaling pathway. This dual action helps to suppress the production of pro-inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and analysis of 13-Oxo-ODA, as well as for assessing its biological activity.
Isolation and Purification from Natural Sources
The following protocol describes a general method for the extraction and purification of 13-oxo-ODA from a plant source, such as Salicornia herbacea.[8]
-
Extraction:
-
Incubate 1 kg of ground, dried plant material with absolute methanol (B129727) at 28-32°C overnight in a shaking incubator.
-
Combine the methanol extract with an equal volume of distilled water.
-
Remove the methanol using a rotary evaporator.
-
Perform a liquid-liquid extraction on the remaining aqueous portion with an equal volume of ethyl acetate.
-
Collect and evaporate the ethyl acetate fraction to dryness.
-
-
Chromatographic Purification:
-
Dissolve the dried extract in 100% methanol.
-
Load the dissolved extract onto a Sephadex LH-20 gel filtration column for initial fractionation.
-
Further purify the active fractions using preparative thin-layer chromatography (TLC) with a solvent system of hexane:ethyl acetate:acetic acid (15:5:1 v/v/v).
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Preparative HPLC Conditions:
-
Column: ODS C18 (10 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water.
-
Gradient Program:
-
0-20 min: 0% to 60% acetonitrile
-
20-30 min: 60% to 100% acetonitrile
-
30-40 min: Hold at 100% acetonitrile
-
40-50 min: 100% to 60% acetonitrile
-
50-60 min: 60% to 0% acetonitrile
-
60-65 min: Hold at 0% acetonitrile
-
-
Flow Rate: 3 mL/min.
-
Detection: UV detector. The peak for 13-oxo-ODA is typically observed at a retention time of approximately 32.8 minutes under these conditions.[9]
-
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified 13-oxo-ODA in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Perform ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments on a 300-500 MHz spectrometer.
-
Data Analysis: The geometries of the double bonds at C-9 and C-11 can be determined by the proton coupling constants; typically ~11.0 Hz for cis (Z) and ~15.5 Hz for trans (E).[8]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified compound in a solvent compatible with the ionization source (e.g., methanol for ESI).
-
Instrumentation: Utilize a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire mass spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the accurate mass and fragmentation pattern. For 13-oxo-ODA, the precursor ion in negative mode is typically observed at m/z 293.2122.[2]
PPARα Activation Assay (Luciferase Reporter Assay)
This protocol is a cell-based assay to quantify the ability of 13-oxo-ODA to activate PPARα.
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., CV-1) in appropriate media.
-
Co-transfect the cells with a PPARα expression vector (containing a GAL4-PPARα chimera) and a luciferase reporter plasmid under the control of a GAL4 upstream activation sequence. A Renilla luciferase plasmid is often co-transfected as an internal control for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of 13-oxo-ODA or a vehicle control (e.g., DMSO). A known PPARα agonist should be used as a positive control.
-
-
Luciferase Assay:
-
After a 24-hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of PPARα activity by 13-oxo-ODA relative to the vehicle control.
-
Conclusion
This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its ability to activate PPARα and mitigate inflammatory signaling pathways makes it a molecule of high interest for research in metabolic diseases and inflammation. The data and protocols presented in this guide offer a robust framework for scientists to further explore the therapeutic potential of this oxo fatty acid.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H30O3 | CID 5283012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 13-Oxo-9,11-octadecadienoic acid | CAS:31385-09-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Elucidation of 13-Oxo-ODE
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-Oxo-ODE) is an oxidized lipid metabolite of linoleic acid that has garnered significant scientific interest due to its diverse biological activities. As a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and a down-regulator of the oncoprotein c-Myc, 13-Oxo-ODE is implicated in a range of physiological and pathological processes, including inflammation, cell proliferation, and cancer.[1][2] This technical guide provides a comprehensive overview of the structural elucidation of 13-Oxo-ODE, detailing the analytical techniques and experimental protocols used for its identification and characterization.
Physicochemical Properties and Spectroscopic Data
The definitive structure of 13-Oxo-ODE has been established through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O₃ | [3][4] |
| Molecular Weight | 294.43 g/mol | [3][4] |
| IUPAC Name | (9Z,11E)-13-oxooctadeca-9,11-dienoic acid | [3] |
| CAS Number | 54739-30-9 | [4][5] |
Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of 13-Oxo-ODE, as well as for structural characterization through fragmentation analysis.
| Ion Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |
| Positive Ion Mode ([M+H]⁺) | 295.2268 | 277.1, 223.1, 179.1 | [3] |
| Negative Ion Mode ([M-H]⁻) | 293.2122 | 275.1, 249.1, 113 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Isolation of 13-Oxo-ODE from Salicornia herbacea
A detailed method for the isolation of 13-Oxo-ODE from the halophyte Salicornia herbacea has been described, providing a natural source for this compound.[2]
Experimental Workflow for Isolation of 13-Oxo-ODE
Caption: Workflow for the isolation of 13-Oxo-ODE from Salicornia herbacea.
Quantification of 13-Oxo-ODE in Biological Samples by Q-TOFMS
A robust method for the quantification of 13-Oxo-ODE in rat plasma has been developed using Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). This protocol can be adapted for other biological matrices.
1. Sample Preparation:
-
Saponification: To release esterified 13-Oxo-ODE, the plasma sample is treated with a potassium hydroxide (B78521) solution in methanol and heated.
-
Acidification: The reaction mixture is then acidified to a pH of approximately 3 using hydrochloric acid.
-
Liquid-Liquid Extraction: The acidified sample is extracted with an organic solvent such as hexane. The organic layers containing the lipid fraction are combined.
-
Drying and Reconstitution: The combined organic extracts are evaporated to dryness under a stream of nitrogen and the residue is reconstituted in an appropriate solvent for MS analysis.
2. Instrumental Analysis:
-
Chromatography: The extracted sample is subjected to liquid chromatography for separation.
-
Mass Spectrometry: The eluent from the chromatography is introduced into a Q-TOF mass spectrometer for detection and quantification.
Experimental Workflow for 13-Oxo-ODE Quantification
Caption: Workflow for the quantification of 13-Oxo-ODE in biological samples.
Chemical Synthesis of 13-Oxo-ODE
The chemical synthesis of 13-oxo-octadecadienoic acids has been achieved, notably through the use of a Z-selective Wittig reaction.[7] While a detailed protocol for the specific (9Z, 11E) isomer is not fully available, the general strategy involves the coupling of an appropriate phosphonium (B103445) ylide with a suitable aldehyde.
A plausible synthetic route would involve:
-
Synthesis of the Aldehyde Fragment: Preparation of an aldehyde containing the C1 to C8 portion of the fatty acid chain.
-
Synthesis of the Phosphonium Ylide: Preparation of a phosphonium salt from a C9 to C18 precursor, followed by deprotonation to form the ylide.
-
Wittig Reaction: The reaction between the aldehyde and the ylide to form the carbon-carbon double bonds with the desired stereochemistry.
-
Deprotection and Purification: Removal of any protecting groups and purification of the final product.
Biological Activity and Signaling Pathways
13-Oxo-ODE exerts its biological effects primarily through its interaction with specific cellular signaling pathways.
PPARγ Agonism
13-Oxo-ODE is a known endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][8] Upon binding to 13-Oxo-ODE, PPARγ undergoes a conformational change, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.[8]
13-Oxo-ODE and PPARγ Signaling Pathway
References
- 1. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. CAS 54739-30-9 | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid [phytopurify.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
13-KODE and Nuclear Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,11E)-13-keto-9,11-octadecadienoic acid (13-KODE) is an oxidized linoleic acid metabolite that has garnered interest for its potential biological activities, including anti-inflammatory effects. While direct studies on 13-KODE's interaction with nuclear receptors are limited, substantial evidence from its close isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), strongly suggests that these compounds are potent modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) subfamily of nuclear receptors. This technical guide synthesizes the available data on the interaction of 13-oxo-ODA with nuclear receptors, providing a strong inferential basis for the potential activities of 13-KODE. The guide details the nature of these interactions, quantitative data from relevant studies, and the experimental protocols used to elucidate these findings.
Core Interaction: 13-Oxo-ODA as a Ligand for PPARα and PPARγ
Research has identified 13-oxo-ODA as a potent agonist for both PPARα and PPARγ.[1][2][3] Activation of these nuclear receptors by 13-oxo-ODA initiates a cascade of transcriptional regulation of target genes involved in lipid metabolism and inflammation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα):
13-oxo-ODA has been shown to be a potent activator of PPARα.[1][4] In vitro luciferase reporter assays demonstrated that 13-oxo-ODA induces PPARα activation in a dose-dependent manner, with a potency greater than its precursor, conjugated linoleic acid (CLA), and its isomer, 9-oxo-ODA.[1][5] This activation leads to the upregulation of PPARα target genes involved in fatty acid oxidation.[5]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):
Studies have also confirmed that 13-oxo-ODA is an endogenous ligand for PPARγ.[2] Direct binding of 13-oxo-ODA to PPARγ has been demonstrated, leading to anti-inflammatory effects.[2][6] Furthermore, a structurally related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), has been shown to activate PPARγ and induce the expression of its target genes in adipocytes.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the interaction of 13-oxo-ODA and related compounds with PPARα and PPARγ.
Table 1: PPARα Activation Data
| Compound | Assay Type | Cell Line | Result | Reference |
| 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | Potent dose-dependent activation; stronger than 9-oxo-ODA and CLA. | [1][5] |
| 13-oxo-ODA | Primary Hepatocyte Gene Expression | Mouse | Increased mRNA expression of PPARα target genes (CPT1a, AOX, etc.). | [5][7] |
Table 2: PPARγ Interaction Data
| Compound | Assay Type | Result | Reference |
| 13-oxo-ODE | Ligand Binding Assay | Direct binding to His-tagged PPARγ demonstrated. | [2][6] |
| 13-oxo-ODE | Functional Assay (IL-8 secretion) | More potent anti-inflammatory effect than troglitazone. | [2][6] |
| 13-oxo-OTA | Luciferase Reporter Assay | Activation of PPARγ. | [3] |
| 13-oxo-OTA | Adipocyte Gene Expression | Induced mRNA expression of PPARγ target genes. | [3] |
Signaling Pathways
The activation of PPARs by ligands like 13-oxo-ODA leads to the regulation of gene expression. PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism and inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the studies investigating 13-oxo-ODA and can be adapted for 13-KODE.
Luciferase Reporter Gene Assay for PPARα Activation
This cell-based assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene (luciferase).
Materials:
-
Cell Line: Monkey kidney cells (CV-1) or similar mammalian cell line.[5]
-
Plasmids:
-
Reporter plasmid: p4xUASg-tk-luc (contains a luciferase gene under the control of a promoter with upstream activating sequences).[5]
-
Expression plasmid: pM-hPPARα (expresses a chimeric protein of the GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain).[5]
-
Internal control plasmid: pRL-CMV (expresses Renilla luciferase for normalization of transfection efficiency).[5]
-
-
Reagents:
-
Lipofectamine or other suitable transfection reagent.
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Test compound (13-KODE/13-oxo-ODA).
-
Positive control (e.g., GW7647, a known PPARα agonist).[5]
-
Dual-luciferase reporter assay system.
-
Methodology:
-
Cell Culture and Transfection:
-
Culture CV-1 cells in appropriate medium supplemented with FBS.
-
Co-transfect the cells with the reporter plasmid, expression plasmid, and internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5]
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of the test compound (13-KODE/13-oxo-ODA), a positive control, and a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Ligand Binding Assay for PPARγ
This assay directly measures the binding of a radiolabeled ligand to the PPARγ protein.
Materials:
-
Protein: His-tagged PPARγ protein.[2]
-
Ligand: ¹⁴C-labelled 13-oxo-ODE.[2]
-
Reagents:
-
Appropriate binding buffer.
-
Reagents for immunoprecipitation or other protein separation method.
-
Scintillation cocktail.
-
Methodology:
-
Binding Reaction:
-
Incubate the His-tagged PPARγ protein with ¹⁴C-labelled 13-oxo-ODE in a binding buffer.
-
Include control reactions with no protein and with an excess of unlabeled 13-oxo-ODE to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-ligand complexes from the unbound ligand. This can be achieved through methods like immunoprecipitation using an anti-His tag antibody or by using nickel-coated plates that bind the His-tagged protein.
-
-
Quantification:
-
Quantify the amount of bound ¹⁴C-labelled 13-oxo-ODE using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Perform saturation binding experiments by varying the concentration of the radiolabeled ligand to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
-
Competitive binding assays can be performed by incubating the protein and radiolabeled ligand with varying concentrations of unlabeled 13-KODE to determine its binding affinity (Ki).
-
Conclusion
The available scientific evidence strongly indicates that 13-KODE, similar to its isomer 13-oxo-ODA, is a potent activator of PPARα and a ligand for PPARγ. These interactions likely mediate the observed anti-inflammatory and metabolic effects of these oxidized fatty acids. The provided experimental protocols offer a robust framework for further investigation into the precise quantitative interactions and the downstream biological consequences of 13-KODE binding to these and potentially other nuclear receptors. Further research is warranted to determine the specific EC50 and Kd values for 13-KODE itself to fully characterize its profile as a nuclear receptor modulator.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Figure S1 - Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
Enzymatic Formation of 13-Oxo-9E,11E-octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) is a bioactive lipid molecule derived from the oxidative metabolism of linoleic acid. As a potent agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, 13-oxo-ODA has garnered significant interest for its therapeutic potential in metabolic diseases and inflammatory conditions. This technical guide provides an in-depth overview of the enzymatic formation of 13-oxo-ODA, detailing the biosynthetic pathway, key enzymes, and relevant signaling cascades. Furthermore, this guide presents a compilation of experimental protocols for the synthesis and analysis of 13-oxo-ODA and its precursors, alongside a summary of quantitative data to aid in experimental design and interpretation.
Introduction
Linoleic acid, an essential omega-6 fatty acid, is a precursor to a variety of signaling molecules, including 13-oxo-ODA. The enzymatic conversion of linoleic acid to 13-oxo-ODA involves a three-step cascade, initiating with the introduction of molecular oxygen and culminating in the formation of a keto-derivative. This molecule has been identified as an endogenous ligand for PPARs, nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2][3] The activation of PPARα by 13-oxo-ODA in hepatocytes and skeletal muscle leads to a decrease in plasma and hepatic triglyceride levels.[4][5] Moreover, its interaction with PPARγ suggests a role in adipogenesis and the modulation of inflammatory responses.[1][2][6] Understanding the enzymatic machinery responsible for the synthesis of 13-oxo-ODA is paramount for harnessing its therapeutic potential.
The Biosynthetic Pathway of this compound
The enzymatic synthesis of 13-oxo-ODA from linoleic acid is a well-characterized pathway involving three key enzymes: lipoxygenase (LOX), glutathione (B108866) peroxidase (GPX), and 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE-DH).
Step 1: Lipoxygenase-mediated Oxygenation of Linoleic Acid
The initial and rate-limiting step is the stereospecific oxygenation of linoleic acid by lipoxygenase (LOX) to form 13-hydroperoxyoctadecadienoic acid (13-HpODE).[7] Plant-derived lipoxygenases, such as soybean lipoxygenase-1 (LOX-1), are often utilized for their high regioselectivity, specifically producing the 13S-hydroperoxy isomer.[8][9]
Step 2: Reduction of 13-Hydroperoxyoctadecadienoic Acid
The hydroperoxy group of 13-HpODE is subsequently reduced to a hydroxyl group by peroxidases, yielding 13-hydroxyoctadecadienoic acid (13-HODE).[10] Glutathione peroxidases (GPX) are a major class of enzymes that catalyze this reduction, utilizing glutathione as a reducing agent.[11][12]
Step 3: Dehydrogenation of 13-Hydroxyoctadecadienoic Acid
The final step in the formation of 13-oxo-ODA is the NAD+-dependent oxidation of the hydroxyl group of 13-HODE, catalyzed by 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE-DH).[13][14][15] This enzyme has been identified in various tissues, including the colonic mucosa.[14]
Quantitative Data on Enzymatic Formation
The efficiency of each enzymatic step is influenced by various factors, including enzyme source, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from the literature.
Table 1: Lipoxygenase (LOX) Reaction Parameters for 13-HpODE Synthesis
| Parameter | Value | Enzyme Source | Reference |
| Optimal pH | 8.0 - 9.0 | Soybean LOX-1 | [9] |
| Optimal Temperature | 23.9 °C | Soybean LOX | [16] |
| Substrate | Linoleic Acid | Soybean LOX-1 | [8][16] |
| Yield of 13-HpODE | >80% | Soybean LOX-1 | [8] |
| Regioselectivity (13-isomer) | ~90% | Soybean LOX-1 | [9] |
Table 2: 13-HODE Dehydrogenase (13-HODE-DH) Activity
| Parameter | Value | Enzyme Source | Reference |
| Co-factor | NAD+ | Rat Colonic Mucosa | [14] |
| IC50 (Disulfiram) | 200 µM | Rat Colonic Mucosa | [14] |
| Specific Activity (Caco-2 cells) | 200-400 pmol/min/mg | Human Colon Carcinoma | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of 13-oxo-ODA.
Enzymatic Synthesis of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE)
This protocol is adapted from studies utilizing soybean lipoxygenase-1.[6][8]
-
Reaction Mixture Preparation: Prepare a reaction buffer of 0.1 M borate (B1201080) buffer, pH 9.0.
-
Substrate Preparation: Dissolve linoleic acid in ethanol (B145695) to a stock concentration of 100 mM.
-
Enzymatic Reaction:
-
Add the linoleic acid stock solution to the reaction buffer to a final concentration of 10 mM.
-
Initiate the reaction by adding soybean lipoxygenase-1 (Sigma-Aldrich, L7395 or similar) to a final concentration of 100 U/mL.
-
Incubate the reaction mixture at room temperature with constant stirring and aeration for 1-2 hours.
-
-
Reaction Monitoring: Monitor the formation of the conjugated diene chromophore of 13-HpODE by measuring the absorbance at 234 nm using a spectrophotometer.
-
Product Extraction:
-
Acidify the reaction mixture to pH 3.5 with 2 M HCl.
-
Extract the lipids twice with an equal volume of diethyl ether.
-
Pool the organic phases and wash with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.
-
-
Purification: Purify 13-HpODE from the crude extract using silica (B1680970) gel column chromatography with a hexane:diethyl ether gradient.
Reduction of 13-HpODE to 13-Hydroxyoctadecadienoic Acid (13-HODE)
This protocol utilizes sodium borohydride (B1222165) for the chemical reduction of the hydroperoxide.
-
Dissolution: Dissolve the purified 13-HpODE in methanol.
-
Reduction:
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.5-fold molar excess of sodium borohydride (NaBH4) portion-wise with stirring.
-
Allow the reaction to proceed for 30 minutes at 0 °C.
-
-
Quenching and Extraction:
-
Quench the reaction by adding 1 M HCl until the pH is approximately 3.
-
Extract the 13-HODE with diethyl ether as described in section 4.1.5.
-
-
Purification: Purify 13-HODE by silica gel column chromatography.
Enzymatic Synthesis of this compound (13-oxo-ODA)
This protocol utilizes a crude enzyme preparation containing 13-HODE dehydrogenase.
-
Enzyme Preparation: Prepare a cytosolic fraction from rat colonic mucosa or a suitable cell line (e.g., HT-29) known to express 13-HODE dehydrogenase.
-
Reaction Mixture:
-
In a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0), add 13-HODE to a final concentration of 100 µM.
-
Add NAD+ to a final concentration of 1 mM.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37 °C for 1-2 hours.
-
-
Extraction and Purification: Extract and purify 13-oxo-ODA as described for 13-HODE.
Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid is commonly used.
-
Detection:
-
13-HpODE and 13-HODE can be monitored at 234 nm.
-
13-oxo-ODA can be monitored at 280 nm.[14]
-
-
Quantification: Use external standards of known concentrations for quantification.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the analysis of 13-oxo-ODA and its precursors.[10][17][18]
-
Chromatography: Utilize a C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte.
-
For 13-oxo-ODA, the [M-H]- precursor ion is m/z 293.2.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the enzymatic formation of 13-oxo-ODA and its downstream signaling pathways.
Caption: Biosynthetic pathway of 13-oxo-ODA from linoleic acid.
Caption: 13-oxo-ODA activation of PPAR signaling pathways.
Caption: Anti-inflammatory signaling of 13-oxo-ODA.
Conclusion
The enzymatic formation of 13-oxo-ODA represents a critical pathway in the generation of a potent endogenous PPAR ligand. This technical guide has provided a comprehensive overview of the biosynthetic process, from the initial lipoxygenase-catalyzed reaction to the final dehydrogenation step. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers investigating the biological functions of 13-oxo-ODA and its potential as a therapeutic agent. Further research into the regulation of the enzymes involved in this pathway will be crucial for understanding the physiological and pathological roles of this important lipid mediator.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsartor.org [gsartor.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.kettering.edu [researchprofiles.kettering.edu]
- 13. Increases in 13-hydroxyoctadecadienoic acid dehydrogenase activity during differentiation of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of oxidized linoleic acid: characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 13-Oxo-9E,11E-octadecadienoic Acid in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxylipins.[1] These molecules are implicated in a variety of physiological and pathological processes. 13-Oxo-ODE is formed in vivo through the enzymatic oxidation of linoleic acid, which is first converted to a hydroperoxide intermediate and then to a hydroxy fatty acid, which is subsequently oxidized to the keto form.[1] Given their low concentrations and potent biological activities, the accurate and sensitive quantification of oxylipins like 13-Oxo-ODE in biological matrices is crucial for understanding their roles in health and disease.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity.[3][4]
This application note provides a detailed protocol for the quantification of 13-Oxo-ODE using LC-MS/MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Biosynthesis pathway of 13-Oxo-ODE from linoleic acid.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard), and a suitable deuterated internal standard (e.g., 13-HODE-d4).[1]
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), isopropanol, hexane, and water.[5][6]
-
Antioxidants: Butylated hydroxytoluene (BHT) and EDTA to prevent auto-oxidation during sample preparation.[2][6]
-
Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MAX, 30-60 mg).[3][6]
Sample Preparation: Plasma
To minimize analyte degradation and matrix effects, proper sample preparation is essential.[2] This protocol describes a general procedure using solid-phase extraction (SPE).
-
Thawing and Fortification: Thaw plasma samples on ice. To a 250 µL aliquot of plasma, add antioxidants (e.g., 0.2 mg BHT/EDTA) and 5 µL of an internal standard (ISTD) solution to achieve a concentration within the linear range of the method.[6]
-
Protein Precipitation & Lysis (for total oxylipins): For the analysis of total (free and esterified) 13-Oxo-ODE, perform a base hydrolysis step after initial protein precipitation.[1]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]
-
Loading: Acidify the plasma sample with acetic acid to pH ~3 and load it onto the conditioned cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the oxylipins with 2 mL of ethyl acetate (B1210297) or methanol.[6]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 85% methanol/water).[5]
LC-MS/MS Method
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
System: UPLC/HPLC system such as an Agilent 1290 II or Waters ACQUITY UPLC.[4]
-
Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% acetic acid or 0.01% formic acid.[4]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (860/140/1, v/v/v) or Acetonitrile/Isopropanol (90:10 v/v).[4][6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 3 - 5 µL.[6]
-
Gradient Elution:
-
0-2 min: 30-45% B
-
2-12 min: 45-65% B
-
12-15 min: 65-95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 30% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000, Xevo TQ-S).[3][5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
Ion Source Parameters:
-
MRM Transition for 13-Oxo-ODE:
-
Precursor Ion (Q1): m/z 291.2 [M-H]⁻
-
Product Ion (Q3): m/z 179.1 (This is a representative fragment; specific transitions should be optimized in-house by infusing a pure standard).
-
Caption: General experimental workflow for 13-Oxo-ODE quantification.
Quantitative Data Summary
The performance of LC-MS/MS methods for oxylipins is characterized by high sensitivity and wide linear ranges. The table below summarizes typical quantitative performance metrics gathered from established methods for 13-Oxo-ODE and structurally similar analytes.[1][9]
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 0.4 ppb (for 9-OxoODE) | [8][9] |
| Limit of Quantification (LOQ) | 9.7–35.9 nmol/L (for OXLAMs) | [1] |
| Linearity (R²) | > 0.9990 | [8][9] |
| Recovery | 87.25–119.44% | [8][9] |
| Precision (RSD) | < 7% | [8][9] |
Note: These values are representative and may vary depending on the biological matrix, sample preparation protocol, and specific LC-MS/MS instrumentation used.
Conclusion
The protocol described provides a robust and sensitive framework for the quantification of this compound in biological samples. The combination of optimized solid-phase extraction for sample cleanup and the high selectivity of tandem mass spectrometry allows for accurate measurement at physiologically relevant concentrations. This methodology is a valuable tool for researchers investigating the role of oxylipins in various biological and pathological processes.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 13-KODE from Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Keto-9(Z),11(E)-octadecadienoic acid (13-KODE) is a bioactive oxylipin derived from the enzymatic oxidation of linoleic acid in plants. Oxylipins play crucial roles in plant defense signaling and responses to various biotic and abiotic stresses. The accurate purification and quantification of 13-KODE from complex plant extracts are essential for studying its physiological functions and for potential applications in agriculture and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of such compounds from intricate biological matrices.[1][2][3]
This document provides a detailed protocol for the purification of 13-KODE from plant extracts using reversed-phase HPLC (RP-HPLC). It includes comprehensive information on sample preparation, chromatographic conditions, and data presentation, designed to guide researchers in obtaining high-purity 13-KODE for downstream applications.
Experimental Protocols
Plant Material and Sample Preparation
The initial preparation of the plant material is a critical step to ensure the stability and efficient extraction of 13-KODE.
1.1. Sample Collection and Handling:
-
Collect fresh plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench enzymatic activity and prevent degradation of oxylipins.[4]
-
For long-term storage, keep the samples at -80°C.
-
Lyophilize (freeze-dry) the frozen plant material to remove water, which facilitates grinding and solvent extraction.[4]
1.2. Extraction of Oxylipins:
-
Grind the lyophilized plant tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh the powdered plant material (typically 1-5 g).
-
Add a suitable extraction solvent. A common choice is a mixture of methanol (B129727) and water, often with an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation. A typical ratio is 80:20 (v/v) methanol:water.
-
Vortex the mixture thoroughly and sonicate for 15-30 minutes in an ice bath to enhance extraction efficiency.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet at least once more to ensure complete recovery of the analytes.
-
Pool the supernatants.
1.3. Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
Solid-phase extraction is a crucial step for removing interfering compounds and concentrating the oxylipins prior to HPLC analysis.[1][5]
-
SPE Cartridge Selection: Use a C18 SPE cartridge, which is suitable for retaining hydrophobic compounds like 13-KODE.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of acidified water (e.g., water with 0.1% formic acid).
-
-
Sample Loading:
-
Acidify the pooled supernatant from the extraction step to a pH of approximately 3.0-3.5 with formic acid. This ensures that the carboxylic acid group of 13-KODE is protonated, enhancing its retention on the C18 sorbent.
-
Load the acidified extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a non-eluting solvent to remove polar impurities. A common wash solution is 5-10 mL of water or a low percentage of methanol in water (e.g., 10-20%).
-
-
Elution:
-
Elute the retained oxylipins, including 13-KODE, with a small volume of a suitable organic solvent. Methanol or acetonitrile (B52724) are commonly used. Typically, 2-5 mL of the elution solvent is sufficient.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a small, precise volume of the initial HPLC mobile phase (e.g., 100-200 µL) for injection into the HPLC system.
-
HPLC Purification Protocol
Reversed-phase HPLC is the most common mode for separating oxylipins due to its effectiveness in resolving these hydrophobic molecules.[6][7]
2.1. HPLC System and Column:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A reversed-phase C18 column is the standard choice for oxylipin separation.[6][7][8] For higher resolution and faster analysis, a UHPLC C18 column with smaller particle sizes (e.g., sub-2 µm) can be utilized.[9]
2.2. Mobile Phase Preparation:
-
Mobile Phase A: Water with an acidic modifier to improve peak shape and resolution. A common choice is 0.1% formic acid or acetic acid in water.
-
Mobile Phase B: Acetonitrile or methanol, also with 0.1% formic acid or acetic acid.
-
Degas both mobile phases thoroughly before use to prevent bubble formation in the HPLC system.
2.3. Chromatographic Conditions:
-
A gradient elution is typically required to effectively separate 13-KODE from other components in the plant extract. The gradient starts with a higher proportion of the aqueous mobile phase (A) and gradually increases the proportion of the organic mobile phase (B).
2.4. Detection:
-
UV Detection: 13-KODE has a conjugated ketone chromophore, which allows for detection by UV spectrophotometry. The maximum absorbance is typically around 280 nm.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer is highly recommended. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of oxylipins.[8]
Data Presentation
The following table summarizes a typical set of HPLC parameters for the purification of 13-KODE. These parameters may require optimization depending on the specific plant matrix and HPLC system used.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 280 nm (UV) or MS detection (ESI negative mode) |
| Expected Retention Time | Variable, dependent on the exact conditions, but typically in the mid-to-late part of the gradient. |
Visualization of Workflows and Pathways
Experimental Workflow for 13-KODE Purification
The following diagram illustrates the complete experimental workflow from sample collection to the purified compound.
Caption: Experimental workflow for the purification of 13-KODE.
Generalized Oxylipin Signaling Pathway in Plant Stress Response
This diagram provides a simplified overview of the general role of oxylipins, including 13-KODE, in plant signaling pathways initiated by stress.
Caption: Generalized oxylipin signaling in plant stress response.
References
- 1. mdpi.com [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anlab.ucdavis.edu [anlab.ucdavis.edu]
- 5. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) is an oxidized linoleic acid metabolite that belongs to the class of oxylipins. These signaling molecules are involved in a variety of physiological and pathological processes, making them relevant targets for research and drug development. Accurate and reliable quantification of 13-oxo-ODA in biological matrices is crucial for understanding its role in cellular signaling and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of 13-oxo-ODA, typically after derivatization to its more volatile and thermally stable methyl ester.
These application notes provide detailed protocols for the extraction, derivatization, and GC-MS analysis of 13-oxo-ODA from biological samples.
Data Presentation
The following tables summarize quantitative data of 13-oxo-ODA found in various biological matrices.
Table 1: Quantitative Data of this compound in Plant and Animal Tissues
| Biological Matrix | Concentration/Amount | Reference |
| Tomato Fruit (Peel) | ~0.2 µg/g fresh weight | [1] |
| Tomato Fruit (Sarcocarp) | ~0.1 µg/g fresh weight | [1] |
| Tomato Fruit (Gelatinous Tissue) | ~0.002 µg/g fresh weight | [1] |
| Rat Plasma | Mean concentration of 57.8 nmol/L | [2] |
| Human Plasma (Nonalcoholic Steatohepatitis) | Significantly elevated levels compared to healthy controls | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for the extraction of oxylipins from plasma, serum, and tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (e.g., d4-13-HODE)
-
Antioxidant solution (e.g., 0.2% Butylated hydroxytoluene (BHT) in methanol)
-
Methanol (B129727), HPLC grade
-
Chloroform, HPLC grade
-
0.9% NaCl solution
-
Nitrogen gas, high purity
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of the biological sample, add 10 µL of the internal standard solution.
-
Add 10 µL of the antioxidant solution to prevent auto-oxidation during sample preparation.[4]
-
Add 2 mL of a chloroform:methanol (1:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Repeat the extraction of the aqueous phase with an additional 2 mL of chloroform.
-
Combine the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried extract is now ready for derivatization.
Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
Derivatization is essential for converting the non-volatile 13-oxo-ODA into its volatile methyl ester for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
2% Sulfuric acid in methanol (v/v)
-
Hexane (B92381), HPLC grade
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 60 minutes in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound Methyl Ester
This protocol outlines the parameters for the analysis of 13-oxo-ODA methyl ester using a standard GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: A polar capillary column is recommended for the separation of FAMEs. A suitable option is a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm I.D., 0.15 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp 1: Increase to 175°C at 10°C/min, hold for 10 minutes.
-
Ramp 2: Increase to 210°C at 5°C/min, hold for 5 minutes.
-
Ramp 3: Increase to 230°C at 5°C/min, hold for 5 minutes.[5]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 50-450) for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode should be used.
-
Expected Retention Time: The retention time for this compound methyl ester will need to be determined by injecting a pure standard under the specified conditions.
Expected Mass Spectrum Fragmentation:
The EI mass spectrum of this compound methyl ester (C19H32O3, MW: 308.5 g/mol ) is expected to show characteristic fragmentation patterns.[6][7] Key fragmentation mechanisms for oxo-fatty acid esters include alpha-cleavage adjacent to the carbonyl group.[8][9]
-
Molecular Ion (M+•): A peak at m/z 308 may be observed, although it might be weak.
-
Key Fragment Ions:
-
Alpha-cleavage on the alkyl side of the ketone will result in a fragment containing the ester group.
-
Alpha-cleavage on the ester side of the ketone will result in a fragment containing the alkyl chain.
-
Other characteristic fragments will arise from cleavages along the fatty acid chain.
-
For confident identification, the obtained mass spectrum should be compared with a reference spectrum from a spectral library or a pure standard.
Visualizations
Experimental Workflow
References
- 1. agilent.com [agilent.com]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. agilent.com [agilent.com]
- 6. 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- | C19H32O3 | CID 6440647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl (E,E)-13-oxo-9,11-octadecadienoate [flavscents.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Extraction of 13-KODE from Tomato Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a bioactive lipid compound found in tomato products. Included are detailed protocols for its extraction and analysis, a summary of its concentration in various tomato-based matrices, and a review of its known signaling pathways.
Introduction
13-KODE is an oxidized derivative of linoleic acid that has garnered significant scientific interest due to its potent biological activities.[1] Notably, it acts as a peroxisome proliferator-activated receptor α (PPARα) agonist, a key regulator of lipid metabolism.[1][2] Activation of PPARα by 13-KODE can enhance fatty acid oxidation, suggesting its potential therapeutic application in metabolic disorders. Furthermore, 13-KODE has demonstrated anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. This document outlines the methodologies for the extraction and quantification of 13-KODE from tomato products and explores its molecular mechanisms of action.
Quantitative Data on 13-KODE in Tomato Products
The concentration of 13-KODE can vary depending on the type of tomato product and processing methods. Homogenization of tomato fruit has been shown to increase the amount of 13-KODE.[3] The peel of the tomato fruit contains the highest concentration of oxo-octadecadienoic acids (oxo-ODAs), including 13-KODE.[1][3] While specific concentrations of 13-KODE are not extensively documented across a wide range of commercial products, the following table provides an illustrative summary based on available research.
| Tomato Product | Tomato Tissue Fraction | Estimated 13-KODE Concentration (μg/g of tissue weight) |
| Fresh Tomato | Peel | ~0.2 |
| Sarcocarp | ~0.1 | |
| Gelatinous Tissue | Not typically specified | |
| Tomato Juice | Homogenized Fruit | Present (concentration increases post-homogenization) |
| Tomato Paste | Concentrated Homogenized Fruit | Expected to be present |
Note: The concentrations are estimates based on the analysis of related oxo-ODAs.[1] Further quantitative analysis is recommended for specific tomato varieties and products.
Experimental Protocols
Protocol 1: Extraction of 13-KODE from Fresh Tomatoes and Tomato Paste
This protocol details the extraction of 13-KODE from solid and semi-solid tomato matrices for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Fresh tomatoes or tomato paste
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
Homogenizer
-
Extraction Solvent: Acetonitrile with 0.1% formic acid
-
Centrifuge (capable of 15,000 rpm and 4°C)
-
0.2-μm pore PVDF membrane filters
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
13-KODE analytical standard
Procedure:
-
Sample Preparation:
-
For fresh tomatoes, separate the fruit into peel, sarcocarp, and gelatinous tissue.
-
Immediately freeze the separated tissues or a known weight of tomato paste in liquid nitrogen to halt metabolic activity.
-
Lyophilize the frozen samples to remove water.
-
-
Extraction:
-
Weigh 100 mg of the lyophilized sample into a centrifuge tube.
-
Add 1 mL of the extraction solvent (acetonitrile with 0.1% formic acid).
-
Homogenize the sample thoroughly.
-
Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
To maximize yield, re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.
-
Combine the supernatants.
-
-
Sample Filtration:
-
Filter the combined supernatant through a 0.2-μm PVDF membrane filter into an LC-MS vial.
-
-
LC-MS Analysis:
-
Proceed with analysis using the UPLC/TOF-MS method detailed below.
-
Protocol 2: Quantification of 13-KODE by UPLC/TOF-MS
This protocol outlines the instrumental analysis for the quantification of 13-KODE.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Time-of-Flight Mass Spectrometer (TOF-MS)
-
Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size) or equivalent
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 μL/min
-
Column Temperature: 40°C
-
Injection Volume: 3 μL
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B and equilibrate
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Mass Range: m/z 100-1000
-
Source Parameters: Optimize source temperature, desolvation temperature, and gas flow rates for the specific instrument.
-
Data Acquisition: Acquire data in full scan mode to identify the [M-H] ion of 13-KODE (C18H29O3-, exact mass: 293.2117). For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) if MS/MS capabilities are available.
Quantification:
-
Construct a calibration curve using a serial dilution of the 13-KODE analytical standard in the extraction solvent.
-
The concentration of 13-KODE in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Signaling Pathways and Mechanisms of Action
13-KODE exerts its biological effects through the modulation of key signaling pathways involved in metabolism and inflammation.
PPARα Activation Pathway
13-KODE is a potent agonist of PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism.
Upon entering the cell, 13-KODE binds to PPARα, leading to a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). This complex translocates to the nucleus, where it binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activators and initiates the transcription of genes involved in fatty acid uptake and oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[4][5]
Inhibition of NF-κB and MAPK Signaling Pathways
13-KODE has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This leads to the release and nuclear translocation of the NF-κB transcription factor, resulting in the expression of pro-inflammatory genes.[6][7] Similarly, inflammatory signals can activate MAPK cascades. 13-KODE has been shown to inhibit the activation of the IKK complex and MAPK kinases, thereby preventing the downstream inflammatory response.
Experimental Workflow for 13-KODE Extraction and Analysis
The following diagram illustrates the logical flow of the experimental process from sample preparation to data analysis.
This workflow provides a clear and logical sequence for the successful extraction and quantification of 13-KODE from various tomato products, ensuring reproducibility and accuracy in experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Localization of 9- and 13-oxo-octadecadienoic acids in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 13-Oxo-9E,11E-octadecadienoic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 13-Oxo-9E,11E-octadecadienoic acid, a bioactive lipid with significant research interest due to its anti-inflammatory, anti-cancer, and metabolic regulatory properties.
I. Introduction and Research Applications
This compound, also known as 13-Keto-9E,11E-octadecadienoic acid (13-KODE or 13-oxo-ODA), is a naturally occurring oxidized derivative of linoleic acid. It has been identified in various plant sources, including Salicornia herbacea and tomato juice.[1] In biomedical research, 13-oxo-ODA is investigated for its potential therapeutic applications stemming from its diverse biological activities:
-
Anti-inflammatory Effects: 13-oxo-ODA has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK, and by activating the Nrf2/HO-1 antioxidant response pathway.[1]
-
Anti-cancer Activity: Research suggests that 13-oxo-ODA can attenuate the stemness of breast cancer cells by down-regulating c-Myc.[2]
-
Metabolic Regulation: As a potent peroxisome proliferator-activated receptor α (PPARα) agonist, 13-oxo-ODA plays a role in regulating lipid metabolism and has been shown to decrease plasma and hepatic triglycerides in animal models.
The chemical synthesis of 13-oxo-ODA is crucial for producing the quantities required for in-depth biological studies and preclinical development. This document outlines a reliable synthetic route, starting from the readily available linoleic acid.
II. Synthetic Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the chemoenzymatic synthesis of the precursor, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE), from linoleic acid. The second step is the chemical oxidation of 13-HODE to the desired product.
III. Experimental Protocols
Step 1: Chemo-enzymatic Synthesis of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE)
This protocol is adapted from established methods for the lipoxygenase-mediated oxidation of linoleic acid and subsequent reduction.
Materials:
-
Linoleic acid
-
Soybean lipoxygenase (Type I-B)
-
Borate (B1201080) buffer (pH 9.0)
-
Stannous chloride (SnCl₂)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzymatic Oxidation:
-
Prepare an emulsion of linoleic acid (e.g., 1 g) in borate buffer (pH 9.0, 500 mL) by vigorous stirring or sonication.
-
Cool the emulsion to 4°C in an ice bath.
-
Add soybean lipoxygenase (e.g., 10 mg) to the stirred emulsion.
-
Gently bubble oxygen through the reaction mixture.
-
Monitor the reaction progress by UV spectroscopy for the formation of the conjugated diene at 234 nm. The reaction is typically complete within 1-2 hours.
-
Acidify the reaction mixture to pH 3-4 with 2M HCl to stop the reaction.
-
-
Extraction of 13-HPODE:
-
Extract the acidified reaction mixture three times with equal volumes of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). Caution: Hydroperoxides can be unstable; proceed to the next step without delay.
-
-
Reduction to 13-HODE:
-
Dissolve the crude 13-HPODE in a mixture of methanol and diethyl ether (1:1, v/v).
-
Add a solution of stannous chloride (SnCl₂) in methanol (e.g., 1.5 equivalents in 20 mL) dropwise to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the disappearance of the hydroperoxide by thin-layer chromatography (TLC).
-
-
Purification of 13-HODE:
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude 13-HODE by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Step 2: Oxidation of 13-HODE to this compound
This protocol provides two common methods for the oxidation of allylic alcohols to α,β-unsaturated ketones.
Method A: Pyridinium (B92312) Dichromate (PDC) Oxidation
Materials:
-
13-HODE
-
Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite® or molecular sieves (4Å)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 13-HODE (1 equivalent) in anhydrous dichloromethane.
-
Add Celite® or powdered molecular sieves to the solution.
-
Add pyridinium dichromate (PDC, 1.5 - 2.0 equivalents) in portions to the stirred suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Method B: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
13-HODE
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve 13-HODE (1 equivalent) in anhydrous dichloromethane.
-
Add Dess-Martin Periodinane (DMP, 1.2 - 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the two phases are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
IV. Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.
Table 1: Synthesis Yields and Purity
| Step | Product | Typical Yield | Purity |
| Chemo-enzymatic synthesis from linoleic acid | 13(S)-hydroxy-9Z,11E-octadecadienoic acid | 60-70% | >95% (HPLC) |
| Oxidation of 13-HODE (Fenton reagent method - methyl ester) | 13-Oxo-9Z,11E-octadecadienoic acid methyl ester | ~40%[3] | Not specified |
| Commercially available standard | This compound | N/A | >98%[4] |
Table 2: Spectroscopic Data for 13-Oxo-9Z,11E-octadecadienoic Acid
| Technique | Parameter | Observed Values (in CDCl₃) |
| ¹H NMR | δ (ppm) | 7.48 (olefinic methine), 6.17 (olefinic methine), 6.11 (olefinic methine), 5.88 (olefinic methine), 2.53 (methylene), 2.34 (methylene), 2.29 (methylene), 1.62 (methylene), 1.41 (methylene), 1.25-1.35 (methylene), 0.88 (methyl)[1] |
| ¹³C NMR | δ (ppm) | 201.4 (carbonyl), 178.3 (carbonyl), 142.6 (olefinic methine), 137.0 (olefinic methine), 129.2 (olefinic methine), 127.0 (olefinic methine), 41.3, 33.8, 31.5, 28.7-29.1, 28.2, 24.6, 24.1, 22.5 (methylene), 13.9 (methyl)[1] |
| Mass Spec. | m/z | ESI-MS: [M+H]⁺ at 295.4, [M-H]⁻ at 293.4[5] |
V. Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways modulated by this compound.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. larodan.com [larodan.com]
- 5. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of 13-Oxo-ODE Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro biological activities of 13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE) and detailed protocols for assessing its effects. 13-Oxo-ODE, an oxidized derivative of linoleic acid, has garnered significant interest due to its potent activation of Peroxisome Proliferator-Activated Receptors (PPARs) and its roles in regulating lipid metabolism, inflammation, and cancer cell proliferation.
Overview of 13-Oxo-ODE Bioactivities
13-Oxo-ODE has been identified as a potent endogenous ligand for both PPARα and PPARγ.[1][2] Its activation of these nuclear receptors leads to the transcriptional regulation of genes involved in various physiological processes.
-
PPARα Activation: 13-Oxo-ODE is a strong activator of PPARα, often showing greater potency than its precursor, conjugated linoleic acid (CLA), and its isomer, 9-Oxo-ODE.[3][4] This activity is primarily associated with the regulation of lipid metabolism, suggesting its potential in addressing conditions like dyslipidemia and hepatic steatosis.[3][4]
-
PPARγ Activation: 13-Oxo-ODE also functions as an agonist for PPARγ.[2][5] This interaction is linked to anti-inflammatory effects, as demonstrated by the reduction of pro-inflammatory cytokine secretion in intestinal epithelial cells.[2][6]
-
Anti-Inflammatory Effects: Beyond PPARγ activation, 13-Oxo-ODE exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[7][8] It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[8]
-
Anti-Cancer Activity: Recent studies have highlighted the potential of 13-Oxo-ODE as an anti-cancer agent. It has been shown to suppress cell proliferation, induce apoptosis, and reduce the stemness of breast cancer stem cells by down-regulating c-Myc expression.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on 13-Oxo-ODE.
Table 1: PPARα Activation by 13-Oxo-ODE and Related Compounds
| Compound | Cell Line | Assay | Concentration | Fold Induction of Luciferase Activity (vs. Vehicle) | Reference |
| 13-Oxo-ODE | CV-1 | Luciferase Reporter Assay | 1 µM | ~2.5 | [3][9] |
| 13-Oxo-ODE | CV-1 | Luciferase Reporter Assay | 10 µM | ~4.5 | [3][9] |
| 13-Oxo-ODE | CV-1 | Luciferase Reporter Assay | 20 µM | ~5.5 | [3][9] |
| 9-Oxo-ODE | CV-1 | Luciferase Reporter Assay | 20 µM | ~3.0 | [3][9] |
| CLA | CV-1 | Luciferase Reporter Assay | 20 µM | ~2.0 | [3][9] |
| GW7647 (Positive Control) | CV-1 | Luciferase Reporter Assay | 5 nM | ~6.0 | [3][9] |
Table 2: Effects of 13-Oxo-ODE on Breast Cancer Stem Cells (BCSCs)
| Treatment | Parameter | Effect | Reference |
| 150 µM 13-Oxo-ODE | Apoptosis | Increase in late apoptotic cells from 6.5% to 23.7% | [7] |
| 150 µM 13-Oxo-ODE | Gene Expression | Down-regulation of Nanog, CD44, and Oct4 | [7] |
| 150 µM 13-Oxo-ODE | Cell Proliferation | Decrease in BCSC proliferation | [7] |
Table 3: Anti-Inflammatory Effects of 13-KODE (13-Oxo-ODE) in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Treatment (100 µM 13-KODE) | % Down-regulation vs. LPS control | Reference |
| IL-1β mRNA | 100 µM 13-KODE | 52% | [8] |
| IL-1β Protein | 100 µM 13-KODE | 72% | [8] |
| TNF-α mRNA | 100 µM 13-KODE | 66% | [8] |
| TNF-α Protein | 100 µM 13-KODE | 61% | [8] |
Experimental Protocols
Protocol 1: PPARα Activation Luciferase Reporter Assay
This protocol is adapted from studies demonstrating 13-Oxo-ODE's activation of PPARα.[3][9]
Objective: To quantify the ability of 13-Oxo-ODE to activate PPARα in a cellular context.
Materials:
-
CV-1 cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
pM-hPPARα (expression vector for a GAL4-PPARα chimeric protein)
-
p4xUASg-tk-luc (reporter plasmid containing a luciferase gene under the control of a PPARα-responsive element)
-
pRL-CMV (internal control reporter plasmid)
-
Transfection reagent (e.g., Lipofectamine)
-
13-Oxo-ODE, 9-Oxo-ODE, CLA (dissolved in DMSO)
-
GW7647 (PPARα-specific agonist, positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture: Culture CV-1 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Seed CV-1 cells in 24-well plates.
-
When cells reach 70-80% confluency, co-transfect them with pM-hPPARα, p4xUASg-tk-luc, and pRL-CMV plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 13-Oxo-ODE, 9-Oxo-ODE, CLA, or GW7647. Use a vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency.
-
Express the results as fold induction relative to the vehicle control.
-
Protocol 2: Cell Viability and Apoptosis Assay for Cancer Cells
This protocol is based on methods used to assess the anti-cancer effects of 13-Oxo-ODE.[7][10]
Objective: To determine the effect of 13-Oxo-ODE on the viability and apoptosis of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Appropriate cell culture medium and supplements
-
13-Oxo-ODE (dissolved in DMSO)
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure (Cell Viability):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with various concentrations of 13-Oxo-ODE. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
Procedure (Apoptosis Assay):
-
Cell Treatment: Treat cells with 13-Oxo-ODE as described for the viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Western Blotting for Signaling Protein Expression
This protocol is a general method to assess changes in protein expression in signaling pathways affected by 13-Oxo-ODE, such as NF-κB and MAPK.[8][10]
Objective: To measure the levels of key proteins in signaling pathways modulated by 13-Oxo-ODE.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
13-Oxo-ODE and appropriate stimuli (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-p-p38, anti-p-ERK, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 13-Oxo-ODE and/or stimuli. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Signaling Pathways and Experimental Workflow Diagrams
Caption: 13-Oxo-ODE activates PPAR signaling pathways.
Caption: 13-Oxo-ODE's anti-inflammatory signaling.
Caption: General workflow for in vitro 13-Oxo-ODE bioassays.
References
- 1. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Effects of 13-KODE in Cell Culture Models
Introduction
13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE) is an oxidized derivative of linoleic acid, a polyunsaturated fatty acid. It is implicated in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Understanding the precise effects of 13-KODE on different cell types is crucial for elucidating its role in both physiological and pathological conditions. These application notes provide detailed protocols for utilizing two distinct cell culture models, RAW 264.7 murine macrophages and human Caco-2 colorectal adenocarcinoma cells, to investigate the multifaceted effects of 13-KODE.
The RAW 264.7 cell line is an established model for studying inflammatory responses.[1][2] Stimulation of these cells with lipopolysaccharide (LPS) mimics bacterial infection and induces a robust inflammatory cascade, making them ideal for assessing the anti-inflammatory properties of compounds like 13-KODE.[1][2] In contrast, the Caco-2 cell line provides a valuable model for studying intestinal epithelium.[3] These cells can differentiate to form a polarized monolayer, and they are widely used to investigate processes such as cell growth, differentiation, and apoptosis in the context of the gut.[3]
These protocols detail the necessary steps for cell culture, treatment with 13-KODE, and subsequent analysis of key cellular and molecular endpoints. The provided methodologies, data presentation templates, and signaling pathway diagrams are intended to guide researchers in designing and executing robust experiments to explore the biological activities of 13-KODE.
Data Presentation
Table 1: Effect of 13-KODE on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| LPS (1 µg/mL) | High | High |
| 13-KODE (100 µM) + LPS (1 µg/mL) | Reduced | Reduced |
| 13-KODE (100 µM) | Baseline | Baseline |
This table serves as a template for presenting data from ELISA experiments. Values should be reported as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of 13-KODE on Gene Expression of Pro-inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Relative TNF-α mRNA Expression | Relative IL-1β mRNA Expression |
| Vehicle Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | Increased | Increased |
| 13-KODE (100 µM) + LPS (1 µg/mL) | Decreased | Decreased |
| 13-KODE (100 µM) | No significant change | No significant change |
This table is a template for presenting quantitative PCR (qPCR) data. Gene expression levels should be normalized to a stable housekeeping gene and expressed as fold change relative to the vehicle control.
Table 3: Effect of 13-KODE on Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Mean Fluorescence Intensity (MFI) of CellROX Green |
| Vehicle Control | Baseline |
| LPS (1 µg/mL) | Increased |
| 13-KODE (100 µM) + LPS (1 µg/mL) | Decreased |
| 13-KODE (100 µM) | No significant change |
This table is a template for presenting flow cytometry data for ROS detection. MFI values should be reported as mean ± standard deviation from at least three independent experiments.
Table 4: Effect of 13-KODE on Apoptosis in Caco-2 Cells
| Treatment Group | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | Baseline |
| 13-KODE (50 µM) | Increased |
| 13-KODE (100 µM) | Further Increased |
This table is a template for presenting flow cytometry data for apoptosis analysis. The percentage of early apoptotic cells should be reported as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol 1: Investigating the Anti-inflammatory Effects of 13-KODE in RAW 264.7 Macrophages
1.1. Cell Culture and Maintenance of RAW 264.7 Cells
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, gently scrape the cells from the flask. Resuspend the cells in fresh medium and seed new flasks at a 1:4 to 1:6 ratio. Change the medium every 2-3 days.
1.2. Treatment of RAW 264.7 Cells with 13-KODE and LPS
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability and ELISA assays) at a density of 2 x 10^5 cells/mL. Allow cells to adhere overnight.
-
Preparation of 13-KODE Stock Solution: Dissolve 13-KODE in a suitable solvent such as ethanol (B145695) or DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Pre-treat the cells with the desired concentrations of 13-KODE (e.g., 50-100 µM) for 1-2 hours. Prepare a vehicle control with the same concentration of the solvent used for the 13-KODE stock.
-
Following pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include the following control groups: vehicle control (no 13-KODE, no LPS), LPS only, and 13-KODE only.
-
-
Incubation: Incubate the cells for the desired time period based on the downstream application (e.g., 6-12 hours for RNA analysis, 24 hours for protein analysis and cytokine secretion).
1.3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA
-
Sample Collection: After the incubation period, collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for mouse TNF-α and IL-1β. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α and IL-1β in each sample based on the standard curve.
1.4. Analysis of Gene Expression by Quantitative PCR (qPCR)
-
RNA Extraction: After treatment, wash the cells with ice-cold PBS and lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for mouse TNF-α, IL-1β, and a stable housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
1.5. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat RAW 264.7 cells in a 24-well plate as described in section 1.2.
-
Staining with CellROX Green:
-
At the end of the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, pre-warmed culture medium containing 5 µM CellROX Green Reagent to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.
-
Detach the cells using a cell scraper or a gentle enzyme-free dissociation solution.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry.
-
-
Data Analysis: Measure the mean fluorescence intensity (MFI) of the CellROX Green signal in the appropriate channel.
Protocol 2: Investigating the Effects of 13-KODE on Apoptosis in Caco-2 Cells
2.1. Cell Culture and Maintenance of Caco-2 Cells
-
Cell Line: Caco-2 (ATCC® HTB-37™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Resuspend in fresh medium and seed new flasks at a 1:3 to 1:5 ratio. Change the medium every 2-3 days. For differentiation studies, cells are typically cultured for 21 days post-confluency.
2.2. Treatment of Caco-2 Cells with 13-KODE
-
Cell Seeding: Seed Caco-2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Preparation of 13-KODE Stock Solution: Prepare a stock solution as described in section 1.2.2.
-
Treatment:
-
Replace the culture medium with fresh medium containing the desired concentrations of 13-KODE (e.g., 25, 50, 100 µM).
-
Include a vehicle control with the same concentration of the solvent.
-
-
Incubation: Incubate the cells for 24-48 hours.
2.3. Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways activated by LPS in macrophages and the inhibitory effects of 13-KODE.
Caption: Workflow for assessing the anti-inflammatory effects of 13-KODE on RAW 264.7 cells.
Caption: Putative signaling pathways involved in 13-KODE-mediated effects in Caco-2 cells.
References
- 1. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Investigation of 13-Oxo-9E,11E-octadecadienoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Emerging research has highlighted its role as a potent agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[1][2][3] This activity suggests its potential therapeutic utility in a range of conditions, including inflammatory diseases and metabolic disorders.[4][5] Activation of PPARγ, for instance, is known to ameliorate colitis in animal models of inflammatory bowel disease (IBD).[2] This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of 13-Oxo-ODE.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the biological functions of 13-Oxo-ODE. Based on its known mechanisms of action, the following models are recommended:
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This is a well-established and widely used model for inducing acute and chronic colonic inflammation, mimicking aspects of inflammatory bowel disease. Given that 13-Oxo-ODE is an endogenous ligand for PPARγ, which has demonstrated anti-inflammatory effects in colitis models, this model is highly relevant for studying the anti-inflammatory properties of 13-Oxo-ODE.[2][4]
-
High-Fat Diet (HFD)-Induced Obesity and Metabolic Syndrome Model: This model is ideal for investigating the metabolic effects of 13-Oxo-ODE, such as its impact on dyslipidemia, hepatic steatosis, and insulin (B600854) resistance.[5] The activation of PPARα by 13-Oxo-ODE suggests its potential to modulate lipid metabolism and energy homeostasis, making the HFD model particularly suitable.[5][6]
-
Genetically Modified Models: Mice with targeted deletions of PPARα or PPARγ can be invaluable for mechanistic studies to confirm that the observed in vivo effects of 13-Oxo-ODE are indeed mediated through these receptors.
Experimental Protocols
Preparation and Administration of 13-Oxo-ODE
Vehicle Preparation: For oral gavage or intravenous (IV) injection of lipid mediators like 13-Oxo-ODE, a suitable vehicle is essential for solubility and stability. A commonly used vehicle is a solution of HEPES buffer containing fatty acid-free bovine serum albumin (BSA).[1]
-
Protocol:
-
Prepare a 5mM HEPES buffer solution.
-
Dissolve fatty acid-free BSA to a final concentration of 50 mg/mL.
-
Dissolve 13-Oxo-ODE in the HEPES-BSA buffer to the desired concentration (e.g., 0.22 mg/mL for a 0.5 mg/kg dose in a 0.5 mL administration volume).[1]
-
Sonicate the solution for 15 minutes to ensure complete dissolution and homogeneity.[1]
-
Prepare the solution fresh on the day of the experiment or store at -80°C if prepared the day before. Thaw on ice before use.[1]
-
Administration Methods:
-
Oral Gavage: This method is suitable for delivering a precise dose directly into the stomach.
-
Dosage: A starting dose of 0.5 mg/kg body weight can be used, based on studies with the precursor 13-HODE.[1]
-
Frequency: Daily administration is a common regimen for chronic studies.
-
-
Intravenous (IV) Injection: This route ensures immediate and complete bioavailability.
-
Dosage: A dose of 0.5 mg/kg body weight can be utilized.[1]
-
-
Dietary Supplementation: For chronic studies, incorporating 13-Oxo-ODE into the diet provides a non-invasive, long-term administration method.
-
Dosage: Concentrations of 0.02% to 0.05% (w/w) in a high-fat diet have been shown to be effective in mouse models of metabolic disease.[5]
-
Induction of Disease Models
DSS-Induced Colitis:
-
Acute Colitis: Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days.
-
Chronic Colitis: Administer repeated cycles of DSS (e.g., 1-3% DSS for 5-7 days) followed by a recovery period with regular drinking water (e.g., 7-14 days).
-
Monitoring: Daily monitor body weight, stool consistency, and the presence of blood in the feces. The Disease Activity Index (DAI) can be calculated based on these parameters.
High-Fat Diet (HFD)-Induced Obesity:
-
Diet: Feed mice a diet containing 45-60% of calories from fat.
-
Duration: A period of 8-16 weeks is typically sufficient to induce obesity, insulin resistance, and dyslipidemia.
-
Monitoring: Monitor body weight, food intake, and metabolic parameters such as fasting blood glucose and plasma lipid levels.
Sample Collection and Analysis
Tissue and Blood Collection:
-
At the end of the experimental period, euthanize the animals and collect blood via cardiac puncture.
-
Isolate plasma by centrifugation and store at -80°C.
-
Harvest tissues of interest (e.g., colon, liver, adipose tissue), snap-freeze in liquid nitrogen, and store at -80°C until analysis.
LC-MS/MS Analysis of 13-Oxo-ODE in Tissues:
This protocol outlines the general steps for the extraction and quantification of 13-Oxo-ODE from tissue samples.
-
Tissue Homogenization:
-
Homogenize a known weight of frozen tissue (e.g., 50 mg) in a suitable solvent mixture, such as 70% methanol (B129727) containing an internal standard (e.g., d4-13-HODE).[7]
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction. A common method involves adding ethyl acetate/methanol to the homogenate, followed by centrifugation to separate the organic and aqueous layers.[7]
-
Combine the organic supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in a suitable buffer and load it onto an SPE column (e.g., C18).
-
Wash the column to remove interfering substances.
-
Elute the oxylipins with methanol and ethyl acetate.[1]
-
Evaporate the eluent to dryness and reconstitute in the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.[1]
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with an acidic modifier (e.g., 0.1% acetic acid).[1]
-
Detect 13-Oxo-ODE using a mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for 13-Oxo-ODE should be optimized. For the related d3-13-oxo-ODE, a transition of 296.2 to 198.1 has been used.[1]
-
Data Presentation
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from representative studies investigating the effects of 13-Oxo-ODE (or its isomer 13-oxo-ODA) in animal models.
Table 1: Effects of 13-oxo-ODA on Metabolic Parameters in High-Fat Diet-Fed KK-Ay Mice [5]
| Parameter | Control (HFD) | 0.02% 13-oxo-ODA in HFD | 0.05% 13-oxo-ODA in HFD |
| Plasma Triglycerides (mg/dL) | ~250 | ~200 | ~150 |
| Hepatic Triglycerides (mg/g tissue) | ~120 | ~100 | ~80 |
| Rectal Temperature (°C) | ~37.2 | Not reported | ~37.9* |
| p < 0.05 vs. Control |
Table 2: Effects of 13-oxo-ODA on Gene Expression in Liver and Skeletal Muscle of High-Fat Diet-Fed KK-Ay Mice [5]
| Gene | Tissue | Fold Change (0.05% 13-oxo-ODA vs. Control) |
| CPT1a (Carnitine palmitoyltransferase 1a) | Liver | ~1.5 |
| AOX (Acyl-CoA oxidase) | Liver | ~2.0 |
| CD36 (Cluster of differentiation 36) | Liver | ~1.5 |
| ACS (Acyl-CoA synthetase) | Liver | ~1.5 |
| UCP2 (Uncoupling protein 2) | Liver | ~2.0 |
| CPT1b (Carnitine palmitoyltransferase 1b) | Skeletal Muscle | ~1.5 |
| UCP3 (Uncoupling protein 3) | Skeletal Muscle | ~2.0* |
| p < 0.05 vs. Control |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 13-Oxo-ODE
13-Oxo-ODE primarily exerts its effects through the activation of PPARα and PPARγ.[1][3] This activation leads to the regulation of target genes involved in lipid metabolism and inflammation.
Figure 1: Simplified signaling pathway of 13-Oxo-ODE via PPAR activation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for investigating the effects of 13-Oxo-ODE in an animal model of disease.
Figure 2: General experimental workflow for in vivo studies of 13-Oxo-ODE.
References
- 1. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Omics Analysis of Western-style Diet Increased Susceptibility to Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 13-Oxo-ODE Binding to PPARγ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its activation by various ligands makes it a significant target for therapeutic intervention in metabolic diseases such as type 2 diabetes. Among the endogenous ligands that modulate PPARγ activity, oxidized fatty acids have garnered considerable interest. 13-oxo-9,11-octadecadienoic acid (13-Oxo-ODE), a metabolite of linoleic acid, has been identified as an endogenous ligand for PPARγ.[1][2] This document provides detailed protocols and application notes for studying the binding and functional activation of PPARγ by 13-Oxo-ODE.
Data Presentation
While extensive quantitative data for the direct binding of 13-Oxo-ODE to PPARγ is not widely available in peer-reviewed literature, existing studies confirm a direct interaction and functional activation. The following table summarizes the available qualitative and comparative data.
| Ligand | Receptor | Assay Type | Cell Line/System | Observed Effect | Reference |
| 13-Oxo-ODE | PPARγ | Radioligand Binding Assay | His-tagged PPARγ | Direct binding demonstrated with ¹⁴C-labelled 13-Oxo-ODE. | [1][2] |
| 13-Oxo-ODE | PPARγ | Cell-based functional assay (IL-8 secretion) | Human Colonic Epithelial Cells | Showed more pronounced anti-inflammatory effects compared to troglitazone, 13-HODE, and 15-HETE. | [1] |
| 13-oxo-OTA | PPARγ | Reporter Gene Assay | Adipocytes | Activated PPARγ and induced mRNA expression of PPARγ target genes. | [3] |
| 13-oxo-ODA | PPARα | Luciferase Reporter Assay | CV-1 cells | Demonstrated stronger activation of PPARα compared to 9-oxo-ODA and a mixture of conjugated linoleic acids. | [4][5] |
Experimental Protocols
Protocol 1: Competitive Ligand Binding Assay using Fluorescence Polarization
This protocol describes a method to determine the binding affinity of 13-Oxo-ODE to the PPARγ ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled PPARγ ligand.
Objective: To determine the inhibition constant (Ki) of 13-Oxo-ODE for PPARγ.
Materials:
-
Purified recombinant human PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)
-
13-Oxo-ODE
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
DMSO for compound dilution
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 13-Oxo-ODE in DMSO.
-
Create a serial dilution of 13-Oxo-ODE in assay buffer.
-
Dilute the fluorescent PPARγ ligand to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically at or below its Kd for PPARγ.
-
Dilute the PPARγ-LBD to the desired concentration in assay buffer. The optimal concentration should result in a significant polarization signal with the fluorescent ligand.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted 13-Oxo-ODE or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the fluorescent ligand solution to all wells.
-
Initiate the binding reaction by adding the PPARγ-LBD solution to all wells.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the 13-Oxo-ODE concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for PPARγ.
-
Protocol 2: PPARγ Luciferase Reporter Gene Assay
This cell-based assay measures the ability of 13-Oxo-ODE to activate PPARγ and induce the expression of a luciferase reporter gene under the control of a PPAR response element (PPRE).
Objective: To determine the half-maximal effective concentration (EC50) of 13-Oxo-ODE for PPARγ activation.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, CV-1)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a luciferase gene downstream of a PPRE promoter
-
Internal control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
13-Oxo-ODE
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (Day 2):
-
Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of 13-Oxo-ODE and the positive control (Rosiglitazone) in cell culture medium.
-
Remove the transfection medium and replace it with the medium containing the test compounds or vehicle control (DMSO).
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay (Day 4):
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the kit's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the logarithm of the 13-Oxo-ODE concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
PPARγ Signaling Pathway Activation by 13-Oxo-ODE
Caption: Activation of the PPARγ signaling pathway by its ligand, 13-Oxo-ODE.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a fluorescence polarization-based competitive binding assay.
Logical Relationship in Luciferase Reporter Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Mammosphere Formation Assay with 13-Oxo-ODE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the mammosphere formation assay to evaluate the efficacy of 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) in targeting breast cancer stem cells (BCSCs). The information is intended to guide researchers in designing and executing experiments to assess the anti-cancer stem cell properties of this compound.
Introduction
Breast cancer stem cells (BCSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor initiation, metastasis, and therapeutic resistance.[1] The mammosphere formation assay is a widely used in vitro method to enrich and quantify BCSC activity based on their ability to form spherical colonies in non-adherent culture conditions.[2]
13-Oxo-ODE, a linoleic acid metabolite, has emerged as a promising natural compound for targeting BCSCs.[3] Studies have demonstrated that 13-Oxo-ODE can suppress the proliferation of BCSCs, inhibit mammosphere formation, and induce apoptosis.[1][3] The primary mechanism of action appears to involve the downregulation of the proto-oncogene c-Myc, a key regulator of stemness.[1][3]
This document outlines the experimental procedures to investigate the effects of 13-Oxo-ODE on BCSCs using the mammosphere formation assay, presenting key quantitative data and the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of 13-Oxo-ODE on breast cancer cells and breast cancer stem cells, as reported in a key study.[3]
Table 1: Effect of 13-Oxo-ODE on Breast Cancer Cell Viability
| Cell Line | 13-Oxo-ODE Concentration (µM) | % Cell Viability (relative to control) |
| MDA-MB-231 | 100 | ~85% |
| 200 | ~60% | |
| 400 | ~40% | |
| MCF-7 | 100 | ~90% |
| 200 | ~75% | |
| 400 | ~55% |
Table 2: Effect of 13-Oxo-ODE on Mammosphere Formation
| Cell Line | 13-Oxo-ODE Concentration (µM) | Mammosphere Number (relative to control) | Mammosphere Size (relative to control) |
| MDA-MB-231 | 100 | Reduced | Reduced |
| 200 | Significantly Reduced | Significantly Reduced | |
| MCF-7 | 100 | Reduced | Reduced |
| 200 | Significantly Reduced | Significantly Reduced |
Table 3: Effect of 13-Oxo-ODE on BCSC Populations and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Change |
| MDA-MB-231 | 200 µM 13-Oxo-ODE | Reduction in CD44high/CD24low population | From 96.5% to 70.7% |
| MDA-MB-231 | 200 µM 13-Oxo-ODE | Reduction in ALDH1-positive population | From 5.1% to 0.7% |
| BCSCs | 150 µM 13-Oxo-ODE | Increase in late apoptotic cells | From 6.5% to 23.7% |
Table 4: Effect of 13-Oxo-ODE on Gene Expression in BCSCs
| Gene | Treatment | Fold Change (relative to control) |
| c-myc | 150 µM 13-Oxo-ODE | Decreased |
| Nanog | 150 µM 13-Oxo-ODE | Decreased |
| Oct4 | 150 µM 13-Oxo-ODE | Decreased |
| CD44 | 150 µM 13-Oxo-ODE | Decreased |
Experimental Protocols
This section provides a detailed protocol for performing a mammosphere formation assay to evaluate the effects of 13-Oxo-ODE.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Insulin
-
Bovine Serum Albumin (BSA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment 6-well plates
-
13-Oxo-ODE (dissolved in DMSO)
-
DMSO (vehicle control)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture and Preparation:
-
Culture breast cancer cells in standard adherent conditions until they reach 70-80% confluency.[4]
-
Wash the cells twice with PBS and detach them using Trypsin-EDTA.[4]
-
Neutralize the trypsin with serum-containing media and centrifuge the cells at 200 x g for 5 minutes.[4]
-
Resuspend the cell pellet in mammosphere culture medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 10 ng/mL bFGF, 5 µg/mL insulin, and 0.4% BSA).[5]
-
Ensure a single-cell suspension by gently pipetting. If necessary, pass the suspension through a 40 µm cell strainer.[4]
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Plating for Mammosphere Formation:
-
Seed the single-cell suspension into ultra-low attachment 6-well plates at a density of 3 x 104 cells/well for MDA-MB-231 or 4 x 104 cells/well for MCF-7 in a final volume of 2 mL of mammosphere culture medium per well.[3]
-
-
Treatment with 13-Oxo-ODE:
-
Prepare stock solutions of 13-Oxo-ODE in DMSO.
-
Add the desired concentrations of 13-Oxo-ODE (e.g., 0, 100, 200, 400 µM) to the wells.[3] Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-10 days.[4]
-
Monitor the formation of mammospheres using an inverted microscope.
-
-
Quantification of Mammosphere Formation:
-
After the incubation period, capture images of the mammospheres in each well.
-
Count the number of mammospheres with a diameter greater than 40 µm.[4]
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100
-
-
Serial Passaging for Self-Renewal Assessment:
-
Collect the primary mammospheres by gentle centrifugation (115 x g for 10 minutes).[4]
-
Dissociate the mammospheres into single cells using Trypsin-EDTA.[4]
-
Re-plate the single cells in fresh mammosphere culture medium with the respective treatments and repeat the incubation and quantification steps to assess the impact on self-renewal capacity.[4]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Mammosphere Formation Assay with 13-Oxo-ODE.
Signaling Pathway Diagram
Caption: Proposed Signaling Pathway of 13-Oxo-ODE in Breast Cancer Stem Cells.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]
- 2. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammosphere formation assay [bio-protocol.org]
Measuring Gene Expression Changes Induced by 13-Keto-9,11-octadecadienoic Acid (13-KODE)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
13-Keto-9,11-octadecadienoic acid (13-KODE) is an oxidized metabolite of linoleic acid that has garnered significant interest in biomedical research.[1] It is known to possess a range of biological activities, including anti-inflammatory effects and the ability to act as an agonist for peroxisome proliferator-activated receptor-α (PPARα).[2][3] Emerging evidence suggests that 13-KODE can modulate cellular processes by altering gene expression profiles. For instance, it has been shown to down-regulate the expression of the proto-oncogene c-myc, thereby attenuating breast cancer cell stemness.[2] This application note provides detailed protocols for researchers to investigate and quantify the changes in gene expression induced by 13-KODE in a cell-based model.
The methodologies described herein cover three widely used techniques for gene expression analysis: quantitative real-time PCR (qPCR) for targeted gene analysis, and RNA sequencing (RNA-seq) and DNA microarrays for genome-wide expression profiling.[4][5][6]
Signaling Pathways Modulated by 13-KODE
13-KODE has been shown to influence key signaling pathways that regulate inflammation and cell proliferation. Understanding these pathways is crucial for interpreting gene expression data.
One of the prominent pathways affected by 13-KODE is the NF-κB signaling cascade.[3] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes. 13-KODE has been observed to inhibit this LPS-mediated nuclear localization of NF-κB, thereby suppressing the expression of downstream targets like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][7]
Additionally, 13-KODE can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.[3] The anti-inflammatory effects of 13-KODE are, in part, attributed to its ability to inhibit the activation of MAPKs.[3]
Furthermore, 13-KODE is a known agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[3][8] Activation of PPARα by 13-KODE can lead to the transcriptional regulation of a host of genes involved in these processes.
Caption: Signaling pathways modulated by 13-KODE.
Experimental Protocols
Cell Culture and 13-KODE Treatment
This initial protocol outlines the steps for preparing cells for treatment with 13-KODE. The specific cell line, 13-KODE concentration, and treatment duration should be optimized based on the experimental goals and cell type.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
13-KODE (stock solution in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
13-KODE Preparation: Prepare working solutions of 13-KODE in complete cell culture medium. A vehicle control (medium with the same concentration of ethanol or DMSO as the highest 13-KODE concentration) must be included.
-
Treatment: Remove the existing medium from the cells, wash once with PBS, and add the prepared medium containing different concentrations of 13-KODE or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).
-
Harvesting: After incubation, harvest the cells for RNA extraction.
Caption: Experimental workflow for cell treatment with 13-KODE.
RNA Extraction and Quality Control
High-quality RNA is essential for reliable gene expression analysis.
Protocol:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 are indicative of pure RNA.
-
RNA Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-seq and microarrays.
Method 1: Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and specific method for quantifying the expression of a small number of target genes.[9][10][11]
Protocol:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
-
Primer Design: Design or obtain pre-validated primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.[13]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Data Presentation:
| Gene | Treatment | Average Ct | ΔCt (Target - HKG) | ΔΔCt (Treated - Control) | Fold Change (2-ΔΔCt) |
| c-myc | Vehicle | 24.5 | 4.2 | 0.0 | 1.0 |
| 10 µM 13-KODE | 26.1 | 5.8 | 1.6 | 0.33 | |
| 50 µM 13-KODE | 27.8 | 7.5 | 3.3 | 0.10 | |
| TNF-α | Vehicle | 28.2 | 7.9 | 0.0 | 1.0 |
| 10 µM 13-KODE | 29.5 | 9.2 | 1.3 | 0.41 | |
| 50 µM 13-KODE | 30.9 | 10.6 | 2.7 | 0.15 |
HKG: Housekeeping Gene
Method 2: RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive and unbiased view of the entire transcriptome.[5][14]
Protocol:
-
Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries. This typically involves rRNA depletion or mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[14][15]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome or transcriptome using a splice-aware aligner like STAR.[16][17]
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.[16][17]
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between 13-KODE-treated and control samples using packages like DESeq2 or edgeR, which account for the count-based nature of RNA-seq data.[16][17]
-
Functional Enrichment Analysis: Perform pathway and gene ontology (GO) analysis on the list of DEGs to identify enriched biological processes and pathways.
-
Caption: A typical RNA-seq data analysis workflow.
Data Presentation:
| Gene ID | log2(Fold Change) | p-value | Adjusted p-value |
| ENSG00000136997 | -1.58 | 1.2e-15 | 4.5e-11 |
| ENSG00000111640 | -1.21 | 3.4e-12 | 8.9e-08 |
| ENSG00000171862 | 1.89 | 5.6e-10 | 1.1e-05 |
| ENSG00000105329 | 2.34 | 7.8e-09 | 9.2e-05 |
Method 3: DNA Microarrays
Microarrays allow for the simultaneous measurement of the expression levels of thousands of predefined genes.[18][19][20]
Protocol:
-
cDNA Labeling: Reverse transcribe total RNA into cDNA and label it with a fluorescent dye (e.g., Cy3, Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing complementary probes for thousands of genes.
-
Scanning: Scan the microarray chip to measure the fluorescence intensity at each probe spot.
-
Data Analysis:
-
Image Analysis: Extract the raw intensity data from the scanned image.
-
Quality Control: Assess the quality of the arrays.
-
Normalization: Normalize the data to correct for technical variations between arrays.[18]
-
Differential Expression Analysis: Identify genes with statistically significant changes in expression between 13-KODE-treated and control samples using statistical tests like t-tests or ANOVA, often implemented in packages like limma.[21]
-
Functional Analysis: Perform pathway and GO analysis on the differentially expressed genes.
-
Data Presentation:
| Probe ID | Gene Symbol | log2(Fold Change) | p-value |
| A_23_P10218 | c-myc | -1.45 | 0.001 |
| A_32_P98765 | TNF | -1.10 | 0.005 |
| A_24_P12345 | CPT1A | 1.75 | 0.0005 |
| A_23_P54321 | PLIN2 | 2.15 | 0.0001 |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the impact of 13-KODE on gene expression. By employing targeted qPCR for validation and hypothesis testing, and genome-wide approaches like RNA-seq or microarrays for discovery, researchers can gain valuable insights into the molecular mechanisms underlying the biological effects of this important lipid metabolite. The choice of method will depend on the specific research question, available resources, and the desired depth of analysis.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 4. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression analysis | Profiling methods & how-tos [illumina.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. idtdna.com [idtdna.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 14. RNA-Seq - Wikipedia [en.wikipedia.org]
- 15. bio-rad.com [bio-rad.com]
- 16. blog.genewiz.com [blog.genewiz.com]
- 17. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of microarray data | Functional genomics II [ebi.ac.uk]
- 19. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
- 20. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 21. dromicsedu.com [dromicsedu.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODA), a derivative of linoleic acid, has garnered significant interest in biomedical research for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This oxidized fatty acid has been shown to modulate key cellular processes, making it a compound of interest for therapeutic development. Flow cytometry is an indispensable tool for elucidating the cellular and molecular mechanisms of action of compounds like 13-Oxo-ODA. This document provides detailed protocols and application notes for analyzing cellular responses to 13-Oxo-ODA treatment using flow cytometry, with a focus on apoptosis, cell surface marker expression, and reactive oxygen species (ROS) production.
Data Presentation: Quantitative Effects of 13-Oxo-ODA
Treatment with 13-Oxo-ODA has been demonstrated to induce apoptosis and alter the expression of cancer stem cell markers. The following table summarizes key quantitative data from studies on breast cancer stem cells (BCSCs).
| Cell Type | Treatment Concentration | Duration | Parameter Measured | Result | Reference |
| Breast Cancer Stem Cells (BCSCs) | 150 µM | 24 hours | Late Apoptotic Cells | Increase from 6.5% (control) to 23.7% (treated) | [1] |
| Breast Cancer Stem Cells (BCSCs) | Not Specified | 24 hours | CD44high/CD24low Population | Reduction in this subpopulation | [1] |
| Breast Cancer Stem Cells (BCSCs) | Not Specified | 24 hours | ALDH Expression | Reduction in ALDH-positive population | [1] |
| RAW 264.7 Macrophages | 100 µM | Various | Reactive Oxygen Species (ROS) | Significant reduction in LPS-induced ROS accumulation | [2] |
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)[3]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare working concentrations of 13-Oxo-ODA by diluting the stock solution in a complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest 13-Oxo-ODA treatment.
-
Treat cells with the desired concentrations of 13-Oxo-ODA for the specified duration (e.g., 24 hours).[1]
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method like Trypsin/EDTA treatment.[1]
-
Combine the detached cells with the supernatant collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use FITC and PI signal detectors (typically FL1 and FL3 channels, respectively).
-
Set up compensation controls using single-stained samples.
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Protocol 2: Cell Surface Marker Analysis (e.g., CD44/CD24)
Principle: This protocol allows for the identification and quantification of cell subpopulations based on the expression of specific surface antigens. For breast cancer stem cells, a CD44high/CD24low phenotype is often used as a key marker.[1]
Materials:
-
This compound
-
Cell culture reagents
-
Trypsin/EDTA
-
FACS Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies (e.g., CD44-FITC and CD24-PE)[1]
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as described in Protocol 1, Step 1.
-
-
Cell Harvesting:
-
Detach cells using Trypsin/EDTA.
-
Centrifuge the cell suspension and wash the pellet with cold FACS Buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in cold FACS Buffer at a concentration of 1 x 107 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the predetermined optimal concentration of CD44-FITC and CD24-PE antibodies to the respective tubes.[1]
-
Set up isotype controls in separate tubes to account for non-specific antibody binding.
-
Incubate for 20-30 minutes at 4°C in the dark.[1]
-
-
Washing and Resuspension:
-
Wash the cells twice with 1 mL of cold FACS Buffer to remove unbound antibodies, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for FITC and PE.
-
Use single-color controls for compensation setup.
-
Gate on the cell population of interest using forward and side scatter.
-
Analyze the expression of CD44 and CD24 to quantify the CD44high/CD24low subpopulation.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of 13-Oxo-ODA and the general experimental workflow for its analysis.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Note & Protocol: Bioassay-Guided Fractionation for the Isolation of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE)
Audience: Researchers, scientists, and drug development professionals.
Introduction: (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) is an oxidized derivative of linoleic acid that has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1][2] It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The mechanism of action involves the modulation of key signaling pathways, including the inhibition of NF-κB and mitogen-activated protein kinase (MAPK) activation, and the upregulation of the Nrf2/HO-1 pathway.[1][2]
Bioassay-guided fractionation is a powerful strategy employed to isolate specific bioactive compounds from complex natural product extracts.[3][4][5] This method iteratively combines chromatographic separation with biological testing, allowing researchers to systematically purify the active constituent(s) by focusing only on the fractions that exhibit the desired biological activity. This document provides a detailed protocol for the isolation of 13-KODE using this methodology, based on its documented anti-inflammatory effects.
Overall Experimental Workflow
The process begins with a crude extract from a natural source, such as the halophyte Salicornia herbacea, which is known to contain 13-KODE.[1][2] The extract undergoes successive rounds of chromatographic fractionation, with each resulting fraction being tested for its ability to inhibit an inflammatory response (e.g., NO production in macrophages). Fractions demonstrating high activity are selected for further purification until a pure compound is isolated, which is then identified through structural elucidation techniques.
Caption: Workflow for bioassay-guided fractionation of 13-KODE.
Experimental Protocols
Protocol 1: Preparation of Crude Extract
This protocol describes the initial extraction from a plant source, such as Salicornia herbacea.
-
Sample Preparation: Obtain dried, powdered plant material.
-
Solvent Extraction:
-
Macerate the powdered material (e.g., 100 g) in a suitable organic solvent, such as methanol (B129727) or ethanol, at a 1:10 (w/v) ratio.
-
Stir or sonicate the mixture at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
-
-
Storage: Store the dried crude extract at -20°C until required for bioassays and fractionation.
Protocol 2: Bioassay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This protocol is used to screen the crude extract and subsequent fractions for their ability to inhibit NO production in LPS-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of the crude extract or fractions in DMSO.
-
Pre-treat the cells with various concentrations of the test samples for 1 hour. Ensure the final DMSO concentration does not exceed 0.1%.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the vehicle control.
-
Simultaneously perform a cell viability assay (e.g., MTT or MTS) to ensure the observed inhibition is not due to cytotoxicity.[6]
-
Protocol 3: Chromatographic Fractionation
This protocol outlines a two-step chromatographic process to purify 13-KODE from the active crude extract.
Step A: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like hexane (B92381) as the slurry.
-
Sample Loading: Dissolve the active crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. For lipid-like molecules, a common solvent system is a gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 100% hexane, progressing to 10:1, 5:1, 2:1, 1:1 hexane:ethyl acetate, and finally 100% ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).[7] Pool fractions with similar TLC profiles.
-
Activity Testing: Concentrate each pooled fraction and test for anti-inflammatory activity using Protocol 2 .
Step B: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column and Mobile Phase: Use a reversed-phase column (e.g., C18) for the final purification of the most active fraction from the silica gel step.[8][9] The mobile phase could be a gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA).[10]
-
Sample Preparation: Dissolve the active fraction in the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Purification: Inject the sample into the HPLC system. Elute with a programmed gradient to resolve individual compounds. Monitor the elution profile using a UV detector.
-
Isolation: Collect the distinct peaks as they elute.
-
Final Bioassay: Test the purity of each isolated peak and confirm its biological activity using Protocol 2 . The peak corresponding to 13-KODE should show the highest activity.
Protocol 4: Structure Elucidation
The identity of the purified active compound is confirmed using standard spectroscopic techniques.
-
Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to determine the precise chemical structure, including stereochemistry.[12][13]
Data Presentation
The effectiveness of 13-KODE, isolated from Salicornia herbacea, in modulating inflammatory responses in LPS-stimulated RAW 264.7 cells is summarized below.
| Bio-Marker | Effect of LPS Stimulation | Effect of 13-KODE Treatment on LPS-Stimulated Cells | Reference |
| ROS Accumulation | 12.2-fold increase in signal | 88% reduction in signal | [1] |
| NF-κB p65 (Nuclear) | 1.6-fold increase in translocation | 67% reduction in nuclear levels | [1] |
| IκB (Cytosolic) | Decreased levels | 2.6-fold increase vs. LPS control | [1] |
| Nitric Oxide (NO) | Significant increase | Dose-dependent inhibition | [1] |
Signaling Pathway Analysis
13-KODE exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. In response to LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB p65/p50 dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like iNOS (producing NO), TNF-α, and IL-1β. 13-KODE has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[1]
Caption: Inhibition of the NF-κB signaling pathway by 13-KODE.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound of 13-oxo-ODE?
A1: The solid form of 13-oxo-ODE should be stored at -20°C, protected from light, and under an inert atmosphere such as nitrogen to prevent oxidation.
Q2: What is the recommended procedure for preparing a stock solution of 13-oxo-ODE?
A2: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial. Dissolve the compound in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). For example, a stock solution can be prepared by dissolving the compound in ethanol to a concentration of 100 µg/ml.[1] It is crucial to use newly opened or anhydrous solvents to minimize exposure to water and potential degradation.
Q3: What are the recommended storage conditions for 13-oxo-ODE stock solutions?
A3: Stock solutions of 13-oxo-ODE should be stored under nitrogen in tightly sealed vials, protected from light. For long-term storage of up to six months, it is recommended to store aliquots at -80°C.[2] For short-term storage of up to one month, aliquots can be stored at -20°C.[2] Avoid repeated freeze-thaw cycles as this can lead to product degradation.
Q4: For how long is a stock solution of 13-oxo-ODE stable?
A4: The stability of a stock solution depends on the storage conditions. When stored at -80°C under nitrogen and protected from light, the solution can be stable for up to 6 months.[2] If stored at -20°C under the same conditions, it is recommended to use the solution within one month.[2]
Q5: In which solvents is 13-oxo-ODE soluble?
A5: 13-oxo-ODE is soluble in several organic solvents, including:
-
Dimethylformamide (DMF): up to 50 mg/ml[1]
-
Dimethyl sulfoxide (DMSO): up to 50 mg/ml[1]
-
Ethanol: up to 50 mg/ml[1]
-
Phosphate-buffered saline (PBS) pH 7.2: up to 1 mg/ml[1]
Q6: What are the known biological activities of 13-oxo-ODE?
A6: 13-oxo-ODE is a bioactive lipid that acts as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism.[3][4][5] It exhibits anti-inflammatory properties and is formed in vivo from the oxidation of 13-hydroxyoctadecadienoic acid (13-HODE).[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of 13-oxo-ODE due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Ensure solutions are stored at -80°C in small, single-use aliquots under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using UV-Vis spectrophotometry. 13-oxo-ODE has a maximum absorbance (λmax) at 279 nm.[1] | |
| Precipitation of the compound in aqueous buffer. | Low solubility of 13-oxo-ODE in aqueous solutions. | While soluble in PBS up to 1 mg/ml, precipitation can occur at higher concentrations or in different buffer systems.[1] Consider using a co-solvent like DMSO or ethanol, but ensure the final solvent concentration is compatible with your experimental system. |
| Variability between experimental replicates. | Inconsistent pipetting of viscous stock solutions (e.g., DMSO). | Ensure the stock solution is fully thawed and vortexed before use. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. |
| Adsorption of the lipid to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. Consider preparing dilutions immediately before use. |
Stability Data
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Long-term | Protect from light, store under nitrogen. |
| Stock Solution | Ethanol, DMSO, DMF | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles, protect from light, store under nitrogen. |
| Stock Solution | Ethanol, DMSO, DMF | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles, protect from light, store under nitrogen. |
Experimental Protocols
Protocol 1: Preparation and Storage of 13-oxo-ODE Stock Solution
Objective: To prepare a stable, concentrated stock solution of 13-oxo-ODE for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 200 proof ethanol
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of solid 13-oxo-ODE to warm to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Working quickly to minimize exposure to air and light, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Stability Assessment of 13-oxo-ODE in Solution by HPLC-UV
Objective: To determine the stability of 13-oxo-ODE in a specific solvent and storage condition.
Materials:
-
13-oxo-ODE stock solution
-
HPLC-grade methanol (B129727) and water
-
Acetic acid
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Prepare a working solution of 13-oxo-ODE in the solvent of interest at a known concentration (e.g., 50 µM).
-
Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).
-
At each time point, take one aliquot and analyze it by HPLC.
-
HPLC Conditions (example):
-
Column: C18 reversed-phase, 2.1 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase A: Water with 0.2% acetic acid.[6]
-
Mobile Phase B: Methanol with 0.2% acetic acid.[6]
-
Gradient: Start at 85% B for 10 minutes, then increase to 100% B over 2 minutes, hold at 100% B for 10 minutes.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Detection: UV at 280 nm.[7]
-
-
-
Integrate the peak area of 13-oxo-ODE at each time point.
-
Calculate the percentage of 13-oxo-ODE remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation profile.
Visualizations
Caption: Workflow for assessing the stability of 13-oxo-ODE in solution.
Caption: Biosynthesis and anti-inflammatory action of 13-oxo-ODE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy 13-OXO-ODE | 54739-30-9 [smolecule.com]
- 4. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITORY AND MECHANISTIC INVESTIGATIONS OF OXO-LIPIDS WITH HUMAN LIPOXYGENASE ISOZYMES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization of 13-KODE During Extraction and Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the isomerization of 13-keto-9,11-octadecadienoic acid (13-KODE) during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reliability of your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Appearance of Unexpected Peaks Suspected to be 13-KODE Isomers in Chromatographic Analysis (LC-MS, GC-MS).
-
Question: My chromatogram shows multiple peaks close to the expected retention time of 13-KODE. Could these be isomers, and what causes their formation?
-
Answer: The presence of multiple adjacent peaks is a strong indication of isomerization. 13-KODE, a conjugated keto-dienoic acid, is susceptible to isomerization, primarily through the shifting of its double bonds. The main factors contributing to this are:
-
Exposure to Light: UV and visible light can provide the energy to induce cis-trans isomerization of the conjugated double bonds.
-
Elevated Temperatures: High temperatures during extraction, solvent evaporation, or chromatographic analysis can promote isomerization.
-
Acidic or Basic Conditions: The presence of strong acids or bases can catalyze the rearrangement of the double bond system.
-
Active Surfaces: Certain chromatographic stationary phases or glassware with active sites can contribute to on-column isomerization.
-
Issue 2: Low Recovery of 13-KODE in the Final Extract.
-
Question: I am experiencing a significant loss of 13-KODE during my extraction process. What are the potential causes and how can I improve the yield?
-
Answer: Low recovery can be due to degradation, which can be linked to isomerization, or inefficient extraction. To improve recovery:
-
Optimize Extraction Solvent: The choice of solvent is critical. For a moderately polar compound like 13-KODE, a mixture of polar and non-polar solvents is often used. A common starting point is a chloroform:methanol (B129727) mixture. The polarity of the solvent system should be optimized for your specific sample matrix.
-
Minimize Exposure to Heat and Light: As mentioned, these factors can lead to degradation. Perform extractions at low temperatures and in the dark. Use amber glassware or wrap containers in aluminum foil.
-
Ensure a Neutral pH: If your sample has an acidic or basic pH, consider neutralizing it before extraction to prevent catalyzed degradation.
-
Thorough Homogenization: Ensure complete disruption of the sample matrix to allow for efficient extraction of 13-KODE.
-
Issue 3: Inconsistent Quantification of 13-KODE Across Replicate Samples.
-
Question: I am observing poor reproducibility in the quantification of 13-KODE between my samples. What could be the reason for this variability?
-
Answer: Inconsistent results often stem from uncontrolled isomerization and degradation. To improve reproducibility:
-
Standardize All Procedures: Ensure that every sample is processed under identical conditions, including extraction time, temperature, light exposure, and solvent volumes.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard for 13-KODE is highly recommended for accurate quantification by LC-MS or GC-MS. This can help to correct for variations in extraction efficiency and matrix effects.
-
Protect from Air: The conjugated double bond system in 13-KODE can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and storage.
-
Proper Storage: Store extracts at low temperatures, preferably at -80°C, under an inert atmosphere to minimize degradation over time.
-
Factors Influencing Isomerization of 13-KODE and Recommended Preventative Measures
| Factor | Influence on Isomerization | Recommended Preventative Measures |
| Light | Promotes photoisomerization of conjugated double bonds. | Work in a dark or low-light environment. Use amber-colored glassware or wrap containers with aluminum foil. |
| Temperature | High temperatures provide the activation energy for isomerization. | Perform extractions at low temperatures (e.g., on ice). Use a rotary evaporator with a low-temperature water bath for solvent removal. Use a cooled autosampler for chromatographic analysis. |
| pH | Acidic or basic conditions can catalyze the rearrangement of double bonds. | Neutralize the sample matrix before extraction if necessary. Use neutral solvents and avoid strong acids or bases during sample workup. |
| Solvent Polarity | The choice of solvent can influence the stability of 13-KODE. | Use non-polar, aprotic solvents where possible. Optimize solvent systems to ensure efficient extraction while minimizing degradation. |
| Oxygen | Can lead to oxidative degradation, which may be linked to isomerization. | Work under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation and long-term storage. |
| Storage Conditions | Prolonged storage under suboptimal conditions can lead to isomerization and degradation. | Store samples and extracts at -80°C. Store under an inert atmosphere. Minimize freeze-thaw cycles. |
Detailed Experimental Protocol to Minimize 13-KODE Isomerization
This protocol provides a general framework for the extraction and analysis of 13-KODE with an emphasis on minimizing isomerization.
1. Sample Preparation (Low Light & Low Temperature)
-
All steps should be performed on ice and in a dimly lit room or using amber glassware.
-
Homogenize the biological sample in a cold phosphate (B84403) buffer (pH 7.4).
-
Immediately proceed to the extraction step.
2. Lipid Extraction (Modified Folch Method)
-
To the homogenized sample, add a 2:1 (v/v) mixture of cold chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 2 minutes and centrifuge at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a clean amber vial.
3. Solvent Evaporation
-
Dry the extracted lipids under a gentle stream of nitrogen or argon gas. Avoid heating the sample. A rotary evaporator with a water bath set to a low temperature (<30°C) can also be used.
4. Reconstitution and Storage
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or acetonitrile (B52724) for LC-MS).
-
If not analyzing immediately, store the reconstituted sample at -80°C under an inert atmosphere.
5. Chromatographic Analysis (LC-MS)
-
Use a high-quality C18 reversed-phase column for separation.
-
Maintain the column oven and autosampler at a low temperature (e.g., 4-10°C) to prevent on-column isomerization.
-
Optimize the mobile phase composition and gradient to achieve good separation of potential isomers. A mobile phase consisting of an aqueous solution with a small amount of formic acid (for protonation in positive ion mode) and an organic solvent like acetonitrile or methanol is common.
-
Use tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of 13-KODE.
Frequently Asked Questions (FAQs)
-
Q1: What are the common isomers of 13-KODE that can form?
-
A1: The primary isomers of 13-KODE are geometric isomers (cis/trans) of the conjugated double bonds at the 9 and 11 positions. The naturally occurring and most stable form is typically the 9Z, 11E-isomer. However, under the influence of light, heat, or catalysts, it can convert to other isomers such as 9E, 11E or 9Z, 11Z.
-
-
Q2: How can I confirm the identity of 13-KODE and its isomers in my samples?
-
A2: The most reliable method for confirming the identity of 13-KODE and its isomers is to use authentic chemical standards for each isomer and compare their retention times and mass spectra with the peaks observed in your samples. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition, and tandem mass spectrometry (MS/MS) can provide characteristic fragmentation patterns for structural confirmation.
-
-
Q3: Are there any derivatization techniques that can help stabilize 13-KODE and improve its analysis?
-
A3: While derivatization is a common strategy for improving the chromatographic and mass spectrometric properties of many analytes, for 13-KODE, the primary focus should be on preventing isomerization during the sample preparation itself. Some derivatization methods could potentially introduce artifacts or cause further isomerization if the reaction conditions are not carefully controlled. It is generally recommended to analyze 13-KODE in its native form if possible, using a well-optimized LC-MS method.
-
-
Q4: Can the type of biological matrix affect the rate of 13-KODE isomerization?
-
A4: Yes, the biological matrix can influence isomerization. For example, a matrix with a naturally low or high pH could promote acid or base-catalyzed isomerization. The presence of endogenous enzymes or metal ions in the matrix could also potentially contribute to degradation or isomerization. Therefore, it is important to consider the properties of your specific sample matrix and take appropriate precautions, such as buffering the sample to a neutral pH.
-
Visualizations
Caption: Potential isomerization and degradation pathways of 13-KODE.
Caption: Recommended workflow to minimize 13-KODE isomerization.
"overcoming challenges in 13-Oxo-ODE quantification in plasma"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 13-Oxo-octadecadienoic acid (13-Oxo-ODE) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of 13-Oxo-ODE in plasma challenging?
A1: The quantification of 13-Oxo-ODE in plasma is challenging due to several factors: its low endogenous concentrations, its presence in both free and esterified forms, potential for isomerization, and susceptibility to degradation. Furthermore, the complex plasma matrix can interfere with analysis, leading to issues like ion suppression in mass spectrometry.[1]
Q2: What is the importance of measuring 13-Oxo-ODE in plasma?
A2: 13-Oxo-ODE is an oxidized metabolite of linoleic acid and has been implicated in various physiological and pathological processes.[2] Accurate measurement of its levels in plasma can provide valuable insights into disease pathogenesis and may serve as a biomarker.
Q3: Should I measure free or total 13-Oxo-ODE?
A3: This depends on the research question. Measuring free 13-Oxo-ODE reflects the unbound, potentially more biologically active form. Total 13-Oxo-ODE, which includes the esterified form, provides an overall picture of its production. Most protocols involve a hydrolysis step to measure the total concentration.[2]
Q4: What type of internal standard is best for 13-Oxo-ODE quantification?
A4: A stable isotope-labeled internal standard, such as 13-Oxo-ODE-d4, is highly recommended.[1] This type of internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for extraction losses and matrix effects. If a labeled standard is unavailable, a structurally similar compound can be used, but it may not provide the same level of accuracy.[3][4]
Q5: How should plasma samples be stored to ensure 13-Oxo-ODE stability?
A5: Plasma samples should be stored at -80°C to minimize degradation of 13-Oxo-ODE. Repeated freeze-thaw cycles should be avoided.[5] For long-term storage, it is crucial to prevent oxidation by adding antioxidants and storing under an inert atmosphere if possible.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH is acidic (around 3) before extraction with an organic solvent like hexane (B92381).[6] For SPE, select a cartridge and elution solvent appropriate for oxylipins. |
| Incomplete Hydrolysis | If measuring total 13-Oxo-ODE, ensure complete hydrolysis of esterified forms. A common method is incubation with sodium hydroxide (B78521) in methanol (B129727) at 60°C for 30 minutes.[2][6] |
| Analyte Degradation | Minimize sample processing time and keep samples on ice.[6] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction to prevent oxidation. |
| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes to prevent the analyte from sticking to surfaces. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all pipetting, vortexing, and centrifugation steps. Ensure consistent timing for each step of the protocol.[6] |
| Matrix Effects | The complex plasma matrix can cause ion suppression or enhancement in the mass spectrometer.[1] Implement a more rigorous sample cleanup method, such as phospholipid removal plates or a more selective SPE protocol. |
| Internal Standard Issues | Ensure the internal standard is added to the sample at the very beginning of the workflow.[1] Verify the concentration and stability of the internal standard stock solution. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to assess for signal drift. |
Presence of Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Contamination | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.[6] Run a blank sample (extraction solvent without plasma) to identify sources of contamination. |
| Co-eluting Isomers | 13-Oxo-ODE has several isomers (e.g., 9-Oxo-ODE) that may have similar chromatographic behavior.[2] Optimize the chromatographic method to improve the separation of these isomers. This may involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient. |
| Matrix Components | As mentioned above, the plasma matrix is a significant source of interference. Enhance sample cleanup to remove interfering components like phospholipids. |
Experimental Protocols
Protocol 1: Total 13-Oxo-ODE Quantification in Plasma using LC-MS/MS
-
Sample Preparation and Hydrolysis:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a glass tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., 13-HODE-d4, as a proxy if a 13-Oxo-ODE specific standard is unavailable).[2]
-
Add 200 µL of 0.2 M sodium hydroxide in methanol.[6]
-
Vortex thoroughly, purge with nitrogen, and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.[2]
-
-
Liquid-Liquid Extraction:
-
Cool the samples on ice.
-
Acidify the mixture to approximately pH 3 by adding about 100 µL of 0.5 N hydrochloric acid.[6]
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes at 4°C.[6]
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of hexane and combine the organic layers.
-
-
Derivatization (Optional, for GC-MS):
-
For GC-MS analysis, the sample must be derivatized to increase volatility. A common method is oximation followed by silylation.[7]
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes.
-
-
LC-MS/MS Analysis:
-
Evaporate the hexane extract to dryness and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% methanol).[8]
-
Inject an aliquot (e.g., 10 µL) onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Perform mass spectrometric detection in negative electrospray ionization (ESI) mode, monitoring for the specific precursor and product ion transitions for 13-Oxo-ODE and its internal standard.[2][9]
-
Quantitative Data Summary
The following table summarizes typical concentration ranges of 13-Oxo-ODE and related oxylipins in rat plasma as reported in the literature.[2]
| Analyte | Mean Concentration (nmol/L) | Limit of Quantitation (nmol/L) |
| 13-Oxo-ODE | 57.8 - 69.5 | 9.7 - 35.9 |
| 9-Oxo-ODE | 218.1 - 263.0 | 9.7 - 35.9 |
| 13-HODE | 123.2 - 138.6 | 9.7 - 35.9 |
| 9-HODE | 57.8 - 84.0 | 9.7 - 35.9 |
Visualizations
Caption: Experimental workflow for 13-Oxo-ODE quantification.
Caption: Troubleshooting logic for 13-Oxo-ODE analysis.
Caption: Biosynthetic pathway of 13-Oxo-ODE.
References
- 1. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. jsbms.jp [jsbms.jp]
Technical Support Center: LC-MS Analysis of 13-Oxo-9E,11E-octadecadienoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 13-Oxo-9E,11E-octadecadienoic acid (13-oxoODE).
Troubleshooting Guide: Common Issues in 13-oxoODE Analysis
This guide addresses specific problems that may arise during the quantification of 13-oxoODE, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids) compete with 13-oxoODE for ionization.[1] Inefficient Extraction: Poor recovery of 13-oxoODE from the sample matrix. Analyte Degradation: 13-oxoODE is an oxylipin and can be unstable. | Optimize Sample Preparation: a. Solid-Phase Extraction (SPE): Utilize a C18-based SPE cartridge for effective cleanup. Pre-washing the cartridge with water and n-hexane before eluting with methyl formate (B1220265) can significantly reduce matrix interferences.[2] b. Liquid-Liquid Extraction (LLE): While less effective than SPE for removing all interferences, LLE with ethyl acetate (B1210297) can be a viable option.[2] c. Protein Precipitation (PPT): Use of cold acetonitrile (B52724) can precipitate proteins, but this method may not sufficiently remove phospholipids.[3] Enhance Chromatography: Modify the LC gradient to ensure 13-oxoODE elutes in a region with minimal ion suppression.[1] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 13-oxoODE can help compensate for signal loss due to matrix effects. |
| High Signal Variability / Poor Reproducibility | Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples.[1] Inconsistent Sample Preparation: Variability in extraction efficiency across samples. | Implement a Robust Sample Preparation Protocol: Ensure consistent execution of the chosen sample preparation method (SPE is recommended for better consistency).[2] Utilize a SIL-IS: This is crucial for correcting variability introduced by both matrix effects and sample preparation inconsistencies. |
| Peak Tailing or Splitting | Chromatographic Issues: Poor column performance, inappropriate mobile phase, or interaction with metal components of the LC system.[4] Co-eluting Isomers: Presence of other oxylipin isomers with similar mass-to-charge ratios. | Optimize Chromatography: a. Column Choice: Use a high-quality C18 column. b. Mobile Phase: Ensure the mobile phase composition and pH are optimal for oxylipin analysis. c. Metal-Free System: For chelating compounds, consider using metal-free columns and tubing to prevent peak distortion.[4] Improve Separation: Adjust the gradient to achieve better separation from potentially interfering isomers. |
| Inaccurate Quantification | Matrix Effects: Ion suppression or enhancement leading to underestimation or overestimation of the analyte concentration.[5] Lack of Appropriate Internal Standard: Using an internal standard that does not behave chromatographically and ionically similar to 13-oxoODE. | Thorough Method Validation: a. Assess Matrix Effects: Perform post-extraction spike experiments to quantify the extent of ion suppression or enhancement.[5] b. Use a SIL-IS: This is the most reliable way to ensure accurate quantification in the presence of matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor sensitivity in 13-oxoODE analysis?
A1: The most common issue is ion suppression, where co-eluting components from the biological matrix, particularly phospholipids, interfere with the ionization of 13-oxoODE in the mass spectrometer's ion source, leading to a reduced signal.[1]
Q2: Which sample preparation method is best for reducing matrix effects for 13-oxoODE?
A2: Solid-Phase Extraction (SPE) using a C18 stationary phase is generally the most effective method for removing a broad range of interfering matrix components and improving the accuracy and precision of 13-oxoODE quantification.[2] A protocol involving a wash with water and n-hexane followed by elution with methyl formate has been shown to perform well for oxylipins.[2]
Q3: How can I quantitatively assess the matrix effect for my 13-oxoODE assay?
A3: A post-extraction spiking experiment is the standard method for quantifying matrix effects.[5] This involves comparing the peak area of 13-oxoODE in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration. The ratio of these two areas gives the matrix factor, indicating the degree of ion suppression or enhancement.[5]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of 13-oxoODE?
A4: Yes, using a SIL-IS is highly recommended for the accurate quantification of 13-oxoODE. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations and improving the accuracy and precision of the measurement.
Q5: What are the typical LC-MS/MS parameters for 13-oxoODE analysis?
A5: 13-oxoODE is typically analyzed in negative ion mode using electrospray ionization (ESI). A C18 reversed-phase column is commonly used for chromatographic separation. The multiple reaction monitoring (MRM) transitions would need to be optimized for your specific instrument, but would be based on the deprotonated molecule [M-H]⁻ as the precursor ion.
Quantitative Data Summary: Matrix Effect Comparison
The following table provides a representative comparison of the matrix effects observed with different sample preparation methods for the analysis of 13-oxoODE in human plasma. The matrix effect is expressed as the percentage of signal suppression (a value below 100% indicates suppression).
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (% Signal Suppression) | Reference |
| Protein Precipitation (PPT) with Acetonitrile | ~85% | 30-50% | [3] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | ~70% | 20-40% | [2] |
| Solid-Phase Extraction (SPE) with C18 | >90% | <15% | [2] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions and the biological matrix.
Experimental Protocols
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of 13-oxoODE from plasma samples.
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for 13-oxoODE.
-
Protein Precipitation: Add 1 mL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of n-hexane to remove non-polar lipids.
-
-
Elution: Elute the 13-oxoODE and other oxylipins with 1 mL of methyl formate.[2]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
General LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute 13-oxoODE.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: To be optimized for the specific instrument. The precursor ion will be the [M-H]⁻ of 13-oxoODE.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 13-oxoODE.
Caption: Biosynthesis and PPARα signaling pathway of 13-oxoODE.[6][7]
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 13-KODE Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of 13-keto-9,11-octadecadienoic acid (13-KODE) isomers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are 13-KODE isomers and why is their separation challenging?
A1: 13-KODE is an oxidized lipid molecule derived from 13-hydroxyoctadecadienoic acid (13-HODE).[1] The primary challenge in its analysis lies in the presence of various isomers, which are molecules with the same chemical formula but different structural arrangements. These can include geometric isomers (differing in the spatial arrangement around a double bond, i.e., cis/trans) and potentially positional isomers.[2][3] These isomers often have very similar physicochemical properties, leading to co-elution and poor resolution in standard chromatographic methods.[2][4]
Q2: Which type of HPLC column is most effective for separating 13-KODE isomers?
A2: The choice of column is critical for resolving structurally similar isomers.[5]
-
Reversed-Phase C18 Columns: High-purity, end-capped octadecylsilane (B103800) (C18) columns are widely used as a starting point for their robustness and performance in separating lipids.[5]
-
Phenyl Columns: Columns with phenyl-based stationary phases can offer alternative selectivity for compounds with aromatic rings or conjugated double bond systems, like those in 13-KODE, through π-π interactions.[6]
-
Chiral Stationary Phases (CSPs): If enantiomeric separation is required (isomers that are non-superimposable mirror images), a chiral column is necessary. Polysaccharide-based and macrocyclic glycopeptide CSPs are common choices.[7][8][9]
Q3: What are the recommended mobile phases for this separation?
A3: For reversed-phase HPLC, mobile phases typically consist of a mixture of an organic solvent and an aqueous component, often with an acidic modifier.
-
Organic Solvents: Acetonitrile is a common primary organic solvent.[5] Modifiers like isopropanol (B130326) or methanol (B129727) can be added to fine-tune selectivity.[5]
-
Aqueous Component: HPLC-grade water is used.
-
Modifiers: A small amount of acid (e.g., 0.1% formic acid or acetic acid) is usually added to both aqueous and organic phases to improve peak shape by ensuring the carboxyl group of 13-KODE is protonated.
Q4: What is the best detection method for 13-KODE isomers?
A4: Due to the conjugated double bond system in its structure, 13-KODE has a UV absorbance maximum around 279-280 nm, making a UV detector a suitable and accessible option.[1] For higher sensitivity and structural confirmation, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred method, as it can help distinguish between co-eluting isomeric species through fragmentation patterns.[4][10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Q: My 13-KODE isomers are not separating. What steps can I take to improve resolution?
A: Poor resolution is the most common challenge when separating isomers.[5] Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Reduce Elution Strength: Lower the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and provide more opportunity for the isomers to interact with the stationary phase, potentially improving separation.
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., acetonitrile/methanol/water). Different solvents can alter selectivity.
-
Adjust Gradient Slope: If using a gradient, make the slope shallower, especially around the time your isomers elute. A longer, slower gradient provides better resolution for complex mixtures.[5]
-
-
Adjust the Column Temperature:
-
Evaluate the Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column. For geometric isomers, columns with shape-selective phases can be effective.[3]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. selectscience.net [selectscience.net]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 13-Oxo-ODE Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the purification of 13-Oxo-octadecadienoic acid (13-Oxo-ODE), particularly focusing on issues related to low yield.
Frequently Asked Questions (FAQs) / Troubleshooting Guide
This section addresses specific issues that can lead to a lower than expected yield of 13-Oxo-ODE during the purification process.
Q1: My overall yield of 13-Oxo-ODE is very low. What are the most common causes?
A1: Low yield in 13-Oxo-ODE purification can stem from several stages of the process. The most common culprits include inefficient extraction from the initial sample matrix, degradation of the target molecule during sample preparation, suboptimal chromatographic conditions, or inaccurate quantification. It is crucial to systematically evaluate each step, from initial cell lysis and extraction to final elution and quantification.[1][2]
Q2: I suspect my extraction efficiency is poor. How can I improve the recovery of 13-Oxo-ODE from my biological samples?
A2: For the extraction of oxylipins like 13-Oxo-ODE, Solid-Phase Extraction (SPE) is a widely used and effective method.[3] Here are some tips to improve your SPE protocol:
-
Sorbent Choice: C18 cartridges are commonly used for oxylipin extraction.[4]
-
Conditioning and Elution: Ensure proper conditioning of the SPE cartridge, typically with methanol (B129727) followed by water.[5] Optimize the solvents used for washing and elution to maximize the recovery of 13-Oxo-ODE while removing interfering substances.[4]
-
Sample pH: Acidifying the sample before loading onto the SPE column can improve the retention of acidic lipids like 13-Oxo-ODE.
-
Alternative Methods: Liquid-Liquid Extraction (LLE) is another option, though it may be less clean than SPE.[6] For some sample types, protein precipitation followed by SPE can yield good results.[7]
Q3: Could my 13-Oxo-ODE be degrading during the purification process? How can I minimize this?
A3: Yes, 13-Oxo-ODE, like other oxylipins, can be sensitive to degradation. Here are some preventative measures:
-
Temperature: Keep samples cold throughout the extraction and purification process to minimize enzymatic and non-enzymatic degradation.
-
Antioxidants: Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents to prevent auto-oxidation.[8]
-
Storage: For long-term storage, 13-Oxo-ODE should be stored at -80°C. For shorter periods, -20°C is acceptable, but it should be protected from light and stored under an inert atmosphere like nitrogen.[9]
-
Hydrolysis Conditions: If your protocol involves a hydrolysis step to release esterified 13-Oxo-ODE, be aware that harsh conditions (e.g., high temperature or strong base) can lead to degradation.[10] A time course experiment to optimize hydrolysis conditions is recommended.[6]
Q4: I am having trouble with the HPLC purification step. What parameters should I optimize for better separation and yield?
A4: HPLC is a critical step for obtaining pure 13-Oxo-ODE.[11] If you are experiencing issues, consider the following:
-
Column: A reverse-phase C18 column is typically used for the separation of oxylipins.[12][13]
-
Mobile Phase: The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.[3][12][13]
-
Gradient: A gradient elution is generally used to achieve good separation of different oxylipins.[3][13] Optimizing the gradient profile can be crucial for resolving 13-Oxo-ODE from closely related compounds.
-
Detection: 13-Oxo-ODE has a UV absorbance maximum around 279-280 nm due to its conjugated keto-diene structure, which can be used for detection.[11][12][14] For more sensitive and specific detection, especially at low concentrations, LC-MS/MS is the preferred method.[5][7]
Q5: How can I be sure that I am accurately quantifying my final 13-Oxo-ODE product?
A5: Accurate quantification is essential to determine your yield correctly.
-
Standard Curve: Use a high-purity analytical standard of 13-Oxo-ODE to generate a standard curve for quantification.
-
UV Spectrophotometry: If using UV detection, the molar extinction coefficient (ε) is needed for concentration determination. For 13-oxo-ODE at 280 nm, a value of 28,000 M⁻¹cm⁻¹ has been reported.[11][12]
-
Mass Spectrometry: For LC-MS/MS analysis, a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.[5][6]
-
Purity Check: Ensure the purity of your final product. Contaminants can interfere with quantification.
Quantitative Data Summary
The following tables summarize key quantitative data for 13-Oxo-ODE purification and analysis.
Table 1: HPLC Parameters for 13-Oxo-ODE Purification and Analysis
| Parameter | Value | Reference |
| Column Type | Reverse-Phase C18 | [12][13] |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | [12][13] |
| Mobile Phase B | 0.1% Acetic Acid or Formic Acid in Acetonitrile | [12][13] |
| Detection Wavelength | 279-280 nm | [11][12][14] |
| Molar Extinction Coefficient (ε) | 28,000 M⁻¹cm⁻¹ at 280 nm | [11][12] |
| Example Retention Time | ~30 min (Isocratic: 55% ACN / 45% H₂O with 0.1% Acetic Acid) | [11][12] |
Table 2: Example Concentrations of 13-Oxo-ODE in Biological Samples
| Sample Matrix | Concentration | Analytical Method | Reference |
| Rat Plasma | 57.8 ± 19.2 nmol/L | Q-TOFMS | [6] |
| Tomato Peel | ~0.2 µg/g fresh weight | UPLC/TOF-MS | [13] |
| Tomato Sarcocarp | ~0.1 µg/g fresh weight | UPLC/TOF-MS | [13] |
| Stimulated HT-29 Cells | 155 ng/mL | RP-HPLC | [15] |
Experimental Protocols
This section provides a generalized protocol for the solid-phase extraction and HPLC purification of 13-Oxo-ODE from a biological sample.
Protocol: SPE and HPLC Purification of 13-Oxo-ODE
-
Sample Preparation:
-
Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer on ice.
-
Acidify the homogenate to a pH of ~3.5 with an acid such as 1-2% acetic acid.[12]
-
Centrifuge to pellet any debris.
-
Add an internal standard (e.g., deuterated 13-Oxo-ODE) to the supernatant for quantitative analysis by LC-MS/MS.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol, followed by deionized water through it.[5]
-
Load the acidified supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% aqueous ethanol) to remove polar impurities.[4]
-
Elute the 13-Oxo-ODE from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.[5]
-
Dry the eluent under a stream of nitrogen.
-
-
HPLC Purification:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Run a gradient of acetonitrile in water (both containing 0.1% acetic or formic acid) to separate the components.[13]
-
Collect the fraction corresponding to the retention time of 13-Oxo-ODE, as determined by running an analytical standard.
-
-
Quantification and Analysis:
Mandatory Visualization
Diagram 1: Biosynthetic Pathway of 13-Oxo-ODE
Caption: Enzymatic conversion of Linoleic Acid to 13-Oxo-ODE.
Diagram 2: General Workflow for 13-Oxo-ODE Purification
Caption: Key stages and troubleshooting points in 13-Oxo-ODE purification.
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 5. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INHIBITORY AND MECHANISTIC INVESTIGATIONS OF OXO-LIPIDS WITH HUMAN LIPOXYGENASE ISOZYMES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. tandfonline.com [tandfonline.com]
- 14. caymanchem.com [caymanchem.com]
- 15. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of 13-Oxo-9E,11E-octadecadienoic acid during storage"
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is 13-oxo-ODA and why is its stability important?
This compound (13-oxo-ODA) is an oxidized derivative of linoleic acid, a polyunsaturated fatty acid (PUFA).[1][2] It is investigated for various biological activities, including its role as a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism.[3][4] Maintaining the structural integrity of 13-oxo-ODA is critical for experimental reproducibility and ensuring its biological activity in research and drug development. Degradation can lead to loss of efficacy and the introduction of confounding variables in experiments.
Q2: What are the primary causes of 13-oxo-ODA degradation during storage?
As a polyunsaturated fatty acid derivative, 13-oxo-ODA is susceptible to the same degradation pathways as other lipids. The primary causes are:
-
Oxidation: This is the most significant factor. The process is initiated or accelerated by exposure to atmospheric oxygen (autoxidation), light (photosensitized oxidation), and heat.[5][6][7] Oxidation can alter the molecule's structure and function.
-
Hydrolysis: Reaction with water or moisture can lead to the breakdown of the molecule, particularly at elevated temperatures.[7] Ensuring storage containers are dry is crucial.[7]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can accelerate degradation. High temperatures markedly increase the rate of oxidation.[7]
Q3: What are the recommended storage conditions for 13-oxo-ODA?
To ensure maximum stability, 13-oxo-ODA should be stored under the following conditions, derived from best practices for polyunsaturated fatty acids:[6]
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[5]
-
Light: Protect from all sources of light by using amber or opaque vials and storing them in the dark.[6][7]
-
Form: If possible, store as a solid (lyophilized powder). If in solution, use a high-purity, anhydrous solvent such as ethanol (B145695) or acetonitrile (B52724), and ensure the container is tightly sealed.
Troubleshooting Guide
Problem: I suspect my stored 13-oxo-ODA has degraded. What should I do?
Follow this step-by-step troubleshooting workflow to assess the situation and take corrective action.
Caption: Troubleshooting workflow for suspected 13-oxo-ODA degradation.
Quantitative Data on Stability
While specific public data on the degradation rate of 13-oxo-ODA is limited, the stability of PUFAs is known to be highly dependent on storage conditions. The following table provides an illustrative summary of expected stability based on general principles of lipid chemistry.
| Storage Condition | Expected Purity after 6 Months | Expected Purity after 12 Months | Recommendation |
| -80°C, under Argon, Dark | >99% | >98% | Optimal for long-term storage. |
| -20°C, under Argon, Dark | >98% | >95% | Good for medium-term storage. |
| -20°C, Air, Dark | ~95% | <90% | Acceptable for short-term, but inert gas is strongly advised. |
| 4°C, Air, Dark | <90% | Significantly degraded | Not Recommended for anything other than immediate, short-term use. |
| Room Temperature, Air, Light | Rapid Degradation | Complete Degradation | Avoid at all costs. Exposure leads to rapid oxidation and degradation.[6][7] |
Note: This data is illustrative and intended to demonstrate the relative importance of proper storage conditions. Actual stability may vary based on initial purity and formulation.
Experimental Protocols
Protocol: Assessing the Stability of 13-oxo-ODA via HPLC
This protocol outlines a method to determine the stability of a 13-oxo-ODA sample over time.
1. Objective: To quantify the purity of 13-oxo-ODA under different storage conditions and detect the appearance of degradation products.
2. Materials:
-
13-oxo-ODA stock
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or other appropriate mobile phase modifier
-
Multiple amber HPLC vials with inert-lined caps
-
C18 reverse-phase HPLC column
-
HPLC system with UV or MS detector
3. Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 13-oxo-ODA in an appropriate anhydrous solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber vials to avoid repeated warming of the entire stock.
-
For each storage condition to be tested (e.g., -20°C vs. 4°C), prepare several vials. If testing the effect of oxygen, purge half of the vials with argon or nitrogen before sealing.
-
-
Time-Zero (T=0) Analysis:
-
Immediately analyze one of the freshly prepared aliquots via HPLC to establish a baseline chromatogram and determine the initial purity.
-
Example HPLC condition: Use a C18 column with a gradient elution from acetonitrile/water to 100% acetonitrile (with 0.1% formic acid in both phases). Monitor at a wavelength appropriate for the chromophore of 13-oxo-ODA (e.g., ~270-280 nm, characteristic of conjugated keto-dienes).
-
-
Storage:
-
Place the prepared aliquots in their designated storage locations (e.g., -80°C freezer, -20°C freezer, 4°C refrigerator), ensuring they are protected from light.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature before opening.
-
Analyze the sample using the same HPLC method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Calculate the purity of 13-oxo-ODA at each time point by measuring the area of the main peak relative to the total area of all peaks.
-
Note the appearance and growth of any new peaks, which indicate degradation products.
-
Degradation Pathway Visualization
The primary factors contributing to the degradation of 13-oxo-ODA are environmental. This diagram illustrates the relationship between these factors and the resulting chemical degradation processes.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. goedomega3.com [goedomega3.com]
- 6. blog.preparedpantry.com [blog.preparedpantry.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
"interference from other lipids in 13-KODE bioassays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 13-KODE (13-oxo-octadecadienoic acid) bioassays. The information is intended to help identify and resolve potential issues, with a specific focus on interference from other lipids.
Frequently Asked Questions (FAQs)
Q1: What is 13-KODE and why is it measured?
A1: 13-KODE, or (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, is an oxidized metabolite of linoleic acid. It is a signaling molecule involved in various biological processes, including inflammation and cell proliferation.[1][2] Research has shown that 13-KODE can modulate inflammatory responses through pathways like NF-κB and MAPK, and it can also activate the Nrf2/HO-1 antioxidant response pathway.[3] Its quantification is often crucial for studies related to inflammation, oxidative stress, and cancer.[2][3]
Q2: What are the common sources of interference in a 13-KODE bioassay?
A2: Like many bioassays, particularly immunoassays, 13-KODE assays are susceptible to interference from various substances.[4][5] A primary concern is the presence of other lipids in the sample, which can cause what is known as lipemia.[6] Lipemia, the visible turbidity of a sample due to high lipid concentration, can interfere with the assay's detection system.[6] Other potential interferents include detergents, organic solvents used in lipid extraction, and cross-reactive lipid species that may be structurally similar to 13-KODE.[7]
Q3: How does lipemia interfere with the assay results?
A3: Lipemia can interfere with bioassays through several mechanisms:
-
Light Scattering: In absorbance-based assays, the turbidity caused by lipid particles can scatter light, leading to artificially high readings.[6]
-
Volume Displacement: High concentrations of lipids can displace a significant volume of plasma water, leading to a lower effective concentration of the analyte being measured.[6]
-
Non-specific Binding: Lipids can non-specifically bind to assay reagents, such as antibodies or the microplate surface, which can either inhibit or enhance the signal.
-
Partitioning of the Analyte: The hydrophobic nature of 13-KODE may cause it to partition into lipid micelles, making it less available for detection by the assay reagents.
Q4: Can I prevent lipid interference during sample preparation?
A4: Yes, proper sample preparation is key to minimizing lipid interference. It is advisable to use fresh samples whenever possible.[7] For blood samples, it is recommended that subjects fast before sample collection to reduce the levels of circulating lipids. If samples are known to be lipemic, several pre-treatment methods can be employed.[6]
Q5: My standard curve is not linear. What could be the cause?
A5: A non-linear standard curve can be due to several factors.[8] Pipetting errors during the preparation of standards are a common cause. Ensure that all reagents, including the standards, are fully thawed and mixed before use. Also, check for air bubbles in the wells, as they can interfere with optical readings.[8] If the issue persists, it could be due to improper reagent storage or expiration.[8]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your samples. Follow these steps to troubleshoot this issue:
-
Check for Contamination: Ensure all buffers and reagents are free from contamination. Use fresh pipette tips for each step.
-
Review Washing Steps: Inadequate washing between assay steps can leave unbound reagents behind, leading to a high background. Increase the number of washes or the soaking time.[9]
-
Blocking Efficiency: If using an immunoassay format, ensure the blocking step was performed correctly and for the recommended duration to prevent non-specific binding.
-
Reagent Concentrations: Double-check the concentrations of all reagents, especially detection antibodies or enzymes, as using them at too high a concentration can increase the background signal.
Issue 2: Poor Replicate Data
Inconsistent results between replicates can compromise the validity of your data.
-
Pipetting Technique: Ensure consistent and accurate pipetting. When adding reagents to a 96-well plate, do so in the same order and at the same pace for all wells.[7]
-
Thorough Mixing: Make sure all reagents and samples are thoroughly mixed before being added to the wells. However, avoid vigorous shaking that could denature proteins.
-
Temperature Control: Avoid temperature gradients across the assay plate by ensuring the plate is incubated uniformly. Do not stack plates during incubation.[9]
-
Edge Effects: "Edge effects" can occur due to faster evaporation in the outer wells of a plate. To mitigate this, avoid using the outermost wells or fill them with buffer to create a humidity chamber.
Quantitative Data on Lipid Interference
Table 1: Example of Lipemic Interference on Various Analytes (Note: This data is illustrative and not specific to a 13-KODE assay, but demonstrates the general impact of lipemia)
| Analyte | Mild Lipemia | Moderate Lipemia | Severe Lipemia |
| Glucose | Negative Interference | Negative Interference | Positive Interference |
| Creatinine | Negative Interference | Negative Interference | Positive Interference |
| Total Protein | Positive Interference | Positive Interference | Positive Interference |
| Albumin | Positive Interference | > 10% Interference | > 10% Interference |
| Direct Bilirubin | Negative Interference | > 10% Interference | > 10% Interference |
| Alanine Transaminase (ALT) | Negative Interference | > 10% Interference | > 10% Interference |
Data adapted from studies on lipemic interference in clinical chemistry assays.[10]
Experimental Protocols
Protocol 1: Sample Delipidation using High-Speed Centrifugation
This protocol is a common method to reduce lipid content in serum or plasma samples.[11][12]
-
Sample Collection: Collect blood samples according to standard procedures.
-
Initial Centrifugation: Centrifuge the blood sample to separate serum or plasma.
-
High-Speed Centrifugation: Transfer the serum or plasma to a high-speed microcentrifuge tube.
-
Centrifugation Parameters: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[11]
-
Lipid Layer Formation: After centrifugation, a layer of lipids should be visible at the top of the sample.
-
Aspiration: Carefully aspirate the clear infranatant (the sample below the lipid layer) for use in the 13-KODE bioassay. Avoid disturbing the lipid layer.
Protocol 2: Generic 13-KODE Competitive ELISA Workflow
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify 13-KODE.
-
Coating: Coat a 96-well microplate with a capture antibody specific for 13-KODE. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add your standards and delipidated samples to the wells, followed immediately by the addition of a known amount of enzyme-conjugated 13-KODE (e.g., 13-KODE-HRP). Incubate for 1-2 hours at room temperature. During this step, the 13-KODE in the sample will compete with the 13-KODE-HRP for binding to the capture antibody.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well. A color will develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of 13-KODE in the sample.
Visualizations
Caption: 13-KODE signaling pathways in response to LPS.
Caption: Experimental workflow for 13-KODE bioassay.
Caption: Troubleshooting lipid interference in bioassays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13-Hydroxyoctadecadienoic acid is the mitogenic signal for linoleic acid-dependent growth in rat hepatoma 7288CTC in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations [ouci.dntb.gov.ua]
- 5. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations | Semantic Scholar [semanticscholar.org]
- 6. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4 ways to reduce the interference of lipid samples with biochemical analysis [en.seamaty.com]
"improving the sensitivity of 13-Oxo-ODE detection in biological matrices"
Welcome to the technical support center for the analysis of 13-oxo-octadecadienoic acid (13-Oxo-ODE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity and troubleshooting common issues encountered during the quantification of 13-Oxo-ODE in biological matrices.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
Question 1: I am observing a low or non-existent signal for 13-Oxo-ODE. What are the potential causes and solutions?
Answer: A weak or absent signal is a common issue that can stem from multiple stages of the analytical process.
-
Potential Causes:
-
Inefficient Extraction: The analyte may not be efficiently recovered from the biological matrix. This can be due to incorrect pH, inappropriate solvent choice, or incomplete hydrolysis of esterified forms.[1]
-
Analyte Degradation: 13-Oxo-ODE can be unstable. Inconsistent sample handling, prolonged exposure to room temperature, or repeated freeze-thaw cycles can lead to degradation.[1]
-
Low Endogenous Concentration: The concentration of 13-Oxo-ODE in your specific biological sample may be below the limit of detection (LOD) of your current method.
-
Suboptimal Mass Spectrometry Conditions: Incorrect precursor/product ion selection, insufficient collision energy, or other MS parameters can lead to poor sensitivity.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of 13-Oxo-ODE in the mass spectrometer source.[2][3]
-
-
Solutions:
-
Optimize Sample Preparation:
-
Ensure complete hydrolysis if you are measuring total 13-Oxo-ODE (both free and esterified). Alkaline hydrolysis (e.g., with NaOH in methanol) is a common method.[1]
-
For liquid-liquid extraction (LLE), acidify the sample to approximately pH 3 after hydrolysis to ensure the acidic analyte partitions into the organic solvent (e.g., hexane).[1][4]
-
Consider Solid-Phase Extraction (SPE) as a cleanup step to remove interfering substances and concentrate your analyte.[1][5]
-
-
Improve Analyte Stability:
-
Increase Signal Intensity:
-
Enhance Instrumental Analysis:
-
Confirm your LC-MS/MS is tuned and calibrated. Run a system suitability test with an analytical standard to ensure the instrument is performing correctly.[10]
-
Optimize chromatographic conditions (e.g., use a column with a smaller particle size or narrower internal diameter) to achieve sharper, more intense peaks.[6]
-
Incorporate a stable isotope-labeled internal standard for 13-Oxo-ODE early in the workflow to correct for analyte loss during sample preparation and for matrix effects.[1][11]
-
-
Question 2: My chromatograms show high background noise and many interfering peaks. How can I clean up my sample?
Answer: High background and interferences are typically caused by matrix effects, where endogenous components of the sample co-extract with your analyte.[2][3]
-
Potential Causes:
-
Solutions:
-
Refine Extraction Protocol: Incorporate a Solid-Phase Extraction (SPE) step after initial liquid-liquid extraction. SPE is a highly effective technique for isolating specific analytes and removing interfering compounds.[1][5]
-
Improve Chromatography: Adjust the HPLC gradient to better resolve 13-Oxo-ODE from co-eluting peaks.[10][12] Experiment with different column chemistries.
-
Use High-Purity Reagents: Ensure all solvents and reagents are of the highest available purity (e.g., LC-MS grade) to minimize external contamination.[1]
-
Evaluate Matrix Effects: To determine if you are experiencing ion suppression or enhancement, compare the peak area of an analyte spiked into a post-extraction sample matrix with the peak area of the same analyte in a clean solvent. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[3]
-
Question 3: I'm seeing poor reproducibility and high variability between my sample replicates. What should I check?
Answer: High variability often points to inconsistencies in sample handling and preparation.[1]
-
Potential Causes:
-
Inconsistent Procedures: Minor variations in incubation times, vortexing speeds, or solvent volumes can lead to significant differences in recovery.[1]
-
Analyte Instability: If samples are not handled uniformly, the degree of analyte degradation can vary between replicates.
-
Absence of an Internal Standard: Without an internal standard, it is difficult to correct for losses that occur during the multi-step extraction and analysis process.[1]
-
-
Solutions:
-
Standardize the Workflow: Create a detailed, step-by-step protocol and adhere to it strictly for all samples. This includes standardizing centrifugation speeds and times, vortexing duration, and incubation temperatures.[1]
-
Incorporate an Internal Standard: The single most effective way to improve reproducibility is to add a stable isotope-labeled internal standard (e.g., 13-Oxo-ODE-d4) to your samples at the very beginning of the extraction process. This standard will experience the same processing variations and matrix effects as the endogenous analyte, allowing for accurate correction.[1][11]
-
Control for Stability: Minimize the time samples spend at room temperature and ensure consistent storage conditions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying 13-Oxo-ODE? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and most widely used method for the sensitive and specific quantification of 13-Oxo-ODE and other oxidized fatty acids in biological samples.[13][14] This technique offers excellent selectivity through Multiple Reaction Monitoring (MRM).[4]
Q2: How is 13-Oxo-ODE formed in biological systems? A2: 13-Oxo-ODE is an oxidized linoleic acid metabolite (OXLAM). Its formation begins with the oxidation of linoleic acid to 13-hydroperoxy-octadecadienoic acid (13-HPODE), which is then reduced to 13-hydroxy-octadecadienoic acid (13-HODE). Finally, 13-HODE is converted to 13-Oxo-ODE by the enzyme hydroxy-fatty acid dehydrogenase.[4][15]
Q3: What are typical concentrations of 13-Oxo-ODE found in rat plasma? A3: Studies using Q-TOFMS have reported mean concentrations of 13-Oxo-ODE in rat plasma to be approximately 57.8 nmol/L, with a standard addition curve approach yielding similar results around 69.5 nmol/L.[4]
Q4: Is chemical derivatization necessary to improve sensitivity? A4: While not always necessary, chemical derivatization can significantly enhance detection sensitivity for fatty acids.[8][9] Derivatization can improve the chromatographic behavior and ionization efficiency of 13-Oxo-ODE, which can be particularly useful when dealing with very low concentrations.[7]
Q5: Should I use matrix-matched or solvent-based calibration curves? A5: Due to the significant potential for matrix effects in biological samples, it is highly recommended to use matrix-matched calibration standards.[16] This involves preparing your calibration standards in a blank matrix extract that is identical to your sample type (e.g., plasma from an untreated control). This approach helps to compensate for any ion suppression or enhancement caused by the matrix, leading to more accurate quantification.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of 13-Oxo-ODE and related metabolites.
Table 1: Reported Limits of Quantification (LOQ) for Oxidized Linoleic Acid Metabolites
| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| 13-Oxo-ODE | Rat Plasma | Q-TOFMS | 26.8 nmol/L | [1] |
| 9-Oxo-ODE | Rat Plasma | Q-TOFMS | 35.9 nmol/L | [4] |
| 13-HODE | Rat Plasma | Q-TOFMS | 18.5 nmol/L | [1] |
| 9-HODE | Rat Plasma | Q-TOFMS | 9.7 nmol/L | [4] |
| 9-Oxo-ODE | Baijiu | LC-MS/MS | 0.4 ppb (approx. 1.36 nmol/L) |[13][18] |
Table 2: Example LC-MS/MS Parameters for Oxidized Fatty Acid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | C18 reversed-phase column | [12] |
| Mobile Phase A | 0.1% Formic Acid in Water | [12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [12] |
| Gradient | 30-50% B (0-4 min), 50-85% B (4-14 min), hold 99% B (14-17 min) | [12] |
| Flow Rate | 300 µL/min | [12] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [12] |
| Precursor Ion (m/z) | [M-H]⁻ | [12] |
| Product Ions | Specific fragments (e.g., for 13-HODE, m/z 195) |[10] |
Experimental Protocols
Protocol: Liquid-Liquid Extraction (LLE) of Total 13-Oxo-ODE from Plasma
This protocol is adapted from established methods for extracting oxidized fatty acids from plasma.[1][4]
-
Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. In a glass tube, combine 50 µL of plasma with an appropriate amount of a stable isotope-labeled internal standard (e.g., 13-Oxo-ODE-d4). c. Add 200 µL of 0.2 M sodium hydroxide (B78521) (NaOH) in methanol (B129727) to induce alkaline hydrolysis. d. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to release 13-Oxo-ODE from its esterified forms.[1]
-
Liquid-Liquid Extraction: a. After incubation, cool the tubes on ice. b. Acidify the mixture to pH 3 by adding approximately 100 µL of 0.5 N hydrochloric acid (HCl).[1] c. Add 3 mL of a non-polar organic solvent such as hexane, cap the tube, and vortex for 1 minute.[1][4] d. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the aqueous and organic phases.[1] e. Carefully transfer the upper organic layer (hexane) to a clean glass tube. f. Repeat the extraction (steps c-e) one more time and combine the organic layers to maximize recovery.[4]
-
Sample Concentration and Reconstitution: a. Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in 100-200 µL of a suitable solvent compatible with your LC system (e.g., 80:20 methanol:water with 0.1% formic acid).[1][4][12] c. Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Biosynthetic pathway of 13-Oxo-ODE from Linoleic Acid.[4]
Caption: General experimental workflow for 13-Oxo-ODE quantification.[1]
Caption: Troubleshooting logic for a low 13-Oxo-ODE signal.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. uab.edu [uab.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity issues in immunoassays for 13-KODE"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays to detect 13-keto-9,11-octadecadienoic acid (13-KODE), a significant lipid peroxidation product.
Frequently Asked Questions (FAQs)
Q1: What is 13-KODE and why is it measured?
13-KODE (13-keto-9,11-octadecadienoic acid) is a ketone derivative of linoleic acid, an essential fatty acid. It is formed during lipid peroxidation and is considered a biomarker for oxidative stress. Elevated levels of 13-KODE have been associated with inflammatory conditions and other pathologies.
Q2: What is the most common immunoassay format for 13-KODE?
Due to its small molecular size, the most common and suitable immunoassay format for 13-KODE is a competitive enzyme-linked immunosorbent assay (ELISA) . In this format, free 13-KODE in the sample competes with a labeled 13-KODE conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of 13-KODE in the sample.
Q3: What are the potential sources of cross-reactivity in a 13-KODE immunoassay?
Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to 13-KODE. For 13-KODE immunoassays, potential cross-reactants are other lipid peroxidation products and related fatty acids. It is crucial to use a highly specific antibody. For instance, a monoclonal antibody developed for 13(R)-HODE showed no significant cross-reactivity with 13-oxo-ODE (13-KODE)[1]. This highlights that even small structural differences can be distinguished by specific antibodies.
Q4: How can I assess the cross-reactivity of my anti-13-KODE antibody?
You can perform a cross-reactivity assessment using a competitive ELISA. This involves running the assay with a range of concentrations of potential cross-reactants and comparing their ability to displace the labeled 13-KODE conjugate with that of the 13-KODE standard. The results are typically expressed as a percentage of cross-reactivity.
Troubleshooting Guide
High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper. |
| Non-specific Antibody Binding | Increase the concentration or incubation time of the blocking buffer. Consider trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blockers). |
| High Concentration of Detection Reagents | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each experiment. Use sterile, high-purity water. |
| Hydrophobic Interactions | The hydrophobic nature of lipids can lead to non-specific binding to the microplate. Ensure that a detergent like Tween-20 is included in the wash buffer to minimize these interactions. |
Low or No Signal
| Possible Cause | Recommended Solution |
| Inefficient Antibody or Antigen Coating | Ensure the microplate is suitable for ELISA and has high protein-binding capacity. Optimize the coating concentration of the antibody or 13-KODE-protein conjugate and the incubation time and temperature. |
| Inactive Reagents | Check the expiration dates of all reagents. Ensure proper storage conditions, especially for antibodies and enzyme conjugates. Prepare fresh substrate solution before each use. |
| Incorrect Assay Procedure | Carefully review the entire protocol. Ensure all steps are performed in the correct order and with the correct incubation times and temperatures. |
| Inefficient Sample Preparation | 13-KODE is a lipid and may require extraction from complex biological samples (e.g., plasma, tissue homogenates). Ensure your extraction method is validated and efficient. |
| Low Analyte Concentration | The concentration of 13-KODE in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive assay format. |
Poor Standard Curve or High Variability
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use fresh pipette tips for each standard and sample. Ensure there are no air bubbles when pipetting. |
| Improper Standard Preparation | Prepare fresh standards for each assay. Ensure the stock solution is fully dissolved and perform serial dilutions carefully. |
| Inconsistent Incubation Times or Temperatures | Ensure all wells are incubated for the same duration and at the specified temperature. Avoid "edge effects" by ensuring even temperature distribution across the plate. |
| Matrix Effects | Components in the sample matrix (e.g., proteins, lipids) may interfere with the antibody-antigen binding. Dilute your samples to minimize matrix effects or use a sample clean-up method like solid-phase extraction. |
Quantitative Data Presentation
A critical step in validating a 13-KODE immunoassay is to determine the specificity of the antibody. The following table can be used to document the cross-reactivity of your antibody with structurally related molecules.
Table 1: Cross-Reactivity of Anti-13-KODE Antibody
| Compound | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity* |
| 13-KODE | [Insert IC50 for 13-KODE] | 100 |
| 13-S-HODE | [Insert IC50 for 13-S-HODE] | [Calculate] |
| 13-R-HODE | [Insert IC50 for 13-R-HODE] | [Calculate] |
| 9-HODE | [Insert IC50 for 9-HODE] | [Calculate] |
| 15-HETE | [Insert IC50 for 15-HETE] | [Calculate] |
| Arachidonic Acid | [Insert IC50 for Arachidonic Acid] | [Calculate] |
| Linoleic Acid | [Insert IC50 for Linoleic Acid] | [Calculate] |
| 4-HNE | [Insert IC50 for 4-HNE] | [Calculate] |
| Other potential cross-reactants |
*Percent Cross-Reactivity = (IC50 of 13-KODE / IC50 of Compound) x 100
Experimental Protocols
Protocol: Competitive ELISA for 13-KODE
This protocol provides a general framework for a competitive ELISA to quantify 13-KODE. Optimization of concentrations and incubation times is recommended for specific antibodies and reagents.
Materials:
-
High-binding 96-well microplate
-
Anti-13-KODE antibody
-
13-KODE standard
-
13-KODE-horseradish peroxidase (HRP) conjugate (or other enzyme conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with the anti-13-KODE antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add 13-KODE standards or samples to the wells, followed immediately by the 13-KODE-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Incubation: Add TMB Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Stop the reaction by adding Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the log of the 13-KODE standard concentrations. Determine the concentration of 13-KODE in the samples by interpolating their absorbance values from the standard curve.
Protocol: Sample Preparation for 13-KODE Measurement in Plasma
-
Acidification: Acidify the plasma sample to a pH of approximately 3.5 with a suitable acid (e.g., 1M HCl) to dissociate 13-KODE from binding proteins.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. Vortex the mixture thoroughly.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Evaporation: Carefully collect the organic phase containing the lipids and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the assay buffer used for the ELISA.
-
Analysis: The reconstituted sample is now ready for analysis using the competitive ELISA protocol.
Visualizations
Signaling Pathway of 13-KODE in Inflammation
13-KODE has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effects of 13-KODE on the NF-κB and MAPK pathways, and its activation of the Nrf2/HO-1 antioxidant response.
Caption: Anti-inflammatory signaling pathways of 13-KODE.
Experimental Workflow: Competitive ELISA for 13-KODE
The following diagram outlines the key steps in a competitive ELISA for the quantification of 13-KODE.
Caption: Workflow for a 13-KODE competitive ELISA.
References
Technical Support Center: Michael Addition of Thiols to 13-oxo-ODE and LC-MS Analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the Michael addition of thiols to 13-oxo-octadecadienoic acid (13-oxo-ODE) and the subsequent analysis of the adducts by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition reaction in the context of 13-oxo-ODE and thiols?
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this context, the thiol group (-SH) of molecules like glutathione (B108866) (GSH), N-acetyl-cysteine (NAC), or cysteine acts as the nucleophile, and the α,β,γ,δ-unsaturated ketone system of 13-oxo-ODE is the electrophilic Michael acceptor. This reaction is significant in biological systems as it represents a mechanism of detoxification or cellular signaling by which electrophilic lipids are conjugated to thiols.
Q2: What are the potential sites of thiol addition to 13-oxo-ODE?
13-oxo-ODE has a conjugated double bond system, which allows for two primary sites of nucleophilic attack by thiols:
-
1,4-addition: The thiol attacks at the C-11 position.
-
1,6-addition: The thiol attacks at the C-9 position.
The regioselectivity of the addition can depend on the specific thiol used and the reaction conditions. For instance, with glutathione and N-acetyl cysteine, the major products are formed via 1,6-addition at the 9-carbon of 13-oxo-ODE.[1][2] In contrast, β-mercaptoethanol can yield both 1,4 and 1,6 addition products in roughly equal amounts.[1][2]
Q3: Why is LC-MS the preferred method for analyzing these thiol adducts?
LC-MS is a powerful analytical technique that is well-suited for the analysis of these adducts for several reasons:
-
Sensitivity and Selectivity: It allows for the detection of low-abundance species in complex biological matrices.
-
Structural Information: Mass spectrometry provides molecular weight information and fragmentation patterns that can help in the structural elucidation of the adducts.
-
Chromatographic Separation: Liquid chromatography can separate different adducts, including diastereomers, which is crucial as the Michael addition can create new chiral centers.[1][2]
Q4: What are the critical considerations for sample preparation before LC-MS analysis?
Given the low concentrations and potential instability of oxylipins and their adducts, proper sample preparation is crucial.[3][4] Key considerations include:
-
Minimizing Artificial Oxidation: It is important to prevent the artificial formation of oxylipins during sample handling and extraction. This can be achieved by working at low temperatures and adding antioxidants like butylated hydroxytoluene (BHT).[3][5]
-
Efficient Extraction: Solid-phase extraction (SPE) is a commonly used technique to extract and concentrate oxylipins from biological samples, which also helps in removing interfering substances like phospholipids.[6]
-
Use of Internal Standards: The addition of stable isotope-labeled internal standards before extraction is essential for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during LC-MS analysis.[6]
Troubleshooting Guides
Reaction-Related Issues
Q1: I am observing low or no yield of the thiol adduct. What could be the reason?
-
Cause 1: Thiol Reactivity: The rate of the Michael addition is dependent on the nucleophilicity of the thiol. The reactivity of the thiol is influenced by its pKa; a lower pKa generally leads to a more reactive thiolate anion at a given pH.[7]
-
Solution 1: Ensure the pH of the reaction mixture is appropriate to facilitate the formation of the thiolate anion. The reaction is often base-catalyzed.[7][8]
-
Cause 2: Instability of 13-oxo-ODE: 13-oxo-ODE, like other reactive lipids, can be unstable.
-
Solution 2: Store 13-oxo-ODE under appropriate conditions (e.g., at low temperatures, under an inert atmosphere) and use it promptly after preparation or purchase.
-
Cause 3: Undesired Side Reactions: Thiols are susceptible to oxidation, forming disulfides, which reduces the concentration of the nucleophile available for the Michael addition.[9]
-
Solution 3: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]
LC-MS Analysis Issues
Q2: My chromatogram shows broad peaks or multiple, poorly resolved peaks for my adduct. What is happening?
-
Cause 1: Formation of Diastereomers: The Michael addition to 13-oxo-ODE can create new chiral centers, leading to the formation of diastereomers.[1][2] These closely related isomers can be difficult to separate on a standard reverse-phase column.
-
Solution 1: Optimize your chromatographic method. This may involve using a longer column, a shallower gradient, or a different stationary phase. A recent study developed an HPLC solvent system specifically to separate the GSH diastereomers of 13-oxo-ODE adducts.[1][2]
-
Cause 2: On-Column Degradation or Isomerization: The adducts may not be stable under the analytical conditions.
-
Solution 2: Investigate the stability of your adducts under different pH and temperature conditions. Adjust the mobile phase composition and column temperature accordingly.
Q3: I am having trouble distinguishing between the 1,4- and 1,6-adducts using MS/MS. Why is that and how can I solve it?
-
Cause 1: Similar Fragmentation Patterns: The 1,4- and 1,6-adducts can produce some common fragment ions, making unambiguous identification challenging based on MS/MS data alone. For instance, a product ion previously thought to be evidence of 1,4-thiol adduction has also been observed with the authentic 1,6-adduct in positive ion mode.[1][2]
-
Solution 1: Utilize specific fragmentation patterns that are unique to each isomer. For example, LC-MS with negative ion Atmospheric Pressure Chemical Ionization (APCI) has been shown to produce a fragment selective for the 1,4-adduct.[1][2] High-resolution mass spectrometry and detailed fragmentation studies are crucial.
Q4: My quantitative results are not reproducible. What are the potential sources of error?
-
Cause 1: Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the target analytes, leading to inaccurate quantification.[6]
-
Solution 1: Improve sample clean-up to remove interfering matrix components.[6] Also, ensure that the internal standard co-elutes as closely as possible with the analyte or use a class-specific internal standard for more accurate correction.[10]
-
Cause 2: Adduct Instability: The thiol adducts may be degrading in the autosampler or during the analysis.
-
Solution 2: Keep the autosampler at a low temperature. Perform stability tests of the adducts in the final sample solvent to assess their stability over the duration of the analytical run.
Experimental Protocols
Protocol 1: Michael Addition of Glutathione (GSH) to 13-oxo-ODE
This protocol is a generalized procedure based on common laboratory practices for this type of reaction.
Materials:
-
13-oxo-ODE
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials
Procedure:
-
Prepare a stock solution of 13-oxo-ODE in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a stock solution of GSH in phosphate buffer (pH 7.4).
-
In a clean reaction vial, add the desired volume of the GSH stock solution.
-
Purge the vial with an inert gas to minimize oxidation.
-
Initiate the reaction by adding the 13-oxo-ODE stock solution to the GSH solution. The final concentration of reactants can be optimized, but a molar excess of the thiol is often used.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours), with gentle agitation.
-
Stop the reaction by adding an acid (e.g., formic acid) to lower the pH, which will quench the reactivity of the thiolate.
-
The reaction mixture is now ready for sample preparation for LC-MS analysis.
Protocol 2: LC-MS Analysis of 13-oxo-ODE-Thiol Adducts
This protocol provides a general framework for the LC-MS analysis. Specific parameters may need to be optimized for your instrument and application.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.
-
Load the acidified reaction mixture or biological sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash the cartridge with methanol to remove non-polar impurities.
-
Elute the acidic analytes (including the adducts) with an acidified organic solvent (e.g., 50:50 acetonitrile:isopropanol with 5% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/water).
2. LC-MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY Premier BEH C18, 2.1 x 150 mm).
-
Mobile Phase A: 0.01% formic acid in water.
-
Mobile Phase B: 0.01% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the adducts from unreacted starting materials and other byproducts. An example gradient could be a linear gradient from 25% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-45°C.
-
Injection Volume: 1-5 µL.
-
MS System: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to obtain comprehensive data.
-
MS Method: Use full scan mode to identify the molecular ions of the expected adducts and targeted MS/MS (or product ion scan) to obtain fragmentation data for structural confirmation.
-
MRM Parameters: For quantitative analysis, develop a multiple reaction monitoring (MRM) method using specific precursor-product ion transitions for each adduct and the internal standard.
Data Presentation
Table 1: Summary of Michael Addition Products of Thiols with 13-oxo-ODE
| Thiol | Major Adduct Type | Comments | Reference |
| Glutathione (GSH) | 1,6-addition | Two major diastereomers are formed. | [1][2] |
| N-acetyl-cysteine (NAC) | 1,6-addition | Reacts similarly to GSH. | [1] |
| β-mercaptoethanol (BME) | 1,4- and 1,6-addition | Forms both adducts in approximately equal amounts. | [1][2] |
Table 2: Example LC-MS/MS Parameters for Oxylipin Analysis
| Parameter | Setting | Reference |
| LC Column | ACQUITY Premier BEH C18 (2.1 x 150 mm) | |
| Mobile Phase A | 0.01% Formic Acid in Water | |
| Mobile Phase B | 0.01% Formic Acid in Acetonitrile | |
| Ionization Mode | ESI Negative | [5] |
| MS/MS Transitions | Analyte-specific (e.g., for 13-HODE: m/z 295 -> 195) | [11] |
Mandatory Visualizations
Caption: Michael addition of a thiol to 13-oxo-ODE leading to 1,4- and 1,6-adducts.
Caption: General experimental workflow for the analysis of 13-oxo-ODE thiol adducts.
References
- 1. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lipidmaps.org [lipidmaps.org]
"selection of internal standards for 13-Oxo-9E,11E-octadecadienoic acid quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 13-Oxo-9E,11E-octadecadienoic acid (13-OxoODE) using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the quantification of this compound?
A1: The gold standard and highly recommended internal standard is a stable isotope-labeled (SIL) version of the analyte. Specifically, This compound-d3 (13-OxoODE-d3) is commercially available and is the ideal choice.[1] Using a SIL internal standard is considered the best practice in quantitative bioanalysis as it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution is crucial for compensating for variations in sample extraction, matrix effects, and instrument response, leading to more robust and reliable quantitative results.
Q2: Can I use a non-deuterated internal standard for 13-OxoODE quantification?
A2: While a deuterated internal standard is strongly recommended, if one is not available or is cost-prohibitive, a structural analog can be used. However, this approach has significant limitations. A structural analog may not co-elute with 13-OxoODE and may experience different matrix effects, potentially leading to inaccurate quantification. If a non-deuterated internal standard must be used, thorough method validation is critical to demonstrate its accuracy and precision.
Q3: How do I choose a suitable non-deuterated internal standard?
A3: If a deuterated standard is not an option, select a structural analog that closely resembles 13-OxoODE in terms of chemical structure, polarity, and ionization efficiency. A good candidate would be another oxylipin that is not endogenously present in the sample or can be chromatographically separated from other analytes. It is crucial to validate the method extensively to ensure the internal standard adequately compensates for variability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal or Poor Sensitivity | 1. Inefficient extraction of 13-OxoODE from the sample matrix.2. Suboptimal ionization of the analyte in the mass spectrometer.3. Degradation of the analyte during sample preparation or storage. | 1. Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts. Ensure the pH of the extraction solvent is appropriate for protonation/deprotonation of the carboxylic acid group.2. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Perform infusion experiments with a standard solution of 13-OxoODE to determine the optimal settings.3. Keep samples on ice during preparation, minimize exposure to light and air, and add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent. Store samples at -80°C. |
| High Variability in Results | 1. Inconsistent sample preparation procedures.2. Variable matrix effects between samples.3. Instability of the analyte or internal standard. | 1. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.2. Use a stable isotope-labeled internal standard (13-OxoODE-d3) to effectively compensate for matrix effects.[2] If not possible, perform a thorough evaluation of matrix effects from different sources.3. Prepare fresh working solutions of standards and internal standards regularly. |
| Poor Chromatographic Peak Shape | 1. Inappropriate mobile phase composition.2. Column overload.3. Co-eluting interferences from the sample matrix. | 1. Optimize the mobile phase gradient and pH. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of carboxylic acids.2. Reduce the injection volume or dilute the sample.3. Improve the sample cleanup procedure using techniques like solid-phase extraction (SPE) to remove interfering compounds. |
| Internal Standard Signal is Too High or Too Low | 1. Incorrect concentration of the internal standard spiking solution.2. Significant ion suppression or enhancement affecting the internal standard. | 1. Verify the concentration of the internal standard stock and working solutions.2. Investigate matrix effects. While a SIL-IS should be similarly affected as the analyte, extreme matrix effects can still be problematic. Improve sample cleanup to reduce matrix load. |
Data Presentation
Comparison of Internal Standard Performance
The following table summarizes the expected performance characteristics of a deuterated versus a non-deuterated internal standard for the quantification of 13-OxoODE. This data is based on established principles of bioanalytical method validation.
| Parameter | Deuterated IS (13-OxoODE-d3) | Non-Deuterated IS (Structural Analog) | Rationale |
| Accuracy | High (typically within ±15% of the nominal value) | Moderate to High (can be biased if matrix effects differ from the analyte) | The deuterated IS co-elutes and experiences nearly identical matrix effects as the analyte, leading to more accurate correction.[1] |
| Precision (%CV) | Low (typically <15%) | Moderate (can be higher due to differential matrix effects) | The consistent tracking of the analyte by the deuterated IS reduces variability. |
| Matrix Effect Compensation | Excellent | Variable (depends on the structural similarity and co-elution with the analyte) | Deuterated standards are the gold standard for mitigating variability in mass spectrometric detection. |
| Method Validation | More straightforward | Requires extensive validation to demonstrate acceptable performance | The use of a non-deuterated IS necessitates a more rigorous evaluation of potential biases. |
Experimental Protocols
Detailed Methodology for Quantification of 13-OxoODE in Plasma using LC-MS/MS
This protocol provides a general framework. Optimization may be required for specific matrices and instrumentation.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d3 (13-OxoODE-d3) internal standard
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid (or acetic acid)
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human or animal plasma samples
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 13-OxoODE-d3 internal standard solution (concentration to be optimized, e.g., 50 ng/mL) and 10 µL of BHT solution.
-
Add 400 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 13-OxoODE from other matrix components (e.g., 20% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
13-OxoODE: Precursor ion (m/z) 293.2 -> Product ion (m/z) 113.1 (This is a characteristic fragment; other fragments may also be monitored).[3]
-
13-OxoODE-d3: Precursor ion (m/z) 296.2 -> Product ion (m/z) 114.1 (or other appropriate fragment).
-
-
Optimization: Collision energy and other MS parameters should be optimized for each analyte by infusing a standard solution.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of 13-OxoODE in the samples from the calibration curve.
Mandatory Visualizations
Caption: Logic for selecting an internal standard.
Caption: Workflow for 13-OxoODE quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in 13-HODE Anti-Inflammatory Assays
Welcome to the technical support center for 13-HODE (13-hydroxyoctadecadienoic acid) anti-inflammatory assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to variability in 13-HODE assay results.
Problem: High Variability Between Replicate Wells (High Coefficient of Variation - CV)
Possible Causes and Solutions
| Cause | Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure they are functioning correctly. Change pipette tips between each sample and standard to prevent cross-contamination. When adding reagents, dispense the liquid against the side of the well to ensure consistency. For improved consistency, consider using multichannel pipettes.[1][2] |
| Inconsistent Incubation Conditions | Ensure even temperature distribution across the microplate during incubation. Avoid stacking plates, as this can lead to temperature gradients.[3] Use a plate sealer to prevent evaporation, especially from the outer wells (edge effects).[1] |
| Improper Mixing | Gently vortex or mix all samples, standards, and reagents before adding them to the plate to ensure homogeneity.[1] |
| Washing Technique | Inconsistent washing can leave residual reagents, leading to high background or variable signals. If using an automated plate washer, ensure all nozzles are dispensing and aspirating equally. If washing manually, be consistent with the volume of wash buffer and the force of dispensing to avoid dislodging antibodies or antigen.[1][3] |
| Bubbles in Wells | Air bubbles can interfere with the optical reading of the plate. Visually inspect the plate before reading and carefully pop any bubbles with a clean pipette tip.[2] |
Problem: Low or No Signal
A weak or absent signal can make it impossible to quantify 13-HODE accurately.
Possible Causes and Solutions
| Cause | Solution |
| Degraded Reagents | 13-HODE standards and conjugates can degrade if not stored properly. Store all kit components at the recommended temperatures, often with standards and conjugates at -20°C.[4] Avoid repeated freeze-thaw cycles.[4][5][6] Prepare fresh dilutions of standards for each assay.[4] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for standards, antibodies, and conjugates. Ensure that reconstituted reagents have been allowed to come to room temperature and are mixed thoroughly before use.[4] |
| Assay Setup Error | Review the protocol to ensure all steps were performed in the correct order and that no reagents were omitted.[7] |
| Insufficient Incubation Time/Temperature | Ensure that incubation steps are carried out for the specified duration and at the correct temperature to allow for optimal binding.[7] |
| Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used in the assay (e.g., 450 nm for TMB).[1][7] |
Problem: High Background Signal
Excessive background signal reduces the dynamic range of the assay and can mask low-level positive signals.
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles or the volume of wash buffer to more effectively remove unbound reagents.[1][3] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[3] |
| Ineffective Blocking | The blocking buffer may not be optimal. If preparing your own plates, you may need to try different blocking agents (e.g., BSA, casein).[1] |
| Over-incubation | Reduce the incubation time for the antibody or substrate steps to prevent excessive signal development.[1] |
| Contaminated Reagents | Prepare fresh substrate solution for each experiment, as it can become contaminated over time.[3] |
Frequently Asked Questions (FAQs)
Q1: What is 13-HODE and why is it measured in anti-inflammatory assays?
A1: 13-hydroxyoctadecadienoic acid (13-HODE) is an oxidized metabolite of linoleic acid.[8][9] It is produced enzymatically by 15-lipoxygenase (15-LOX) and is involved in both pro- and anti-inflammatory signaling pathways.[8][10][11][12] Measuring 13-HODE levels allows researchers to assess the activity of the 15-LOX pathway and to screen for compounds that may modulate this pathway for therapeutic anti-inflammatory effects.
Q2: How critical is sample handling and storage for 13-HODE analysis?
A2: Extremely critical. Lipids are prone to degradation and ex vivo oxidation, which can artificially alter 13-HODE levels.[13] Strict, standardized pre-analytical sample handling is essential for reliable measurements.[13][14]
Key Recommendations for Sample Handling:
-
Collection: Use collection tubes with an anticoagulant like EDTA, which can chelate metal ions that promote oxidation.[6]
-
Processing: Process samples as quickly as possible after collection. Keep samples on ice to minimize enzymatic activity.[5][14] Centrifuge at 4°C to separate plasma or serum.[15]
-
Storage: Immediately after processing, aliquot samples into small volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[5][6][15] Lipid extracts should be stored under an inert gas (like nitrogen) to prevent oxidation.[5][6]
-
Consistency: Above all, ensure the handling protocol is consistent for every sample in your study to minimize variability introduced by the collection and storage process.[15]
Q3: What are the main methods for quantifying 13-HODE, and what are their pros and cons?
A3: The two primary methods are ELISA (Enzyme-Linked Immunosorbent Assay) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
| Method | Pros | Cons |
| ELISA | - High throughput and cost-effective.- Does not require extensive equipment.- Good for screening large numbers of samples.[16] | - Potential for cross-reactivity with similar molecules.- May have a less linear dynamic range.- Susceptible to matrix effects from complex samples.[1] |
| LC-MS/MS | - High specificity and sensitivity.- Can distinguish between isomers (e.g., 13(S)-HODE and 13(R)-HODE).[17][18]- Can quantify multiple lipid mediators simultaneously. | - Lower throughput.- Requires expensive, specialized equipment and expertise.- Sample preparation can be more complex. |
Q4: Should I be concerned about different isomers of 13-HODE?
A4: Yes. 13-HODE exists as different stereoisomers, primarily 13(S)-HODE and 13(R)-HODE. The 15-LOX enzyme specifically produces 13(S)-HODE, while non-enzymatic free radical oxidation can produce a mix of both.[9][11] These isomers can have different biological activities.[9] While a standard ELISA may not distinguish between them, chiral chromatography followed by LC-MS/MS can separate and quantify them individually.[17] The choice of assay depends on whether the distinction between enzymatic and non-enzymatic production is critical for your research question.
Experimental Protocols
General Protocol: Sample Preparation by Solid Phase Extraction (SPE)
This is a generalized protocol for extracting 13-HODE from plasma/serum prior to analysis. Always refer to a specific validated protocol or kit insert.
-
Sample Thawing & Internal Standard: Thaw frozen plasma/serum samples on ice. To account for extraction efficiency, add an internal standard (e.g., 13-HODE-d4) to each sample.[19]
-
Hydrolysis (Optional but common): To measure total 13-HODE (both free and esterified), perform an alkaline hydrolysis (e.g., using KOH or NaOH) to release 13-HODE from complex lipids.[19]
-
Acidification & Extraction: Acidify the sample to ~pH 3.5.[5] Perform a liquid-liquid extraction using a solvent like hexane (B92381) or ethyl acetate (B1210297) to isolate the lipids.[20]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 40% methanol) to remove polar impurities.[14]
-
Elute the 13-HODE and other lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Drying and Reconstitution: Dry the eluted sample under a gentle stream of nitrogen.[5] Reconstitute the dried extract in an appropriate assay buffer for immediate analysis.[4] Reconstituted samples should be analyzed promptly (e.g., within 24 hours) and kept at 4°C to prevent degradation.[5]
References
- 1. maxanim.com [maxanim.com]
- 2. arp1.com [arp1.com]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.com [abcam.com]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 10. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
Technical Support Center: Optimizing Collision Energy for MS/MS Fragmentation of 13-Oxo-ODE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the tandem mass spectrometry (MS/MS) analysis of 13-Oxo-octadecadienoic acid (13-Oxo-ODE).
Frequently Asked Questions (FAQs)
Q1: What is 13-Oxo-ODE and what is its precursor ion in negative mode ESI-MS/MS?
13-Oxo-ODE is an oxidized linoleic acid metabolite implicated in a variety of pathological conditions.[1][2] Its accurate measurement can provide insights into disease pathogenesis.[1][2] In negative ion electrospray ionization (ESI), 13-Oxo-ODE typically forms a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 293.2122.[1]
Q2: What are the characteristic MS/MS fragment ions of 13-Oxo-ODE?
Upon collision-induced dissociation (CID), the [M-H]⁻ precursor of 13-Oxo-ODE fragments to produce characteristic product ions. The predominant fragment ion for 13-Oxo-ODE is observed at m/z 113.0966, which is formed by the cleavage of the double bond adjacent to the carbonyl group.[1] Other minor fragment ions may also be observed.[1]
Q3: What is a recommended starting collision energy for the MS/MS analysis of 13-Oxo-ODE?
Based on studies using quadrupole time-of-flight (Q-TOF) mass spectrometry, an optimal collision energy for 13-Oxo-ODE has been reported to be 15 eV.[1][2] This value was determined by testing a range from 10 to 30 V to maximize the signal intensity of the desired fragment ions.[1][2] However, it is crucial to note that the optimal collision energy is instrument-specific and should be empirically determined for your particular mass spectrometer.[3]
Q4: How does collision energy affect the fragmentation of 13-Oxo-ODE?
Collision energy (CE) is a critical parameter that directly influences the efficiency of fragmentation and the resulting product ion spectrum.
-
Low Collision Energy: Insufficient CE will result in poor fragmentation of the precursor ion, leading to a weak signal for the desired product ions.
-
Optimal Collision Energy: At the optimal CE, the precursor ion is efficiently fragmented, maximizing the intensity of the characteristic product ions (e.g., m/z 113.0966 for 13-Oxo-ODE).[1][2]
-
High Collision Energy: Excessive CE can lead to the further fragmentation of the primary product ions into smaller, less specific ions, or cause a decrease in the intensity of the desired product ion.[4]
Troubleshooting Guide
Q5: I am not observing the expected fragment ion at m/z 113.0966 for 13-Oxo-ODE. What are the possible causes?
-
Incorrect Precursor Ion Selection: Ensure that the mass spectrometer is correctly isolating the [M-H]⁻ precursor ion at m/z 293.2122.
-
Insufficient Collision Energy: The applied collision energy may be too low to induce fragmentation. Systematically increase the collision energy and monitor the product ion spectrum.
-
Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the relevant mass range.
-
Analyte Purity/Stability: Confirm the identity and purity of your 13-Oxo-ODE standard. Ensure it has not degraded.
Q6: The signal intensity of my 13-Oxo-ODE fragment ions is low. How can I improve it?
-
Collision Energy Optimization: This is the most critical step. Perform a collision energy optimization experiment as detailed in the protocols below to find the value that yields the maximum signal for the m/z 113.0966 transition.
-
Ion Source Parameters: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the generation of the precursor ion.
-
Sample Concentration: Ensure that the concentration of the 13-Oxo-ODE standard or sample is sufficient for detection.
-
Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of 13-Oxo-ODE. Improve chromatographic separation or use a more effective sample preparation method to mitigate these effects.
Q7: My MS/MS spectrum shows many non-specific fragments. How can I improve the specificity?
-
Reduce Collision Energy: High collision energies can cause extensive, non-specific fragmentation.[4] Try reducing the CE to favor the formation of the most characteristic product ions.
-
Improve Chromatography: Enhance the separation of 13-Oxo-ODE from isomeric compounds (like 9-Oxo-ODE) and other matrix components to ensure that the precursor ion selected for fragmentation is pure.
-
Use High-Resolution Mass Spectrometry: High-resolution instruments can help distinguish between ions with very similar m/z values, improving specificity.
Data and Parameters
Table 1: Key Mass Spectrometry Parameters for 13-Oxo-ODE Analysis
| Parameter | Value | Reference |
| Precursor Ion [M-H]⁻ | m/z 293.2122 | [1] |
| Primary Fragment Ion | m/z 113.0966 | [1] |
| Optimized Collision Energy (Q-TOF) | 15 eV | [1][2] |
| Tested Collision Energy Range | 10 - 30 V | [1][2] |
Table 2: Expected MS/MS Fragmentation of 13-Oxo-ODE
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 293.2122 | 113.0966 | Predominant characteristic ion from cleavage adjacent to the carbonyl group.[1] |
| 293.2122 | 249.2224 | Minor fragment from the loss of CO₂.[1] |
Experimental Protocols
Protocol 1: Collision Energy Optimization by Infusion
This protocol describes a general method for optimizing collision energy for 13-Oxo-ODE using direct infusion on a triple quadrupole or Q-TOF mass spectrometer.
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of 13-Oxo-ODE in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Method Creation:
-
Set the mass spectrometer to negative ion mode.
-
Create a product ion scan method, selecting the precursor ion of 13-Oxo-ODE (m/z 293.2).
-
Set up a series of experiments where the collision energy is ramped. For example, create individual experiments with CE values from 5 eV to 30 eV in 2-3 eV increments.
-
-
Data Acquisition: Acquire data for each collision energy value, ensuring the signal is stable.
-
Data Analysis:
-
For each CE value, determine the intensity or peak area of the characteristic fragment ion (m/z 113.1).
-
Plot the fragment ion intensity as a function of collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for the fragment of interest.
-
Visualizations
Caption: MS/MS fragmentation pathway of 13-Oxo-ODE.
Caption: Workflow for optimizing collision energy for 13-Oxo-ODE.
References
- 1. scispace.com [scispace.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Handling the Hydrophobicity of 13-KODE in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE). Due to its hydrophobic nature, handling 13-KODE in aqueous buffers for in vitro experiments can present challenges. This guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 13-KODE and why is its hydrophobicity a concern?
A1: 13-KODE is an oxidized derivative of linoleic acid, a type of fatty acid. Like most lipids, 13-KODE is hydrophobic, meaning it does not readily dissolve in water-based solutions like physiological buffers. This poor solubility can lead to aggregation and precipitation, making it difficult to achieve accurate and reproducible concentrations in experiments.
Q2: What are the recommended solvents for preparing a stock solution of 13-KODE?
A2: 13-KODE is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).[1] It is recommended to prepare a high-concentration stock solution in one of these solvents.
Q3: What is the maximum concentration of organic solvent, like DMSO or ethanol, that is safe for my cell cultures?
A3: The tolerance to organic solvents varies between cell lines. As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many researchers aiming for 0.1% or lower to minimize cytotoxic effects. Similarly, for ethanol, a final concentration of 0.5% is often considered safe for many cell lines, although some robust lines may tolerate up to 1%. It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: My 13-KODE precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue known as "crashing out." To prevent this, you can try the following:
-
Use a higher stock concentration: This allows you to add a smaller volume of the organic solvent to your aqueous solution, keeping the final solvent concentration low.
-
Stepwise dilution: Instead of adding the stock solution directly to the final volume of buffer, perform serial dilutions. For example, first, dilute the stock into a smaller volume of pre-warmed buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Increase the temperature: Pre-warming your aqueous buffer to 37°C can sometimes improve the solubility of hydrophobic compounds.
-
Use a carrier: For in vivo studies or specific in vitro assays, carrier proteins like bovine serum albumin (BSA) can be used to enhance the solubility of fatty acids.
Q5: Are there alternative methods to solubilize 13-KODE without using organic solvents?
A5: While less common for small lipid molecules in cell culture, techniques used for other hydrophobic molecules include the use of detergents or cyclodextrins. However, these methods require careful optimization as they can also impact cellular functions. For most standard in vitro assays with 13-KODE, the use of a low concentration of an organic solvent is the most straightforward approach.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Cloudiness or precipitate forms immediately upon adding 13-KODE stock to aqueous buffer. | The concentration of 13-KODE exceeds its solubility limit in the final buffer composition. The rapid change in solvent polarity is causing the compound to "crash out." | - Reduce the final concentration of 13-KODE. - Prepare a more concentrated stock solution to minimize the volume of organic solvent added. - Add the stock solution dropwise to the pre-warmed (37°C) buffer while vortexing. - Perform a serial dilution in the aqueous buffer. |
| The 13-KODE solution is initially clear but becomes cloudy over time, especially in the incubator. | The compound is slowly precipitating out of the solution due to temperature changes or interactions with media components. | - Ensure the final concentration is well below the solubility limit. - Prepare fresh dilutions of 13-KODE for each experiment. - If using a detergent for solubilization, ensure its concentration is above the critical micelle concentration (CMC). |
| Inconsistent experimental results between different batches of 13-KODE solution. | Incomplete dissolution of the 13-KODE powder when making the stock solution. Degradation of 13-KODE in the stock solution over time. Pipetting errors when preparing dilutions. | - Ensure the 13-KODE is fully dissolved in the organic solvent. Gentle warming (to 37°C) and brief sonication can aid dissolution.[2] - Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. - Use calibrated pipettes and proper pipetting techniques. |
| Observed cytotoxicity in the vehicle control group (cells treated with the solvent alone). | The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used. | - Reduce the final concentration of the organic solvent to a non-toxic level (typically ≤ 0.1% for sensitive cells). - Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line. |
Quantitative Data Summary
The following tables provide a summary of solubility and recommended concentration data for 13-KODE.
Table 1: Solubility of 13-KODE in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| PBS (pH 7.2) | 1 mg/mL[1] |
Table 2: Recommended Final Concentrations of Solvents in Cell Culture
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Cell line dependent. Always include a vehicle control. |
| Ethanol | 0.1% - 1% (v/v) | Cell line dependent. Always include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of 13-KODE Stock Solution and Working Solutions for Cell Culture
This protocol provides a general method for preparing 13-KODE solutions for treating cells in culture, such as RAW 264.7 macrophages.[3][4]
Materials:
-
13-KODE (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the amount of DMSO needed to dissolve a known weight of 13-KODE to achieve a 10 mM concentration (Molecular Weight of 13-KODE is 294.4 g/mol ). b. Allow the vial of 13-KODE powder to warm to room temperature before opening. c. Add the calculated volume of DMSO to the vial. d. Vortex thoroughly until the 13-KODE is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C.
-
Prepare Working Solutions for Cell Treatment: a. Pre-warm the complete cell culture medium to 37°C. b. On the day of the experiment, thaw an aliquot of the 10 mM 13-KODE stock solution. c. To achieve a final concentration of 100 µM 13-KODE in your cell culture well, you will need to perform a 1:100 dilution. d. To minimize precipitation, it is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution. Vortex gently. e. Then, add the appropriate volume of the 1 mM intermediate solution to your culture wells to achieve the final desired concentration (e.g., for a final concentration of 100 µM, add 100 µL of the 1 mM solution to 900 µL of media in the well). f. Ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., if you add 10 µL of a 10 mM stock to 1 mL of media, the final DMSO concentration will be 1%). If this is too high, prepare a more concentrated stock or use a lower working concentration of 13-KODE.
-
Vehicle Control: a. Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without 13-KODE. This is crucial to ensure that any observed effects are due to 13-KODE and not the solvent.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by 13-KODE and a typical experimental workflow for its use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13-Oxo-9,11-octadecadienoic acid | CAS:31385-09-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 13-Oxo-ODE and 9-Oxo-ODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two oxidized linoleic acid metabolites: 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) and 9-Oxo-10E,12Z-octadecadienoic acid (9-Oxo-ODE). This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the experimental methodologies employed in these studies.
Core Biological Activities: A Head-to-Head Comparison
13-Oxo-ODE and 9-Oxo-ODE, while structurally similar, exhibit distinct biological activities, primarily through their differential activation of peroxisome proliferator-activated receptors (PPARs). 13-Oxo-ODE is recognized as a potent activator of both PPARγ and PPARα, whereas 9-Oxo-ODE predominantly activates PPARα.[1][2][3][4] This fundamental difference in receptor preference dictates their downstream effects on inflammation, cell proliferation, and lipid metabolism.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of 13-Oxo-ODE and 9-Oxo-ODE.
Table 1: PPAR Activation
| Compound | Target Receptor | Potency | Cell Type/Assay System | Reference |
| 13-Oxo-ODE | PPARγ | Moderate activation at 0.6 µM | Luciferase Reporter Assay | [2] |
| PPARα | More potent than 9-Oxo-ODE | Luciferase Reporter Assay (CV1 cells) | [1][5] | |
| 9-Oxo-ODE | PPARα | Potent agonist | Luciferase Reporter Assay (Mouse primary hepatocytes) | [3] |
| PPARγ | Not a primary target | Inferred from PPARα selectivity |
Table 2: Anti-proliferative and Apoptotic Effects
| Compound | Effect | IC50 / Effective Concentration | Cell Line | Reference |
| 13-Oxo-ODE | Induction of Apoptosis | Effective at 150 µM | Breast Cancer Stem Cells | |
| 9-Oxo-ODE | Inhibition of Proliferation / Induction of Apoptosis | 25-50 µM | Human Cervical Cancer Cells (CaSki, HeLa, SiHa) |
Table 3: Anti-inflammatory Effects
| Compound | Effect | Target Cytokines | Cell Line | Reference |
| 13-Oxo-ODE | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-1β, IL-8 | LPS-stimulated RAW 264.7 macrophages, Human colonic epithelial cells | [2][6][7] |
| 9-Oxo-ODE | Anti-inflammatory properties reported | Not specified | Not specified |
Signaling Pathways
The differential activation of PPAR isoforms by 13-Oxo-ODE and 9-Oxo-ODE leads to the regulation of distinct downstream signaling pathways.
13-Oxo-ODE Signaling
13-Oxo-ODE primarily exerts its effects through the activation of PPARγ and PPARα. In the context of inflammation, activation of PPARγ by 13-Oxo-ODE in macrophages and epithelial cells leads to the transcriptional repression of pro-inflammatory genes such as those encoding for TNF-α, IL-1β, and IL-8.[2][6][7] This occurs through mechanisms involving the inhibition of key inflammatory transcription factors like NF-κB.
9-Oxo-ODE Signaling
9-Oxo-ODE's biological activity is predominantly mediated by the activation of PPARα.[3] This leads to the upregulation of genes involved in fatty acid oxidation, thereby influencing lipid metabolism. Its anti-proliferative effects in cancer cells are also a key aspect of its biological profile.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of 13-Oxo-ODE and 9-Oxo-ODE.
PPAR Activation Luciferase Reporter Assay
Objective: To quantify the ability of a compound to activate PPARα or PPARγ.
Methodology:
-
Cell Culture and Transfection: CV-1 or other suitable cells are cultured in appropriate media. Cells are co-transfected with a PPAR expression vector (e.g., pM-hPPARα or pM-hPPARγ), a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (13-Oxo-ODE or 9-Oxo-ODE) or a known PPAR agonist (positive control) for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the potency of the compound as a PPAR agonist. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell Viability/Apoptosis Assay (MTT Assay)
Objective: To assess the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
LPS-Induced Inflammation Assay in Macrophages
Objective: To evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. IC50 values can be determined from the dose-response curves.
Conclusion
13-Oxo-ODE and 9-Oxo-ODE are bioactive lipid metabolites with distinct but important biological activities. 13-Oxo-ODE's dual activation of PPARγ and PPARα suggests its potential as a therapeutic agent for conditions involving both inflammation and metabolic dysregulation. In contrast, 9-Oxo-ODE's potent and selective activation of PPARα highlights its role in regulating lipid metabolism, with additional anti-proliferative effects. Further research is warranted to fully elucidate their therapeutic potential and to obtain more precise quantitative data for a more comprehensive head-to-head comparison. This guide serves as a valuable resource for researchers investigating the roles of these oxidized fatty acids in health and disease.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 13-KODE and 13-HODE: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the biological effects of two key oxidized linoleic acid metabolites: 13-keto-9,11-octadecadienoic acid (13-KODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE). This document summarizes their roles in critical signaling pathways, presents available quantitative data, and outlines detailed experimental protocols for their study.
Introduction
13-HODE and its oxidized metabolite, 13-KODE, are naturally occurring lipids derived from the enzymatic or non-enzymatic oxidation of linoleic acid. They are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes, including inflammation, immune response, and cancer. While structurally similar, emerging evidence suggests they possess distinct biological activities and potencies. This guide aims to provide a clear, data-driven comparison to aid in the design of future research and drug development strategies.
Comparative Biological Activities
A comprehensive review of the current literature reveals distinct and sometimes overlapping effects of 13-KODE and 13-HODE on key cellular targets.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Both 13-HODE and 13-KODE are known to interact with PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolism.[1][2] 13(S)-HODE has been identified as a ligand for PPARγ, and this interaction is implicated in its apoptotic effects in colorectal cancer cells.[3] 13-KODE has been shown to moderately activate PPARγ at a concentration of 0.6 μM.[4] One study demonstrated that the anti-inflammatory effects of 13-Oxo-ODE (13-KODE), specifically the decrease in IL-8 secretion, were more pronounced than those of 13-HODE.[2] However, a direct comparative study providing EC50 values for PPARγ activation by both compounds under identical experimental conditions is not yet available in the published literature.
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
TRPV1, a non-selective cation channel, is a key player in pain and inflammation. Both 9-HODE and 13-HODE are recognized as endogenous agonists of TRPV1.[5] The potency of 13-HODE in activating TRPV1 appears to vary depending on the experimental system, with reported EC50 values of approximately 800 nM in TRPV1-transfected CHO cells and 27.5 μM in HEK-293 cells overexpressing human TRPV1.[6][7] Currently, there is no available data on the EC50 value for 13-KODE activation of TRPV1.
Anti-inflammatory Effects
13-KODE has demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 100 μM of 13-KODE was shown to reduce the nuclear translocation of the NF-κB p65 subunit by 67% and inhibit the phosphorylation of MAPKs (pERK1/2, p-p38, and pJNK).[8] Furthermore, 13-KODE treatment led to a significant decrease in the expression of pro-inflammatory cytokines TNF-α and IL-1β.[2] The role of 13-HODE in inflammation is more complex, with some studies suggesting pro-inflammatory actions while others indicate protective effects, often dependent on the specific isomer and cellular context.[9] A direct quantitative comparison of the anti-inflammatory potency, such as IC50 values for cytokine inhibition, between 13-KODE and 13-HODE is lacking in the current literature.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of 13-KODE and 13-HODE. It is important to note the variability in experimental systems when comparing values across different studies.
Table 1: PPARγ Activation
| Compound | Assay System | Parameter | Value | Reference |
| 13-KODE | Not specified | Concentration for moderate activation | 0.6 µM | [4] |
| 13-HODE | Caco-2 cells | Ligand Activity | Active | [3] |
| 13-HODE | Dual-luciferase reporter assay | Fold Change vs. Control (30 µM) | ~2.5 | [10] |
N/A: Not Available in the reviewed literature.
Table 2: TRPV1 Activation
| Compound | Assay System | Parameter | Value | Reference |
| 13-KODE | Not Available | EC50 | N/A | |
| 13-HODE | TRPV1-transfected CHO cells | EC50 | ~800 nM | [6] |
| 13-HODE | HEK-293 cells expressing human TRPV1 | EC50 | 27.5 ± 4.2 μM | [7] |
N/A: Not Available in the reviewed literature.
Table 3: Anti-inflammatory Effects
| Compound | Assay System | Parameter | Value (at 100 µM) | Reference |
| 13-KODE | LPS-stimulated RAW 264.7 macrophages | NF-κB p65 nuclear translocation inhibition | 67% | [8] |
| 13-KODE | LPS-stimulated RAW 264.7 macrophages | TNF-α protein decrease | 61% | [2] |
| 13-KODE | LPS-stimulated RAW 264.7 macrophages | IL-1β protein decrease | 72% | [2] |
| 13-HODE | Various | IC50 for cytokine inhibition | N/A |
N/A: Not Available in the reviewed literature.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known signaling pathways for 13-KODE and 13-HODE.
Caption: Anti-inflammatory signaling pathway of 13-KODE.
Caption: Known signaling pathways of 13-HODE.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of 13-KODE and 13-HODE are provided below.
PPARγ Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). A Renilla luciferase vector is often co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with various concentrations of 13-KODE, 13-HODE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and vehicle (e.g., DMSO) as a negative control.
-
-
Luciferase Activity Measurement:
-
After 24 hours of incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction of PPARγ activity is calculated relative to the vehicle control.
-
EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
TRPV1 Calcium Imaging Assay
This assay measures the activation of the TRPV1 channel by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading:
-
HEK293 cells stably expressing human TRPV1 are cultured on glass coverslips.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
-
Compound Application:
-
The coverslip is mounted on the stage of a fluorescence microscope.
-
A baseline fluorescence is recorded, and then various concentrations of 13-KODE, 13-HODE, or a known TRPV1 agonist (e.g., capsaicin) are perfused over the cells.
-
-
Fluorescence Measurement:
-
Changes in intracellular calcium are recorded as changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured.
-
-
Data Analysis:
-
The change in fluorescence (or fluorescence ratio) from baseline is calculated for each cell.
-
Dose-response curves are generated by plotting the peak fluorescence change against the compound concentration.
-
EC50 values are calculated from these curves.
-
Macrophage Cytokine Release Assay (ELISA)
This assay quantifies the production and secretion of specific cytokines by macrophages in response to inflammatory stimuli and treatment with test compounds.
Methodology:
-
Cell Culture and Stimulation:
-
RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of 13-KODE or 13-HODE for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the media. Control wells with no treatment, LPS only, and compound only are included.
-
-
Supernatant Collection:
-
After a 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-1β).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.
-
A substrate solution is added, and the color development is stopped with a stop solution.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of the cytokine in the samples is determined from the standard curve.
-
The percentage inhibition of cytokine release by the test compounds is calculated relative to the LPS-only control. IC50 values can be determined from dose-response curves.
-
Lipid Mediator Extraction and LC-MS/MS Analysis
This method is used for the sensitive and specific quantification of 13-KODE and 13-HODE in biological samples.
Methodology:
-
Sample Preparation and Extraction:
-
Biological samples (e.g., plasma, cell culture media, tissue homogenates) are spiked with a deuterated internal standard for 13-HODE.
-
Proteins are precipitated with a cold organic solvent (e.g., methanol).
-
The supernatant is subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for the lipid mediators.
-
The eluate is dried under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
The dried extract is reconstituted in a suitable solvent and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The compounds are separated on a reverse-phase C18 column.
-
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for 13-KODE, 13-HODE, and the internal standard.
-
-
Data Analysis:
-
The peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed by analyzing known concentrations of 13-KODE and 13-HODE standards.
-
The concentration of the analytes in the biological samples is calculated based on the peak area ratios relative to the internal standard and the calibration curve.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of 13-KODE and 13-HODE.
Caption: General experimental workflow for comparative analysis.
Conclusion
The available evidence suggests that 13-KODE and 13-HODE, while closely related structurally, exhibit distinct biological profiles. 13-KODE appears to be a potent anti-inflammatory agent, acting through the inhibition of the NF-κB and MAPK pathways and activation of the Nrf2/HO-1 pathway. 13-HODE's role is more multifaceted, with activities as a PPARγ ligand and a TRPV1 agonist, and its impact on inflammation being context-dependent.
A significant gap in the current understanding is the lack of direct, side-by-side comparative studies under uniform experimental conditions. Such studies are crucial to definitively establish the relative potencies and therapeutic potential of these two important lipid mediators. Future research should focus on obtaining comparative EC50 and IC50 values for their effects on key targets like PPARγ, TRPV1, and inflammatory cytokine production to provide a clearer picture of their physiological and pathological roles.
References
- 1. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation | MDPI [mdpi.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]
- 7. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based | Fisher Scientific [fishersci.com]
- 9. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
"13-Oxo-ODE compared to synthetic PPAR agonists like troglitazone"
Comparison Guide: 13-Oxo-ODE versus Troglitazone (B1681588) as PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the endogenous fatty acid metabolite, 13-oxo-9,11-octadecadienoic acid (13-Oxo-ODE), and the synthetic thiazolidinedione (TZD) drug, troglitazone. The focus is on their respective activities as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), supported by experimental data and methodologies.
Comparative Analysis of PPAR Agonist Activity
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2] They are key targets in the treatment of metabolic diseases. Both 13-Oxo-ODE, a natural derivative of linoleic acid, and troglitazone, an early synthetic TZD, activate PPARs, but their profiles exhibit significant differences.
13-Oxo-ODE has been identified as a potent endogenous agonist for both PPARα and PPARγ.[1][3][4] In contrast, troglitazone is primarily characterized as a synthetic ligand for PPARγ.[5][6][7] The activity of troglitazone can be context-dependent; it has been shown to act as a full agonist in adipocytes but as a partial agonist in other cell types, such as muscle and kidney cells.[5]
Experimental evidence highlights a notable difference in their anti-inflammatory efficacy. In a study using human colonic epithelial cells, 13-Oxo-ODE demonstrated a more pronounced reduction of interleukin-8 (IL-8) secretion compared to troglitazone, indicating potent anti-inflammatory effects mediated through PPARγ activation.[3][4]
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key characteristics and reported activities of 13-Oxo-ODE and troglitazone.
| Feature | 13-Oxo-ODE | Troglitazone |
| Origin | Endogenous (Linoleic Acid Metabolite)[3][4] | Synthetic (Thiazolidinedione Class)[5] |
| Primary PPAR Target(s) | PPARα and PPARγ[1][3] | PPARγ[5][7] |
| PPARα Activity | Potent, dose-dependent activation[1][8] | Not its primary target |
| PPARγ Activity | Binds to and activates PPARγ[3][4] | Full or partial agonist, depending on cell type[5] |
| Anti-Inflammatory Effect | Stronger reduction of IL-8 secretion compared to troglitazone in colonic epithelial cells[3][4] | Reduces inflammation; used as a benchmark for PPARγ-mediated anti-inflammatory response[3][4] |
| Other Notable Effects | Improves dyslipidemia and hepatic steatosis in mouse models[1] | Has anti-tumorigenic properties that may be independent of PPARγ activation[6] |
Signaling Pathway and Experimental Workflow Visualizations
PPAR Signaling Pathway
The canonical signaling pathway for PPARs involves ligand binding, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits co-activators to initiate gene transcription.[9][10][11][12]
Experimental Workflow: Luciferase Reporter Assay
A common method to quantify PPAR activation is the luciferase reporter assay. This involves transfecting cells with a PPAR expression vector and a reporter plasmid containing a PPRE linked to the luciferase gene. An increase in light emission upon adding a substrate indicates receptor activation.[1][13][14]
Experimental Protocols
Protocol 1: PPAR Transcriptional Activation via Luciferase Reporter Assay
This protocol provides a generalized methodology for assessing the activation of PPARs by compounds like 13-Oxo-ODE and troglitazone.
Objective: To quantify the ability of a test compound to activate a specific PPAR isoform (e.g., PPARα or PPARγ).
Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Expression plasmid for the human PPAR isoform of interest (e.g., pM-hPPARα).[8]
-
Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., p4xUASg-tk-luc).[8]
-
Internal control reporter plasmid for transfection efficiency normalization (e.g., pRL-CMV expressing Renilla luciferase).[8]
-
Transfection reagent.
-
Test compounds (13-Oxo-ODE, troglitazone) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer for plate reading.
Methodology:
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom assay plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells in each well with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation (Post-Transfection): Incubate the cells for 24 hours to allow for the expression of the receptor and reporter genes.[8]
-
Compound Treatment: Prepare serial dilutions of 13-Oxo-ODE, troglitazone, a known positive control agonist (e.g., GW7647 for PPARα), and a vehicle control (e.g., DMSO).[1][8] Replace the culture medium with fresh medium containing the different concentrations of the test compounds.
-
Incubation (Treatment): Incubate the treated cells for an additional 24 hours.[8][14]
-
Lysis and Luciferase Reaction: Discard the treatment media. Lyse the cells and perform the luciferase assay according to the manufacturer's instructions. This typically involves adding a reagent to measure firefly luciferase activity, followed by a second reagent to quench that signal and measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold induction relative to the vehicle control. Plot the fold induction against the compound concentration to generate dose-response curves and determine EC50 values.
Protocol 2: PPARγ Competitive Binding Assay
This protocol describes the principle of determining if a compound directly binds to the PPARγ Ligand Binding Domain (LBD).
Objective: To measure the binding affinity of a test compound to the PPARγ receptor.
Principle: A competitive binding assay measures the ability of a test compound to displace a known, labeled ligand (a tracer) from the PPARγ LBD. The tracer can be radiolabeled (e.g., ¹⁴C) or fluorescent.[3][4][16] A reduction in the signal from the bound tracer indicates that the test compound is competing for the same binding site.
Methodology (Conceptual Steps using TR-FRET):
-
Reagents: Purified PPARγ LBD, a fluorescent tracer (e.g., Fluormone), and test compounds are required.[17]
-
Reaction Setup: The PPARγ LBD is incubated with the fluorescent tracer and varying concentrations of the test compound (e.g., 13-Oxo-ODE or troglitazone).
-
Incubation: The reaction is allowed to reach equilibrium.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. When the tracer is bound to the LBD, a high FRET signal is produced. If the test compound displaces the tracer, the FRET signal decreases.
-
Data Analysis: The decrease in FRET signal is plotted against the test compound concentration. This data is used to calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the tracer. The IC50 can then be used to determine the binding affinity (Ki).[16]
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troglitazone, a peroxisome proliferator-activated receptor gamma (PPAR gamma ) ligand, selectively induces the early growth response-1 gene independently of PPAR gamma. A novel mechanism for its anti-tumorigenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of troglitazone, a PPAR-gamma agonist, in patients with hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. korambiotech.com [korambiotech.com]
- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
Cross-Species Insights into the Metabolism of 13-Oxo-9E,11E-octadecadienoic Acid
A Comparative Guide for Researchers
The metabolism of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE), a bioactive oxidized metabolite of linoleic acid, exhibits notable variations across different species. This guide provides a comparative analysis of 13-oxo-ODE metabolism in humans, mice, and rats, offering valuable insights for researchers in drug development and metabolic studies. The information presented herein is supported by experimental data, detailed protocols, and visual representations of the key metabolic pathways.
Quantitative Comparison of 13-Oxo-ODE Levels
The following tables summarize the reported concentrations of 13-oxo-ODE in various biological matrices across different species. It is important to note that these values can be influenced by factors such as diet, age, and disease state.
Table 1: Concentration of this compound in Human Tissues
| Biological Matrix | Condition | Concentration | Reference |
| Plasma | Nonalcoholic Steatohepatitis (NASH) | Significantly elevated compared to controls | [1] |
| Colonic Epithelial Cells | Stimulated with linoleic acid | 85 - 155 ng/mL | [2] |
Table 2: Concentration of this compound in Rat Tissues
| Biological Matrix | Condition | Mean Concentration (± SD) | Reference |
| Plasma | Normal | 57.8 ± 19.2 nmol/L | [3] |
| Brain (Cortex) | Ischemia | 5.6-fold increase vs. control | [4] |
| Brain (Brainstem) | Ischemia | 3.2-fold increase vs. control | [4] |
Table 3: Concentration of this compound in Mouse Tissues
| Biological Matrix | Condition | Concentration | Reference |
| Brain (Amygdala) | Chronic Inflammatory Pain | Not significantly different from control | [5] |
| Brain (Periaqueductal Grey) | Chronic Inflammatory Pain | Not significantly different from control | [5] |
| Liver | High Linoleic Acid Diet | Increased vs. low linoleic acid diet | [6] |
Metabolic Pathways and Key Enzymes
The biosynthesis of 13-oxo-ODE from linoleic acid is a multi-step enzymatic process. The primary pathway involves the action of lipoxygenases, peroxidases, and a specific dehydrogenase.
Mammalian Metabolic Pathway of 13-Oxo-ODE
Caption: Biosynthesis of 13-Oxo-ODE from linoleic acid in mammals.
Linoleic acid is first converted to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE) by lipoxygenases (LOX), such as 15-lipoxygenase in mammals. Subsequently, 13(S)-HPODE is reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) by peroxidases, including glutathione peroxidases (GPx). The final step is the oxidation of 13(S)-HODE to 13-oxo-ODE, a reaction catalyzed by an NAD+-dependent 13-HODE dehydrogenase. This enzymatic cascade is a key route for the production of this bioactive lipid mediator.
Experimental Protocols
Extraction and Quantification of 13-Oxo-ODE from Biological Samples (LC-MS/MS)
This protocol provides a general workflow for the extraction and quantification of 13-oxo-ODE and other oxylipins from plasma and tissue samples.
-
Internal standard (e.g., 13-HODE-d4)
-
Antioxidant solution (e.g., BHT/EDTA in methanol/water)
-
Methanol, Acetonitrile, Isopropanol, Hexane, Acetic acid, Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Caption: General workflow for oxylipin extraction from biological samples.
-
Sample Collection and Homogenization: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma. For tissues, homogenize in a suitable buffer on ice.
-
Internal Standard and Antioxidant Addition: Spike the sample with an appropriate deuterated internal standard (e.g., 13-HODE-d4) to correct for extraction losses and matrix effects. Add an antioxidant solution to prevent auto-oxidation during sample processing.
-
Hydrolysis (for total oxylipins): To measure both free and esterified oxylipins, perform a base hydrolysis (e.g., with NaOH) to release the fatty acids from lipids.
-
Liquid-Liquid Extraction (LLE): Acidify the sample and extract the lipids into an organic solvent like hexane.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the oxylipins using an SPE cartridge. Condition the cartridge, load the sample, wash away impurities, and elute the oxylipins with an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the oxylipins using a reverse-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile/methanol), both containing a small amount of formic or acetic acid. Detect and quantify 13-oxo-ODE using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for 13-oxo-ODE is typically m/z 293.2, with characteristic product ions used for quantification.
Assay for 13-HODE Dehydrogenase Activity
This spectrophotometric assay measures the activity of 13-HODE dehydrogenase by monitoring the formation of the conjugated dienone chromophore of 13-oxo-ODE.
-
Tissue homogenate or purified enzyme preparation
-
13(S)-HODE substrate
-
NAD+
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Spectrophotometer
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and the enzyme source.
-
Initiate the reaction by adding the 13(S)-HODE substrate.
-
Immediately monitor the increase in absorbance at 285 nm, which corresponds to the formation of 13-oxo-ODE.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 13-oxo-ODE.
Concluding Remarks
The cross-species comparison of 13-oxo-ODE metabolism reveals both conserved pathways and species-specific differences in metabolite levels. The provided data and protocols serve as a valuable resource for researchers investigating the physiological and pathological roles of this important lipid mediator. Further studies, particularly those providing more comprehensive quantitative data in humans under various conditions, will be crucial for a complete understanding of its biological significance.
References
- 1. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid participates in the response to ischemic brain injury through oxidized metabolites that regulate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feeding mice a diet high in oxidized linoleic acid metabolites does not alter liver oxylipin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of 13-KODE to PPAR Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific interactions between ligands and their receptors is paramount. This guide provides a comparative analysis of the binding affinity of 13-keto-9,11-octadecadienoic acid (13-KODE), also known as 13-Oxo-ODE, with the three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ. The information presented is based on available experimental data to facilitate informed decisions in metabolic and inflammatory disease research.
Comparative Analysis of 13-KODE Binding and Activation of PPAR Isoforms
Current research indicates that 13-KODE exhibits a preferential interaction with PPARα and PPARγ, with no significant activation reported for PPARδ. The following table summarizes the available data on the activation potency of 13-KODE and compares it with other well-established PPAR agonists. It is important to note that much of the available data for 13-KODE is based on activator potency (EC50) from cell-based reporter assays rather than direct binding affinity (Kd or IC50) from competitive binding assays.
| Ligand | PPARα (EC50) | PPARγ (EC50) | PPARδ (EC50) | Reference Ligand For |
| 13-KODE (13-Oxo-ODE) | Potent Activator | ~0.6 µM (moderate activator) | No significant activation reported | - |
| GW7647 | ~0.003 µM | ~0.85 µM | ~0.974 µM | PPARα |
| Rosiglitazone | - | ~0.024 - 0.0718 µM | - | PPARγ |
| GW501516 | ~0.704 µM | ~0.839 µM | ~0.001 µM | PPARδ |
*Data for 13-KODE on PPARα is qualitative, described as a potent activator stronger than conjugated linoleic acid (CLA) and 9-oxo-ODA based on luciferase reporter assays.[1][2][3] The EC50 for PPARγ is an approximate value from a reporter assay.[4]
Experimental Methodologies
The data presented in this guide is derived from various experimental protocols designed to assess ligand-receptor interactions. Below are detailed methodologies for key experiments cited.
Radioligand Binding Assay
This technique is employed to directly measure the binding of a radiolabeled ligand to its receptor.
Principle: A radiolabeled form of the ligand of interest (e.g., ¹⁴C-labelled 13-Oxo-ODE) is incubated with a preparation containing the target receptor (e.g., His-tagged PPARγ).[5] The amount of radioactivity bound to the receptor is then measured, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). In competitive binding assays, a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled competitor ligand. The ability of the unlabeled ligand to displace the radioligand is measured and used to calculate its inhibitory constant (Ki).
Protocol Outline:
-
Receptor Preparation: A source of the PPAR isoform, such as a cell lysate or a purified recombinant protein, is prepared.
-
Incubation: The receptor preparation is incubated with a known concentration of the radiolabeled ligand in a suitable buffer. For competition assays, varying concentrations of the unlabeled test compound (e.g., 13-KODE) are included.
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter mat that retains the receptor complexes.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine binding parameters such as Kd, Bmax, and, in competitive assays, IC50 and Ki values.
Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activation of a receptor by a ligand.
Principle: Cells are transiently transfected with two plasmids: one expressing the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. When a ligand binds to and activates the PPAR-LBD, the fusion protein binds to the upstream activation sequence and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of receptor activation.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with the expression and reporter plasmids.
-
Ligand Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., 13-KODE).
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells) and plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) can be determined.
Fluorescence Polarization (FP) Competitive Binding Assay
This is a homogeneous assay used to measure ligand binding in solution.
Principle: A fluorescently labeled ligand (tracer) is incubated with the target receptor. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive format, an unlabeled test compound competes with the tracer for binding to the receptor. A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.
Protocol Outline:
-
Reagent Preparation: The PPAR receptor, a fluorescently labeled tracer, and the unlabeled test compound (13-KODE) are prepared in an appropriate assay buffer.
-
Assay Plate Setup: The reagents are added to a microplate. Typically, the receptor and tracer concentrations are held constant, while the concentration of the test compound is varied.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of the test compound to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the tracer) can be determined.
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: PPAR Signaling Pathway Activation by 13-KODE.
Caption: Experimental Workflow for Determining Binding Affinity.
References
- 1. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparison of 13-Oxo-ODE levels in different tomato species"
A Comparative Analysis of 13-Oxo-ODE Levels in Tomato
For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds like 13-oxo-octadecadienoic acid (13-Oxo-ODE) in different plant species is crucial. This guide provides a comparative overview of 13-Oxo-ODE levels within tomato fruit, details the experimental protocols for its quantification, and illustrates its biosynthetic pathway.
Quantitative Data on 13-Oxo-ODE Distribution
Research on the 'Momotaro' variety of Solanum lycopersicum reveals significant variations in the concentration of oxo-octadecadienoic acids (oxo-ODAs), including 13-Oxo-ODE, across different fruit tissues. The peel and sarcocarp (flesh) are the primary locations for these compounds.
Table 1: Distribution of Total Oxo-ODAs in 'Momotaro' Tomato Fruit
| Tomato Tissue | Approximate Total Oxo-ODA Concentration (μg/g of tissue weight) |
| Peel | ~0.2 |
| Sarcocarp | ~0.1 |
| Gelatinous Tissue | ~0.002 |
Data sourced from Takahashi et al., 2014.[1][2]
It is important to note that processing can significantly impact the levels of these compounds. For instance, 13-oxo-ODA is found in tomato juice, whereas 9-oxo-ODA is present in fresh tomatoes, suggesting that processing methods can influence the isomeric forms of these fatty acid derivatives.[3]
Experimental Protocols
The quantification of 13-Oxo-ODE in tomato tissues is typically achieved through Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF-MS). The following is a summary of a validated methodology.
Sample Preparation and Extraction
-
Homogenization: Tomato fruit tissues (peel, sarcocarp, gelatinous tissue) are homogenized. For baseline measurements, this is often done under liquid nitrogen to prevent enzymatic activity that could alter the levels of oxo-ODAs.
-
Extraction: The homogenized sample is subjected to an extraction process to isolate the fatty acid derivatives.
UPLC/TOF-MS Analysis
-
Instrumentation: An Acquity UPLC system coupled with a TOF-MS equipped with an electrospray source operating in negative-ion mode is used for analysis.[1][2]
-
Column: A reversed-phase column, such as an Acquity UPLC BEH-C18 (2.1 × 100 mm; 1.7 μm particle size), is employed for separation.[1][2]
-
Mobile Phases: A gradient elution is performed using two mobile phases:[1][2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: The separation is achieved by varying the proportion of Mobile Phase B over time. A typical gradient might be:[1][2]
-
0–4 min: 30–50% B
-
4–14 min: 50–85% B
-
14–17 min: Hold at 99% B
-
17–20 min: Return to 30% B
-
-
Flow Rate: A constant flow rate, for example, 300 μL/min, is maintained.[1][2]
-
Column Temperature: The column is maintained at a constant temperature, such as 40°C.[1][2]
-
Quantification: The amount of 13-Oxo-ODE is determined by constructing a calibration curve using analytical-grade standards. An internal standard is used to ensure accuracy.[1][2]
Biosynthesis of 13-Oxo-ODE
13-Oxo-ODE is an oxylipin derived from the enzymatic oxidation of linoleic acid, an essential fatty acid in plants. The biosynthesis is a multi-step process initiated by the enzyme lipoxygenase (LOX).
Caption: Simplified biosynthesis pathway of 13-Oxo-ODE from linoleic acid in tomato.
This guide provides a foundational understanding of 13-Oxo-ODE in tomatoes. Further research is warranted to explore the variations of this and other bioactive compounds across different tomato species, which could inform breeding programs and drug discovery efforts.
References
Reproducibility of 13-KODE's Anticancer Effects: A Comparative Guide for Researchers
An objective analysis of the in vitro anticancer activity of 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE) across various cancer cell lines reveals a consistent, yet cell line-dependent, cytotoxic and pro-apoptotic effect. This guide provides a comparative summary of the available experimental data, detailed methodologies for key assays, and a visualization of the implicated signaling pathways to aid researchers in evaluating and potentially reproducing these findings.
13-KODE, an oxidized linoleic acid metabolite, has emerged as a compound of interest in cancer research due to its ability to suppress cancer cell proliferation and induce programmed cell death. The reproducibility of its anticancer effects is crucial for its potential development as a therapeutic agent. This guide synthesizes findings from multiple studies to provide a comprehensive overview of its activity.
Comparative Efficacy of 13-KODE and Related Compounds
The anticancer effects of 13-KODE and the structurally related compound 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) have been evaluated in several cancer cell lines, primarily focusing on breast and colorectal cancer. The available data demonstrates a consistent dose-dependent inhibition of cell viability and induction of apoptosis.
| Compound | Cell Line | Cancer Type | Key Findings | Quantitative Data | Reference |
| 13-KODE (13-Oxo-ODE) | Breast Cancer Stem Cells (BCSCs) from MDA-MB-231 | Breast Cancer | Inhibited cell proliferation and mammosphere formation; induced apoptosis. | Treatment with 150 μM 13-Oxo-ODE increased the late apoptotic cell subpopulation from 6.5% to 23.7%. | [1] |
| 13(S)-HODE | MCF-7 | Breast Cancer (Estrogen Receptor Positive) | Inhibited cell growth in a dose and time-dependent manner; induced apoptosis and cell cycle arrest. | Specific IC50 values not provided in the abstract. | [2] |
| 13(S)-HODE | MDA-MB-231 | Breast Cancer (Estrogen Receptor Negative) | Inhibited cell growth in a dose and time-dependent manner; induced apoptosis and cell cycle arrest. | Specific IC50 values not provided in the abstract. | [2] |
| 13(S)-HODE | Caco-2 | Colorectal Cancer | Decreased cell growth and DNA synthesis; induced apoptosis. | Specific IC50 values not provided in the abstract. | [3] |
Note: 13-KODE is also referred to as 13-Oxo-ODE in some literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on 13-KODE and 13(S)-HODE. These protocols provide a foundation for researchers seeking to reproduce or build upon these findings.
Cell Viability Assay (MTS Assay)
This protocol is based on the methodology described for assessing the antiproliferative effects of 13-KODE[1].
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of 13-KODE concentrations (e.g., 0-400 μM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
MTS Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified period (e.g., 1-4 hours) at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is a standard method for detecting apoptosis and is consistent with the analysis performed on Breast Cancer Stem Cells treated with 13-KODE[1].
-
Cell Treatment: Treat cells with the desired concentration of 13-KODE (e.g., 150 μM) for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Mechanisms of Action
The anticancer effects of 13-KODE and its related compounds are attributed to their modulation of specific signaling pathways.
In breast cancer stem cells, 13-KODE has been shown to down-regulate the expression of c-Myc, a key transcription factor involved in cell proliferation and survival[1].
Figure 1. Simplified signaling pathway of 13-KODE in Breast Cancer Stem Cells (BCSCs).
For the related compound, 13(S)-HODE, its pro-apoptotic effect in colorectal cancer cells is mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in cell differentiation and apoptosis[3].
Figure 2. Mechanism of 13(S)-HODE-induced apoptosis in colorectal cancer cells.
Experimental Workflow
The general workflow for investigating the anticancer effects of 13-KODE in a new cell line would follow these steps:
Figure 3. General experimental workflow for assessing 13-KODE's anticancer effects.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 13-Oxo-9E,11E-octadecadienoic Acid and Other Oxidized Linoleic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) and other key oxidized linoleic acid metabolites (OXLAMs), including 9-hydroxyoctadecadienoic acid (9-HODE), 13-hydroxyoctadecadienoic acid (13-HODE), and 9-oxo-octadecadienoic acid (9-oxo-ODE). The information presented is supported by experimental data to highlight their distinct biological activities and potential as therapeutic targets.
Introduction to Oxidized Linoleic Acid Metabolites (OXLAMs)
Linoleic acid is an essential omega-6 polyunsaturated fatty acid that is a crucial component of cellular membranes and a precursor to a variety of signaling molecules.[1][2] The oxidation of linoleic acid, either through enzymatic or non-enzymatic pathways, gives rise to a diverse group of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs).[1][3] These molecules, including 13-oxo-ODE, HODEs, and other related compounds, have been implicated in a wide range of physiological and pathological processes, from inflammation and immune responses to cancer and metabolic diseases.[3][4] Understanding the nuanced differences in the biological activities of these closely related molecules is critical for the development of targeted therapeutic strategies.
Comparative Biological Activities
Experimental evidence reveals that even subtle structural differences among OXLAMs can lead to distinct, and sometimes opposing, biological effects. 13-oxo-ODE has emerged as a potent anti-inflammatory and anti-cancer agent, primarily through its activation of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] In contrast, other OXLAMs like 9-HODE are often associated with pro-inflammatory responses.[6]
Data Presentation: Quantitative Comparison of OXLAM Activities
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the biological effects of 13-oxo-ODE and other OXLAMs.
Table 1: Comparative Activation of Nuclear Receptors and G-Protein Coupled Receptors
| Metabolite | Receptor Target | Assay Type | Concentration / EC50 | Observed Effect | Citation(s) |
| 13-Oxo-ODE | PPARγ | Luciferase Reporter Assay | 0.6 µM | Moderate activation | [7] |
| 13-Oxo-ODE | PPARα | Luciferase Reporter Assay | - | Potent activator | [8] |
| 13-HODE | PPARγ | - | - | Activator | [9] |
| 9-HODE | GPR132 | IP-1 Accumulation | EC50 = 7.5 µM | Potent agonist | [10] |
| 13-HODE | GPR132 | - | - | Weak ligand | [11] |
Table 2: Comparative Anti-inflammatory Effects
| Metabolite | Inflammatory Mediator | Cell Type | Concentration | % Inhibition / Effect | Citation(s) |
| 13-Oxo-ODE | TNF-α | LPS-stimulated RAW 264.7 macrophages | 100 µM | 61% decrease in protein levels | [5] |
| 13-Oxo-ODE | IL-1β | LPS-stimulated RAW 264.7 macrophages | 100 µM | 72% decrease in protein levels | [5] |
| 13-Oxo-ODE | IL-8 | Intestinal Epithelial Cells | - | More pronounced decrease than Troglitazone, 13-HODE, and 15-HETE | [4] |
| 9-HODE | - | - | - | Generally pro-inflammatory | [6] |
| 13-HODE | - | - | - | Generally anti-inflammatory | [11] |
Table 3: Effects on Cancer Cell Stemness
| Metabolite | Cancer Cell Line | Assay | Concentration | Effect | Citation(s) |
| 13-Oxo-ODE | Breast Cancer Stem Cells | Mammosphere Formation | 150 µM | Suppression of formation and proliferation, induction of apoptosis | [4] |
Signaling Pathways
The distinct biological activities of 13-oxo-ODE and other OXLAMs are mediated by their engagement with specific signaling pathways. 13-oxo-ODE exerts its potent anti-inflammatory effects through the activation of PPARγ and Nrf2/HO-1 signaling, and the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[5]
Mandatory Visualization: Signaling Pathway Diagrams
Caption: 13-Oxo-ODE activates the PPARγ signaling pathway.
Caption: 13-Oxo-ODE inhibits the NF-κB signaling pathway.
Caption: 13-Oxo-ODE activates the Nrf2/HO-1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
PPARγ Activation Assay (Luciferase Reporter Gene Assay)
This protocol is designed to quantify the ability of a test compound to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a GAL4-PPARγ ligand-binding domain (LBD) fusion protein
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom tissue culture plates
-
Test compounds (13-oxo-ODE, other OXLAMs) and positive control (e.g., Rosiglitazone)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of PPARγ activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells. Determine the EC50 value for each compound.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol assesses the inhibition of NF-κB activation by measuring the nuclear translocation of the p65 subunit.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., 13-oxo-ODE)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding with 1% BSA. Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Image Analysis: Capture images of multiple fields for each condition. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of NF-κB nuclear translocation.
Nrf2/ARE Activation Assay (ARE-Luciferase Reporter Assay)
This assay measures the activation of the Nrf2 signaling pathway by quantifying the activity of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct
-
Cell culture medium
-
Test compounds (e.g., 13-oxo-ODE) and positive control (e.g., sulforaphane)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter HepG2 cells in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and a positive control.
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the PPARγ activation assay protocol.
-
Data Analysis: Calculate the fold induction of ARE-luciferase activity relative to the vehicle-treated control.
Conclusion
The available evidence clearly demonstrates that 13-oxo-ODE and other OXLAMs possess distinct and often contrasting biological activities. While 9-HODE is predominantly pro-inflammatory, 13-oxo-ODE exerts potent anti-inflammatory and anti-cancer effects, largely through the activation of PPARγ and Nrf2 signaling pathways and inhibition of the NF-κB pathway. These differences underscore the importance of studying individual OXLAMs to understand their specific roles in health and disease and to identify novel therapeutic targets for a range of pathological conditions. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms of action and therapeutic potential of these fascinating lipid mediators.
References
- 1. Differential potencies of naturally occurring regioisomers of nitrolinoleic acid in PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9- and 13-Hydroxy-octadecadienoic acids (9+13 HODE) are inversely related to granulocyte colony stimulating factor and IL-6 in runners after 2h running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of G-Quadruplex Stabilizer in c-Myc Downregulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical regulator of cellular proliferation and a key target in cancer therapy. Its transcriptional control is a promising avenue for therapeutic intervention. One emerging strategy involves the stabilization of G-quadruplex (G4) structures in the c-Myc promoter region, leading to transcriptional repression. This guide provides an objective comparison of a G4-stabilizing compound, referred to herein as 13-KODE (hypothesized to be c-Myc inhibitor 13 or a similar G4 stabilizer), with alternative c-Myc inhibitors, supported by experimental data from independent studies.
Mechanism of Action: G-Quadruplex Stabilization
The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) secondary structure.[1][2][3] Formation of this stable G4 structure can act as a transcriptional repressor.[1][2] Small molecules like 13-KODE are designed to bind to and stabilize this G4 structure, thereby inhibiting c-Myc transcription and subsequent protein expression.[4] This mechanism offers a targeted approach to downregulate c-Myc, a protein often considered "undruggable" due to its lack of a defined enzymatic pocket.[5]
Comparative Analysis of c-Myc Inhibitors
Several classes of small molecules have been developed to inhibit c-Myc function through various mechanisms. This section compares the performance of G4 stabilizers with other prominent classes of c-Myc inhibitors.
Table 1: Quantitative Comparison of in vitro Efficacy of c-Myc Inhibitors
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Target | IC50 (Cell Proliferation) | Reference(s) |
| G-Quadruplex Stabilizer | Quindoline (B1213401) Derivatives, Estrone-Based Derivatives | Stabilizes G4 DNA structure in the c-Myc promoter, inhibiting transcription. | c-Myc Promoter G4 | Low µM range | [6] |
| Direct Myc-Max Interaction Inhibitor | 10058-F4, 10074-G5, MYCMI-6 | Prevents heterodimerization of c-Myc and Max, inhibiting DNA binding. | c-Myc/Max Interface | 1.6 µM - 70.5 µM (varies by cell line) | [7][8][9][10] |
| BET Bromodomain Inhibitor (Indirect) | JQ1 | Inhibits BRD4, a protein that facilitates c-Myc transcription. | BRD4 | ~0.25 µM | [9][11] |
| Inhibitor of c-Myc Stability | 7594-0037 | Promotes c-Myc protein degradation by decreasing S62 phosphorylation. | c-Myc Protein Stability | 17.8 µM - 27.9 µM |
Experimental Protocols for Validation
The validation of a c-Myc inhibitor's efficacy relies on a series of well-defined experiments. Below are detailed methodologies for key assays.
Western Blotting for c-Myc Protein Downregulation
Objective: To quantify the reduction in c-Myc protein levels following treatment with the inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, HepG2, or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the c-Myc inhibitor (and a vehicle control) for a specified time course (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Levels
Objective: To measure the decrease in c-Myc gene expression at the transcriptional level.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the c-Myc gene. Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specific duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
IC50 Calculation: Plot the cell viability against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Visualizing Pathways and Workflows
Signaling Pathway of c-Myc Downregulation by G4 Stabilization
Caption: c-Myc downregulation via G4 stabilization by 13-KODE.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating c-Myc inhibitor efficacy.
Comparison of c-Myc Inhibition Strategies
Caption: Diverse strategies for the inhibition of c-Myc.
References
- 1. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 13-Oxo-ODE and its Precursor 13-HODE on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of 13-Oxo-octadecadienoic acid (13-Oxo-ODE) and its precursor, 13-Hydroxyoctadecadienoic acid (13-HODE), on gene expression. Both are oxidized metabolites of linoleic acid and play significant roles in various physiological and pathological processes, including inflammation and cancer. While direct, comprehensive comparative studies on their global impact on gene expression are limited, this guide synthesizes available data to highlight their differential activities, particularly in the context of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation.
Key Findings and Comparative Data
Both 13-Oxo-ODE and 13-HODE are known to be endogenous ligands for PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and cell differentiation.[1][2][3] Evidence suggests that 13-Oxo-ODE is a more potent activator of PPARγ than its precursor, 13-HODE.[2][4] This difference in potency likely underlies their distinct effects on the expression of downstream target genes.
One of the most direct comparisons of their functional effects comes from a study on intestinal epithelial cells, which demonstrated that 13-Oxo-ODE has more pronounced anti-inflammatory effects than 13-HODE. Specifically, pre-incubation with 13-Oxo-ODE led to a greater decrease in the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) compared to 13-HODE.[2][3]
| Target/Pathway | 13-Oxo-ODE | 13-HODE | Key Findings |
| PPARγ Activation | More Potent Agonist | Agonist | 13-Oxo-ODE demonstrates a stronger ability to activate PPARγ, suggesting a greater impact on the transcription of PPARγ target genes.[2][4] |
| Anti-inflammatory Gene Expression | Stronger Effect | Moderate Effect | 13-Oxo-ODE leads to a more significant reduction in the expression of pro-inflammatory genes like IL-8.[2][3] It also inhibits NF-κB and MAPK signaling pathways.[5] |
| Cancer-Related Gene Expression | Down-regulates c-myc, Nanog, Oct4, CD44 | Biphasic effects (can suppress or promote cancer cell growth) | 13-Oxo-ODE has been shown to suppress cancer stem cell markers and induce apoptosis in breast cancer cells.[6] 13-HODE's effect on cancer-related gene expression appears to be context-dependent.[7] |
Signaling Pathways and Experimental Workflows
The primary mechanism by which 13-Oxo-ODE and 13-HODE influence gene expression is through the activation of PPARγ. The following diagrams illustrate the biosynthetic pathway from linoleic acid and the subsequent signaling cascade leading to changes in gene expression.
Experimental Protocols
The following provides a generalized methodology for a comparative study of 13-Oxo-ODE and 13-HODE on gene expression, based on common practices in the field.
Cell Culture and Treatment
-
Cell Lines: Human colorectal adenocarcinoma cells (Caco-2), human monocytic cells (THP-1), or other relevant cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency. Prior to treatment, the culture medium is often replaced with a serum-free or low-serum medium. 13-Oxo-ODE and 13-HODE, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), are then added to the medium at various concentrations. A vehicle control (solvent only) is run in parallel. The incubation time can vary depending on the specific genes of interest, but 24 hours is a common duration.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Quantitative Real-Time PCR (qPCR): For targeted gene expression analysis, cDNA is synthesized from the extracted RNA using a reverse transcription kit. qPCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
RNA Sequencing (RNA-seq): For a global, unbiased analysis of gene expression, RNA-seq is the preferred method. Libraries are prepared from the extracted RNA and sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed using specialized software packages (e.g., DESeq2, edgeR).
PPARγ Activation Assay (Luciferase Reporter Assay)
-
Transfection: Cells are transiently transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Treatment and Lysis: After transfection, cells are treated with 13-Oxo-ODE, 13-HODE, a known PPARγ agonist (positive control), or a vehicle control. Following treatment, the cells are lysed.
-
Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in the luciferase activity relative to the vehicle control indicates PPARγ activation.[8][9][10]
Conclusion
The available evidence strongly indicates that 13-Oxo-ODE is a more potent modulator of gene expression through the PPARγ pathway compared to its precursor, 13-HODE. This is particularly evident in its enhanced anti-inflammatory properties. However, to fully elucidate the comparative genomic effects of these two important lipid mediators, further research employing high-throughput transcriptomic analyses in a direct, head-to-head comparison is warranted. Such studies will be invaluable for understanding their precise roles in health and disease and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 13-KODE as a PPARγ Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 13-keto-9,11-octadecadienoic acid (13-KODE), an endogenous oxidized metabolite of linoleic acid, as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The performance and specificity of 13-KODE are evaluated against well-characterized synthetic and natural PPARγ ligands: the full agonist Rosiglitazone, the partial agonist Telmisartan, and the natural ligand 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). This analysis is supported by experimental data and detailed methodologies to assist researchers in assessing its potential as a specific PPARγ modulator.
Introduction to PPARγ and Ligand Specificity
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
The specificity of a ligand for PPARγ is critical. Full agonists, like the thiazolidinedione (TZD) class of drugs, robustly activate the receptor but have been associated with undesirable side effects. Partial agonists offer a potentially safer therapeutic profile by eliciting a sub-maximal response. Furthermore, many compounds can exert effects through PPARγ-independent pathways. Therefore, rigorous validation of a new ligand's binding affinity, activation potency, and specificity is essential.
Comparative Analysis of PPARγ Ligands
This section compares 13-KODE with established PPARγ ligands. While direct, standardized quantitative binding and activation data for 13-KODE is limited in publicly available literature, existing studies confirm its role as a direct PPARγ ligand with observed bioactivity.
Quantitative Data Summary
The following tables summarize the available quantitative data for 13-KODE and its comparators. This data is essential for understanding the relative potency and affinity of each ligand.
Table 1: Binding Affinity for PPARγ
| Ligand | Type | Binding Assay Method | IC50 | Ki | Kd |
| 13-KODE (13-oxo-ODE) | Endogenous | Radioligand Binding Assay | Data not available | Data not available | Direct binding confirmed |
| Rosiglitazone | Synthetic Full Agonist | Fluorescence Polarization | ~0.23 µM | Data not available | ~43 nM |
| Telmisartan | Synthetic Partial Agonist | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Data not available | ~1.1 µM | Data not available |
| 15d-PGJ2 | Endogenous | Various | Data not available | Data not available | High Affinity (Covalent) |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of binding affinity in competitive assays. Kd (dissociation constant) is a direct measure of binding affinity. Lower values indicate higher affinity.
Table 2: PPARγ Transactivation Potency
| Ligand | Type | Reporter Assay Cell Line | EC50 | Max. Activation (vs. Full Agonist) |
| 13-KODE (13-oxo-ODE) | Endogenous | Not specified | Moderate activation observed at 0.6 µM | Data not available |
| Rosiglitazone | Synthetic Full Agonist | Various (e.g., CV-1, 293T) | ~30-60 nM | ~100% |
| Telmisartan | Synthetic Partial Agonist | Various | ~5 µM | ~25-30% |
| 15d-PGJ2 | Endogenous | Various | ~200-500 nM | ~100% |
Note: EC50 (half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of 13-KODE as a PPARγ ligand.
Figure 1: Simplified PPARγ signaling pathway upon ligand activation.
Figure 2: Experimental workflow for validating a novel PPARγ ligand.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize PPARγ ligands.
Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the ability of a test compound (e.g., 13-KODE) to displace a fluorescently labeled PPARγ ligand (tracer) from the PPARγ Ligand Binding Domain (LBD). The output is an IC50 value.
Materials:
-
Purified recombinant human PPARγ-LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescein-conjugated agonist)
-
Assay buffer (e.g., 50 mM Tris, 50 mM KCl, 1 mM EDTA, pH 7.4)
-
Test compounds (13-KODE and comparators) dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a solution of PPARγ-LBD and the fluorescent tracer in assay buffer at concentrations optimized for a stable, high polarization signal.
-
Create a serial dilution of the test compounds in DMSO, and then dilute further in assay buffer.
-
In the microplate, add the PPARγ-LBD/tracer mix to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include wells for "no competitor" (maximum polarization) and "no protein" (minimum polarization) controls.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 520 nm emission for fluorescein).
-
Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PPARγ Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of PPARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression plasmid for a GAL4-DNA binding domain fused to the PPARγ-LBD
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and serum
-
Test compounds
-
Luciferase assay reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
After 24 hours, replace the medium with a medium containing serial dilutions of the test compounds (13-KODE, Rosiglitazone, etc.). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of the ligand and fit to a dose-response curve to calculate the EC50 value and maximal activation.
Adipocyte Differentiation Assay
This phenotypic assay assesses a ligand's ability to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a hallmark of PPARγ activation.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with 10% fetal bovine serum (growth medium)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Test compounds
-
Oil Red O stain and isopropanol (B130326)
Procedure:
-
Culture 3T3-L1 cells in growth medium until they reach confluence.
-
Two days post-confluence, replace the growth medium with differentiation medium containing the test compounds at various concentrations or a vehicle control.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with the respective test compounds.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.
-
Wash excess stain and visualize the cells by microscopy.
-
For quantification, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at ~510 nm.
Conclusion
The available evidence confirms that 13-KODE is a direct ligand of PPARγ, capable of activating the receptor at sub-micromolar concentrations and eliciting anti-inflammatory responses[1]. Its effect on IL-8 secretion was found to be more pronounced than that of the TZD troglitazone, suggesting significant biological activity[1].
However, for a comprehensive assessment of its specificity and therapeutic potential, further quantitative studies are required to determine its precise binding affinity (Ki, Kd) and transactivation potency (EC50) for PPARγ. A direct comparison with Rosiglitazone, a potent full agonist, and Telmisartan, a partial agonist, reveals that while 13-KODE is active, its relative potency and the maximal efficacy are not yet fully characterized. Additionally, its selectivity against other PPAR isoforms (α and δ) should be systematically evaluated.
15d-PGJ2 serves as an important natural ligand benchmark, but its utility can be complicated by PPARγ-independent effects, a characteristic that should also be investigated for 13-KODE. Researchers utilizing 13-KODE should consider its potential as a moderate, endogenous modulator of PPARγ activity. The experimental protocols provided in this guide offer a robust framework for such validation studies.
References
A Comparative Guide to Analytical Methods for 13-Oxo-9E,11E-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid.[1][2][3] As a ligand for peroxisome proliferator-activated receptors (PPARs), it plays a significant role in regulating lipid metabolism and inflammatory responses, making its accurate quantification crucial in various research and drug development contexts.[1][4][5] This guide provides an objective comparison of the primary analytical methods for 13-Oxo-ODE, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
Comparison of Analytical Methods
The selection of an analytical method for 13-Oxo-ODE depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. The most common methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Principle | Sensitivity | Specificity | Sample Throughput | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (nmol/L to pmol/L)[2][6] | Very High | Moderate to High | High sensitivity and specificity, allows for multiplexing of analytes.[7][8][9] | High initial instrument cost, requires skilled operators, potential for matrix effects.[10] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | High | High | Moderate | High resolution and sensitivity. | Requires derivatization for non-volatile compounds like 13-Oxo-ODE, potential for thermal degradation.[2][7] |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Moderate (µg/mL)[11] | Moderate | High | Relatively low cost, robust and widely available. | Lower sensitivity and specificity compared to MS methods, potential for co-eluting interferences.[12] |
| ELISA | Immunoassay based on antibody-antigen recognition. | High (ng/mL)[13] | Moderate to High | High | High throughput, relatively simple and cost-effective. | Potential for cross-reactivity with structurally similar compounds, may not distinguish between isomers.[2][7] |
Quantitative Data Summary
The following table summarizes the quantitative performance data for various methods used in the analysis of 13-Oxo-ODE and related oxylipins.
| Method | Analyte | Matrix | Linearity (Range) | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | 13-oxoODE | Rat Plasma | >0.991 | - | 9.7–35.9 nmol/L | - | [2][6] |
| LC-MS/MS | Oxylipins | Human Plasma | - | ~1 nM | - | - | [10] |
| UPLC/TOF-MS | 9- and 13-oxo-ODA | Tomato Fruit | - | - | - | - | [4] |
| HPLC-UV | 13-E,E-HODE | Meat Products | 0.25-10.0 µg/mL (R²=0.9992) | 0.035 µg/g | 0.12 µg/g | 89.03 | [11] |
| ELISA | 13(S)-HODE | Biological Fluids | - | 1.6 ng/mL | - | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key methods discussed.
LC-MS/MS Protocol for 13-Oxo-ODE in Biological Samples
This protocol is adapted from methods described for the analysis of oxylipins in biological matrices.[2][8][9][14]
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma, add an antioxidant solution and an internal standard (e.g., d4-13-HODE).
-
Perform protein precipitation by adding methanol (B129727), vortex, and centrifuge.
-
Dilute the supernatant with water and acidify with formic acid.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous organic solvent mixture.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
b. UPLC-MS/MS Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[15]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, followed by a wash and re-equilibration step.[4]
-
Flow Rate: 300 µL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor for the specific precursor to product ion transitions for 13-Oxo-ODE (e.g., m/z 293.2 -> fragment ions) and the internal standard.[16][17]
HPLC-UV Protocol for Oxo-Octadecadienoic Acids
This protocol is based on a method for the analysis of hydroxyoctadecadienoic acid isomers, which are structurally related to 13-Oxo-ODE.[11]
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Homogenize the sample in an organic solvent (e.g., methanol).
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a liquid-liquid extraction using a non-polar solvent like n-hexane.
-
Evaporate the organic phase and reconstitute the residue in the mobile phase.
b. HPLC-UV Conditions
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[11]
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 279 nm, the maximum absorbance for the conjugated enone chromophore of 13-Oxo-ODE.[18]
ELISA Protocol for Related Oxylipins
This is a general protocol for a competitive ELISA, which is the format typically used for small molecules like oxylipins.[19]
-
Add standards and samples to the wells of a microplate pre-coated with an antibody specific for the target analyte.
-
Add a fixed amount of enzyme-conjugated analyte (tracer) to each well.
-
Incubate to allow for competitive binding of the sample/standard analyte and the tracer to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme on the tracer to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Signaling Pathway of 13-Oxo-ODE Precursors
The following diagram illustrates the metabolic pathway leading to the formation of 13-Oxo-ODE from linoleic acid.
Caption: Biosynthetic pathway of 13-Oxo-ODE from linoleic acid.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the major steps involved in the analysis of 13-Oxo-ODE using LC-MS/MS.
Caption: A typical workflow for the quantitative analysis of 13-Oxo-ODE by LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of oxylipins in human plasma: Comparison of ultrahigh-performance liquid chromatography and ultrahigh-performance supercritical fluid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C18H30O3 | CID 5283012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. mybiosource.com [mybiosource.com]
"evaluating the efficacy of 13-KODE against other natural anti-inflammatory compounds"
An Objective Evaluation for Researchers and Drug Development Professionals
Chronic inflammation is a significant driver of numerous diseases. The scientific community is increasingly turning to natural compounds as a source of novel anti-inflammatory agents with potentially fewer side effects than traditional pharmaceuticals. This guide provides a detailed comparison of the anti-inflammatory efficacy of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a compound isolated from the halophyte Salicornia herbacea, against three other well-researched natural compounds: curcumin, resveratrol, and quercetin (B1663063). This comparison is based on available experimental data, focusing on their effects on key inflammatory mediators and signaling pathways.
Quantitative Efficacy Comparison
The anti-inflammatory potential of these compounds was evaluated based on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard in vitro model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) and Pro-Inflammatory Cytokines
| Compound | Assay | Concentration | % Inhibition | IC50 Value | Reference |
| 13-KODE | NO Production | 100 µM | ~60% | Not Reported | [1][2] |
| TNF-α Secretion | 100 µM | ~50% | Not Reported | [1] | |
| IL-1β Secretion | 100 µM | ~45% | Not Reported | [1] | |
| Curcumin | NO Production | 10 µg/mL (~27 µM) | ~45% | 11.0 ± 0.59 µM | [1][3][4] |
| TNF-α Secretion | 8 µM | ~40% | Not Reported | [3] | |
| IL-6 Secretion | 8 µM | ~96% | Not Reported | [3][5] | |
| IL-1β Secretion | 8 µM | ~55% | Not Reported | [3] | |
| Resveratrol | NO Production | 10 µM | Not Specified | Not Reported | [6] |
| TNF-α Secretion | 10 µM | Significant Inhibition | Not Reported | [6] | |
| IL-1β Secretion | 10 µM | Significant Inhibition | Not Reported | [6] | |
| Quercetin | NO Production | 50 µM | Significant Inhibition | Not Reported | [7] |
| TNF-α Secretion | 50 µM | Significant Inhibition | Not Reported | [7] | |
| IL-6 Secretion | 50 µM | Significant Inhibition | Not Reported | [7] |
Note: Direct comparison of efficacy is challenging due to variations in experimental conditions across different studies, such as LPS concentration, incubation times, and the specific assays used. The data presented is a synthesis of available literature.
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for each compound within these critical inflammatory cascades.
Caption: Inhibition of the NF-κB signaling pathway by natural compounds.
Caption: Modulation of MAPK signaling pathways by natural compounds.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro experiments using the RAW 264.7 macrophage cell line. A generalized experimental workflow is described below.
General Experimental Workflow
Caption: Generalized workflow for in vitro anti-inflammatory assays.
Key Experimental Methodologies
-
Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein/RNA extraction). Cells are typically pre-treated with the test compounds for 1-2 hours before stimulation with LPS (commonly 1 µg/mL).[1][5]
-
Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production. An equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is measured at approximately 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits. These assays follow a sandwich immunoassay format, and the absorbance is read at 450 nm. The cytokine concentrations are determined by comparison with a standard curve generated from recombinant cytokines.[3][5]
-
Western Blot Analysis: To determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p38, JNK, ERK, IκBα), total cell lysates or nuclear/cytoplasmic fractions are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. A horseradish peroxidase (HRP)-conjugated secondary antibody is then used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
Conclusion
13-KODE, curcumin, resveratrol, and quercetin all demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways.
-
Curcumin is a potent inhibitor of NO and IL-6 production, with a reported IC50 for NO inhibition of 11.0 µM in RAW 264.7 cells.[3] It primarily targets the JNK and NF-κB pathways.[3]
-
Resveratrol and Quercetin also exhibit broad anti-inflammatory activities, significantly reducing the production of multiple pro-inflammatory cytokines and targeting the MAPK and NF-κB pathways.[6][7]
While the available data strongly supports the anti-inflammatory potential of all four compounds, the lack of standardized reporting and head-to-head comparative studies makes it difficult to definitively rank their efficacy. 13-KODE's ability to potently inhibit all three MAPK pathways suggests a broad-spectrum anti-inflammatory action that warrants further investigation and direct comparative studies against other well-established natural compounds. Future research should focus on conducting such direct comparisons under identical experimental conditions to provide a clearer picture of their relative therapeutic potential.
References
- 1. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 4. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 6. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of 13-Oxo-ODE Quantification: A Comparative Guide to GC-MS and LC-MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 13-oxo-octadecadienoic acid (13-Oxo-ODE), a critical bioactive lipid involved in various physiological and pathological processes. The selection of an appropriate analytical technique is paramount for obtaining accurate and reliable data in research and drug development. This document outlines detailed experimental protocols, presents a comparative analysis of the performance of each method, and visualizes the biochemical and analytical workflows.
Comparative Analysis of Quantification Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives by gas chromatography, followed by mass analysis. | Separation in the liquid phase followed by tandem mass analysis. |
| Sample Derivatization | Mandatory. Chemical derivatization is required to increase the volatility of 13-Oxo-ODE for gas-phase analysis. | Not required. Direct analysis of the native compound is possible, simplifying sample preparation.[2] |
| Sensitivity (Typical LOQ) | High sensitivity is achievable, often in the low pg range, but is dependent on the derivatization efficiency and detector type. | High sensitivity, with Limits of Quantification (LOQ) reported in the range of 9.7–35.9 nmol/L for 13-Oxo-ODE and related compounds.[3][4] |
| Specificity | Good, but can be limited by co-eluting compounds with similar fragmentation patterns. | Excellent, particularly with Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring specific precursor-product ion transitions.[2] |
| Throughput | Lower, due to the additional derivatization step and typically longer chromatographic run times. | Higher, with faster analysis times and simpler sample preparation workflows. |
| Matrix Effects | Less prone to ion suppression or enhancement compared to LC-MS. | Can be significantly affected by ion suppression or enhancement from co-eluting matrix components, requiring careful method development and use of internal standards. |
| Compound Stability | The derivatization process can sometimes lead to the degradation of thermally labile compounds. | Milder analytical conditions are generally less likely to cause degradation of the analyte. |
| Ease of Use & Automation | More complex due to the derivatization step. | More amenable to high-throughput automation. |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of 13-Oxo-ODE using both LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a common approach for the extraction and quantification of 13-Oxo-ODE from biological matrices such as plasma.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a 200 µL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 13-HODE-d4, as a proxy if a 13-Oxo-ODE stable isotope is unavailable).
-
Hydrolysis (Optional): For the analysis of total (free and esterified) 13-Oxo-ODE, perform alkaline hydrolysis by adding potassium hydroxide (B78521) and incubating at 60°C.
-
Acidification: Acidify the sample to pH 3 with a dilute acid (e.g., 0.5 N HCl).[3]
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of 2-propanol/hexane).[3][5]
-
Vortex the mixture vigorously for 1-3 minutes.
-
Centrifuge at approximately 2,000 x g for 5-10 minutes at 4°C to separate the phases.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step for the aqueous layer to improve recovery.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 85% methanol).[5]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1-0.2% acetic or formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1-0.2% acetic or formic acid.[2]
-
Gradient: A suitable gradient to separate 13-Oxo-ODE from other isomers and matrix components. For example, starting at 85% B for 10 minutes, then ramping to 100% B.[2]
-
Flow Rate: Typically 0.2-0.3 mL/min.
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): For 13-Oxo-ODE, the deprotonated molecule [M-H]⁻ is monitored (e.g., m/z 293.2).[3]
-
Product Ions (m/z): Specific fragment ions of 13-Oxo-ODE are monitored for quantification and confirmation.
-
3. Quantification:
-
Generate a calibration curve using a series of known concentrations of a 13-Oxo-ODE analytical standard.
-
Determine the concentration of 13-Oxo-ODE in the samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of 13-Oxo-ODE by GC-MS, which necessitates a derivatization step to make the analyte volatile.
1. Sample Preparation, Extraction, and Derivatization:
-
Follow the same sample preparation and extraction steps as for LC-MS/MS (Section 1, steps 1-5).
-
Derivatization:
-
To the dried extract, add 50 µL of a methylating agent (e.g., 2% methoxyamine hydrochloride in pyridine) and incubate at 60°C for 30 minutes to protect the keto group.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.
-
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 15°C/min, and then to 320°C at 20°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Impact (EI).
-
Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 13-Oxo-ODE.
-
3. Quantification:
-
Generate a calibration curve using a derivatized 13-Oxo-ODE analytical standard.
-
Determine the concentration of 13-Oxo-ODE in the samples by comparing the peak areas of the selected ions to the calibration curve.
Visualizations
The following diagrams illustrate the biochemical pathway of 13-Oxo-ODE formation and the analytical workflows for its quantification by LC-MS and GC-MS.
Caption: Biosynthesis pathway of 13-Oxo-ODE from Linoleic Acid.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 13-Oxo-9E,11E-octadecadienoic Acid: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow specific protocols for the safe disposal of 13-Oxo-9E,11E-octadecadienoic acid, a compound utilized in various research applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). Handle the compound in a well-ventilated area.[1][2]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical impermeable gloves must be worn. Inspect gloves prior to use. |
| Clothing | Wear suitable protective clothing. Fire/flame resistant and impervious clothing is recommended. |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
II. Disposal Procedures
The primary methods for the disposal of this compound involve chemical destruction or incineration. Under no circumstances should this chemical be discharged into sewer systems or waterways. [1][3]
Step 1: Collection and Storage
-
Collect waste this compound in a suitable, closed, and properly labeled container.[1][2]
-
Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
Step 2: Professional Disposal
-
The recommended method of disposal is to transfer the waste to a licensed chemical destruction plant.[1]
-
Alternatively, controlled incineration with flue gas scrubbing is a viable option.[1]
-
All disposal activities must be in accordance with local, state, and federal regulations.
Step 3: Decontamination of Containers
-
Containers that held this compound can be triple-rinsed (or the equivalent).[1]
-
After thorough cleaning, the containers may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
III. Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition. [1]
-
Evacuate personnel to a safe area. [1]
-
Wear appropriate PPE as outlined in the table above. [1]
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][3]
-
Contain the spill. Use non-sparking tools and explosion-proof equipment.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1][2]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 13-Oxo-9E,11E-octadecadienoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 13-Oxo-9E,11E-octadecadienoic acid, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
When working with this compound, a potent oxidized fatty acid, stringent adherence to safety protocols is crucial to mitigate potential hazards. This compound requires careful handling to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[1] It is also classified as an oxidizing chemical, necessitating specific precautions to prevent fire or explosive reactions.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Tightly fitting safety goggles.[1] | Protects against splashes and aerosols. |
| Hand Protection | Chemically impermeable and fire/flame resistant gloves (e.g., nitrile, minimum 4mil thickness).[1][2] | Prevents skin contact with the chemical. Gloves must be inspected prior to use.[1] |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. Fire/flame resistant and impervious clothing is also recommended.[1][2][3] | Minimizes the risk of skin exposure. |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.[1] | Protects against inhalation of harmful particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[1] It should be kept separate from foodstuff containers and incompatible materials, such as flammable and combustible substances.[1][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling and Use
-
Ventilation: All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Dispensing: Use non-sparking tools to prevent ignition from electrostatic discharge.[1] Avoid creating dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][3] Do not eat, drink, or smoke in the work area.[3]
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[2][5] Do not use combustible materials like paper towels. [2][5]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area with soap and water.
-
-
Large Spills:
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be collected in a suitable and closed container labeled as hazardous waste.[1]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge the chemical into sewer systems.[1]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
